Methyl 2-(azetidin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(azetidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYJVKCCZPPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-(azetidin-2-yl)acetate" synthesis from azetidine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of Methyl 2-(azetidin-2-yl)acetate from Azetidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for converting azetidine-2-carboxylic acid into its methyl ester, Methyl 2-(azetidin-2-yl)acetate. As a valuable, conformationally constrained building block in medicinal chemistry, the efficient synthesis of this compound is of significant interest to researchers and drug development professionals.[1] This document details two primary, field-proven strategies: a direct, one-pot esterification yielding the hydrochloride salt, and a more controlled, multi-step approach involving nitrogen protection and deprotection. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis are provided to enable informed methodological selection for laboratory and process chemistry applications.
Introduction: The Strategic Importance of Azetidine Scaffolds
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a four-membered ring homolog of proline.[2][3] Its incorporation into bioactive molecules imparts a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. The target molecule, Methyl 2-(azetidin-2-yl)acetate, serves as a key intermediate, extending the functionality from the core ring and enabling its use in peptide synthesis and the construction of more complex molecular architectures.[4][5][6]
The primary challenge in the direct esterification of azetidine-2-carboxylic acid lies in the dual reactivity of the molecule. The secondary amine in the azetidine ring is nucleophilic and can compete with the desired alcohol nucleophile, leading to side reactions such as intermolecular amide bond formation. Therefore, a robust synthetic strategy must address the selective esterification of the carboxylic acid while temporarily deactivating the amine functionality.
Comparative Overview of Synthetic Strategies
Two principal pathways are presented for the synthesis of Methyl 2-(azetidin-2-yl)acetate. The choice between them depends on the desired final product form (hydrochloride salt vs. free base), scale, and the need for orthogonal protecting group strategies in a larger synthetic sequence.
| Parameter | Pathway 1: Direct Esterification (SOCl₂/Methanol) | Pathway 2: N-Protection/Deprotection Strategy |
| Core Principle | In situ protection of the amine as a hydrochloride salt, followed by acid-catalyzed esterification. | Explicit protection of the amine (e.g., as a Boc-carbamate), followed by esterification and subsequent deprotection. |
| Number of Steps | One primary synthetic step. | Three distinct synthetic steps. |
| Reagents | Azetidine-2-carboxylic acid, Methanol, Thionyl Chloride (SOCl₂). | Azetidine-2-carboxylic acid, (Boc)₂O, Methanol, Esterification Agent (e.g., MeI, TMS-diazomethane), Strong Acid (e.g., TFA, HCl). |
| Typical Product Form | Hydrochloride Salt (HCl·H-Aze-OMe). | Free Base (H-Aze-OMe) or salt, depending on final workup. |
| Advantages | Highly efficient, atom-economical, rapid, and often requires minimal purification.[7][8] | Milder conditions for esterification are possible; the N-protected intermediate is stable and can be used in other reactions.[4][9] |
| Disadvantages | Highly acidic and corrosive reagents; exothermic reaction requires careful control. | Longer overall sequence, requires chromatographic purification at multiple stages, lower overall yield. |
Pathway 1: Direct Esterification via Thionyl Chloride in Methanol
This is the most classic, direct, and widely utilized method for the esterification of amino acids.[7][10] The strategy leverages the dual functionality of the thionyl chloride/methanol reagent system.
Mechanistic Rationale
The causality of this reaction is multifaceted and highly efficient:
-
In Situ HCl Generation: Thionyl chloride (SOCl₂) reacts exothermically with methanol (MeOH) to generate hydrogen chloride (HCl) gas and methyl sulfite.
-
Amine Protection: The generated HCl immediately protonates the basic nitrogen of the azetidine ring, forming the ammonium salt. This positively charged group is no longer nucleophilic, effectively "protecting" it from participating in side reactions.
-
Carboxyl Activation & Esterification: The reaction proceeds via two synergistic mechanisms:
-
Fischer Esterification: The in situ generated HCl acts as a strong acid catalyst, protonating the carboxylic acid carbonyl and activating it for nucleophilic attack by methanol.[11][12][13][14]
-
Acyl Chloride Intermediate: Thionyl chloride can also directly convert the carboxylic acid to a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.[15]
-
The combination of these processes results in a rapid and high-yielding conversion to the methyl ester hydrochloride salt.
Experimental Protocol: Synthesis of Methyl 2-(azetidin-2-yl)acetate Hydrochloride
Materials:
-
Azetidine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous methanol.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly, add thionyl chloride dropwise to the stirring methanol over 15-20 minutes. Caution: This addition is highly exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Once the addition is complete, add azetidine-2-carboxylic acid to the cold solution in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature overnight or gently reflux for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]
-
Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude hydrochloride salt of the product.
-
Triturate the solid with cold diethyl ether, stir vigorously, and then collect the solid by vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove any non-polar impurities.
-
Dry the white crystalline solid under high vacuum to yield the pure Methyl 2-(azetidin-2-yl)acetate hydrochloride.
Workflow Diagram
Caption: Workflow for Direct Esterification of Azetidine-2-carboxylic Acid.
Pathway 2: N-Protection, Esterification, and Deprotection Strategy
This pathway offers a more controlled, albeit longer, approach. It is particularly useful when the final product is desired as the free base or when other functional groups in a more complex substrate are incompatible with the harsh conditions of the thionyl chloride method. The tert-butyloxycarbonyl (Boc) group is the most common choice for this purpose due to its stability and ease of removal under specific acidic conditions.[4][16][17]
Step A: N-Boc Protection
Mechanistic Rationale: The secondary amine of azetidine-2-carboxylic acid acts as a nucleophile, attacking one of the electrophilic carbonyls of di-tert-butyl dicarbonate ((Boc)₂O). A mild base is used to neutralize the protonated amine and the tert-butoxycarboxylic acid byproduct.
Protocol: Synthesis of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH)
-
Dissolve azetidine-2-carboxylic acid in a mixture of 1,4-dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the solution.
-
To the stirring solution, add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
After completion, concentrate the mixture to remove the dioxane.
-
Perform an acidic workup: acidify the aqueous residue to pH 2-3 with cold 1N HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Aze-OH, often as a white solid.[18]
Step B: Esterification of Boc-Aze-OH
Mechanistic Rationale: With the amine protected, the carboxylic acid can be esterified under standard conditions. A common method is an Sₙ2 reaction where the carboxylate, formed by deprotonation with a mild base, acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide.
Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (Boc-Aze-OMe)
-
Dissolve Boc-Aze-OH in a polar aprotic solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add methyl iodide (MeI) and stir the mixture at room temperature until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to yield pure Boc-Aze-OMe.
Step C: N-Boc Deprotection
Mechanistic Rationale: The Boc group is designed to be labile under strong acid conditions. The acid protonates the carbonyl oxygen of the carbamate, leading to the collapse of the intermediate and elimination of isobutylene and carbon dioxide, liberating the free amine.
Protocol: Synthesis of Methyl 2-(azetidin-2-yl)acetate
-
Dissolve the purified Boc-Aze-OMe in an anhydrous solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[16][19]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the free base is desired, dissolve the residue in a minimal amount of water, basify with a base like NaHCO₃ or K₂CO₃, and extract with an organic solvent. Dry the organic layer and concentrate to yield the final product. If the hydrochloride salt is desired (from the HCl/dioxane method), the residue can be triturated with ether as in Pathway 1.[19]
Workflow Diagram
Caption: Multi-step Synthesis via N-Boc Protection and Deprotection.
Conclusion and Recommendations
The synthesis of Methyl 2-(azetidin-2-yl)acetate from its parent carboxylic acid can be accomplished efficiently through two distinct and reliable strategies.
-
For speed, efficiency, and large-scale synthesis where the final product is acceptable as the hydrochloride salt , the Direct Esterification with Thionyl Chloride in Methanol (Pathway 1) is unequivocally the superior method. Its one-pot nature, high yields, and simple purification make it the industry standard for preparing amino acid methyl esters.
-
For small-scale synthesis, increased substrate complexity, or when the final product is required as the free base , the N-Protection/Deprotection Strategy (Pathway 2) provides greater control. While more labor-intensive, it avoids harsh reagents during the esterification step and generates a stable, versatile N-Boc intermediate that can be valuable for other synthetic transformations.
The selection of the optimal pathway is therefore a function of the specific goals of the research or development program, balancing the need for speed and scalability against the requirements for reaction condition mildness and final product form.
References
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ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. Available from: [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
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HETEROCYCLES. A multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Available from: [Link]
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RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-(azetidin-2-yl)acetate: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into molecular design can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a rigid framework for the precise spatial arrangement of functional groups.[2] This guide provides a comprehensive technical overview of Methyl 2-(azetidin-2-yl)acetate, a specific, yet less documented, derivative of this important class of compounds. Due to the limited publicly available data for this specific isomer, this document will also draw upon established knowledge of closely related azetidine derivatives to provide a holistic and practical resource for researchers.
Chemical Identity and Physicochemical Properties
Methyl 2-(azetidin-2-yl)acetate is a heterocyclic organic compound with the molecular formula C6H11NO2. The core of the molecule is an azetidine ring substituted at the 2-position with a methyl acetate group. The hydrochloride salt form is often utilized to improve stability and handling characteristics.[3]
Below is a table summarizing the key physicochemical properties of Methyl 2-(azetidin-2-yl)acetate and its more extensively characterized isomer, Methyl 2-(azetidin-3-yl)acetate, for comparative purposes.
| Property | Methyl 2-(azetidin-2-yl)acetate | Methyl 2-(azetidin-3-yl)acetate | Methyl 2-(azetidin-3-yl)acetate HCl |
| CAS Number | 1391199-75-9[4] | 890849-61-3[2] | 1229705-59-2[2][3] |
| Molecular Formula | C6H11NO2[4] | C6H11NO2[2] | C6H12ClNO2[2][3] |
| Molecular Weight | 129.16 g/mol [4] | 129.16 g/mol [2] | 165.62 g/mol [2][3] |
| SMILES | O=C(OC)CC1NCC1[4] | COC(=O)CC1CNC1[2] | Not Available |
| Purity (Typical) | Not specified | Not specified | 95%[3] |
Synthetic Strategies for Azetidine-Based Acetates
While specific synthetic protocols for Methyl 2-(azetidin-2-yl)acetate are not readily found in the literature, a plausible route can be devised based on established azetidine chemistry. A common precursor for 2-substituted azetidines is (2R)-azetidin-2-yl]methanol.[5] The synthesis of related azetidine derivatives often involves multi-step sequences, including the protection of the azetidine nitrogen, functional group manipulation, and final deprotection.
Proposed Synthetic Workflow
A logical approach to the synthesis of Methyl 2-(azetidin-2-yl)acetate would involve the oxidation of a protected azetidine-2-methanol to the corresponding aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety, and subsequent deprotection.
Sources
Spectroscopic Data of Methyl 2-(azetidin-2-yl)acetate: A Technical Guide
Introduction
Methyl 2-(azetidin-2-yl)acetate, also known as methyl azetidine-2-carboxylate, is a saturated four-membered nitrogen-containing heterocycle. The azetidine ring is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and act as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-(azetidin-2-yl)acetate, primarily focusing on its hydrochloride salt, for which experimental data is more readily accessible. Understanding the spectral characteristics of this compound is crucial for its synthesis, purification, and characterization in research and drug development settings.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering expert interpretation and practical insights for scientists and researchers.
Chemical Structure and Physicochemical Properties
The fundamental chemical identity and computed properties for methyl 2-(azetidin-2-yl)acetate and its hydrochloride salt are summarized below.
| Identifier | Value | Source |
| Compound Name | Methyl 2-(azetidin-2-yl)acetate | |
| IUPAC Name | methyl azetidine-2-carboxylate | PubChem[1] |
| CAS Number | 1391199-75-9 | BLD Pharm[2] |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Compound Name | Methyl 2-(azetidin-2-yl)acetate hydrochloride | |
| IUPAC Name | methyl azetidine-2-carboxylate;hydrochloride | PubChem[1] |
| CAS Number | 162698-26-2 | Chem-Impex[3] |
| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 151.59 g/mol | Chem-Impex[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl 2-(azetidin-2-yl)acetate hydrochloride, both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 2-(azetidin-2-yl)acetate hydrochloride is expected to show distinct signals for the protons of the azetidine ring, the acetate methylene group, and the methyl ester. The protonation of the azetidine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons compared to the free base.
Expected ¹H NMR Data (for Hydrochloride Salt in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8-4.9 | Triplet | 1H | H-2 |
| ~4.0-4.2 | Multiplet | 2H | H-4 |
| ~3.7 | Singlet | 3H | -OCH₃ |
| ~2.8-3.0 | Multiplet | 2H | H-3 |
| ~2.7 | Doublet | 2H | -CH₂-COO- |
Causality Behind Assignments:
-
H-2 (Methine Proton): This proton is attached to the carbon bearing the ester group and is adjacent to the protonated nitrogen, resulting in a downfield shift. Its multiplicity will be a triplet due to coupling with the two diastereotopic protons at the C-3 position.
-
H-4 (Methylene Protons): These protons are adjacent to the protonated nitrogen and will appear as a multiplet due to coupling with the H-3 protons.
-
-OCH₃ (Methyl Protons): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.
-
H-3 (Methylene Protons): These protons are coupled to both H-2 and H-4, leading to a complex multiplet.
-
-CH₂-COO- (Methylene Protons): These protons are adjacent to the chiral center at C-2 and are therefore diastereotopic. They will couple with the H-2 proton, resulting in a doublet.
Caption: Structure and key proton correlations.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (for Hydrochloride Salt):
| Chemical Shift (δ, ppm) | Assignment |
| ~170-172 | C=O (Ester) |
| ~58-60 | C-2 |
| ~52-54 | -OCH₃ |
| ~45-47 | C-4 |
| ~38-40 | -CH₂-COO- |
| ~22-24 | C-3 |
Causality Behind Assignments:
-
C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded carbon and appears furthest downfield.
-
C-2 (Methine Carbon): This carbon is attached to the nitrogen and the ester group, leading to a significant downfield shift.
-
-OCH₃ (Methyl Carbon): The methyl carbon of the ester appears in the typical region for such functional groups.
-
C-4 (Methylene Carbon): This carbon is adjacent to the nitrogen, causing a downfield shift.
-
-CH₂-COO- (Methylene Carbon): The methylene carbon of the acetate group.
-
C-3 (Methylene Carbon): This is generally the most upfield carbon of the azetidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2-(azetidin-2-yl)acetate hydrochloride will show characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3200 (broad) | N-H⁺ | Stretching (protonated amine) |
| ~2950-2850 | C-H | Stretching (aliphatic) |
| ~1740 | C=O | Stretching (ester) |
| ~1200 | C-O | Stretching (ester) |
| ~1100 | C-N | Stretching |
Causality Behind Assignments:
-
The broad absorption in the high-wavenumber region is characteristic of the N-H⁺ stretching vibration of the protonated amine in the hydrochloride salt.
-
The strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester functional group.
-
The C-H stretching vibrations of the aliphatic CH₂ and CH groups appear in their expected region.
-
The C-O and C-N stretching vibrations are found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 130.0817 | [M+H]⁺ (for the free base, C₆H₁₁NO₂) |
| 152.0636 | [M+Na]⁺ (for the free base) |
Causality Behind Fragmentation:
In Electrospray Ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺. For methyl 2-(azetidin-2-yl)acetate, this would correspond to a mass-to-charge ratio of approximately 130. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental composition. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-(azetidin-2-yl)acetate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Caption: General workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument such as a TOF or Orbitrap analyzer to obtain accurate mass measurements.
-
Conclusion
The spectroscopic data for methyl 2-(azetidin-2-yl)acetate, particularly its hydrochloride salt, provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The interpretations and protocols provided in this guide serve as a valuable resource for researchers working with this important heterocyclic building block, facilitating its effective use in the synthesis and development of new chemical entities.
References
-
Capot Chemical. 162698-26-2 | METHYL 2-AZETIDINECARBOXYLATE HYDROCHLORIDE. [Link]
- Abood, Z.H., Merzah, Z.S., & Suhail, H.A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. AIP Conference Proceedings.
-
PubMed. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.
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Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]
-
AIP Publishing. Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
PubChem. Methyl azetidine-2-carboxylate hydrochloride. [Link]
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)
-
ResearchGate. FIG. 2. EI mass spectrum of the acetate derivative of.... [Link]
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ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]
- Sharma, V. P. (n.d.). Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
-
PubChem. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1). [Link]
-
ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]
Sources
Whitepaper: Methyl 2-(azetidin-2-yl)acetate in Modern Medicinal Chemistry
Executive Summary
The pursuit of novel chemical space in drug discovery has driven a renaissance in the utilization of strained, saturated heterocycles. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold. This technical guide provides an in-depth analysis of Methyl 2-(azetidin-2-yl)acetate , a highly versatile, bifunctional building block. By offering a rigid framework that alters the spatial vectors of attached pharmacophores, this compound serves as a critical intermediate for synthesizing conformationally restricted analogs of natural products, peptidomimetics, and neurologically active ligands.
Physicochemical Profiling & Structural Significance
The unique reactivity and pharmacological utility of Methyl 2-(azetidin-2-yl)acetate are fundamentally driven by its structural properties. Unlike the relatively unstrained pyrrolidine (five-membered) or piperidine (six-membered) rings, azetidines possess a significant ring strain of approximately 25.4 kcal/mol[1]. This strain not only dictates its synthetic reactivity (e.g., susceptibility to ring-opening under specific conditions) but also reduces the basicity of the nitrogen atom compared to larger homologues, which can favorably modulate the pharmacokinetic profile (e.g., membrane permeability and metabolic stability) of derived drug candidates[1].
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | methyl 2-(azetidin-2-yl)acetate | [2] |
| CAS Registry Number | 1391199-75-9 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Core Ring Strain | ~25.4 kcal/mol | [1] |
| Structural Class | Saturated nitrogen heterocycle (Azetidine) | [3] |
Mechanistic Role in Drug Discovery
Methyl 2-(azetidin-2-yl)acetate is rarely a final active pharmaceutical ingredient (API) itself; rather, it is a foundational scaffold. The 2-position substitution is critical: it creates a chiral center immediately adjacent to the secondary amine, mimicking the topology of the amino acid proline but with a more compact, rigid geometry.
In medicinal chemistry, functionalizing the azetidine core allows researchers to optimize interactions with biological targets, particularly in the central nervous system (CNS). For example, azetidine-derived ligands have shown high potency and selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, making them valuable in developing treatments for depression and other neurological disorders[4]. The ester moiety allows for facile homologation, amidation, or reduction, while the secondary amine is primed for alkylation or acylation[3].
Caption: Logical workflow for utilizing the azetidine scaffold in CNS drug discovery and lead optimization.
Experimental Methodology: Synthesis via Arndt-Eistert Homologation
To obtain Methyl 2-(azetidin-2-yl)acetate with high enantiomeric fidelity, researchers often employ the Arndt-Eistert homologation starting from commercially available N-Boc-azetidine-2-carboxylic acid. This method is preferred because it extends the carbon chain by exactly one methylene unit while preserving the stereocenter at C2.
Step-by-Step Protocol
Step 1: Mixed Anhydride Activation
-
Procedure: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (1.05 eq). Stir for 20 minutes.
-
Causality: The strict maintenance of -15 °C prevents the premature decomposition of the mixed anhydride intermediate and suppresses base-catalyzed racemization at the sensitive C2 chiral center.
Step 2: Diazoketone Formation
-
Procedure: Filter the precipitated NMM-hydrochloride salt rapidly. To the cold filtrate, add a freshly prepared solution of ethereal diazomethane (excess, ~3.0 eq). Allow the reaction to warm to room temperature and stir for 3 hours.
-
Causality: Diazomethane serves a dual purpose: it acts as a nucleophile to attack the mixed anhydride and subsequently as a base to deprotonate the intermediate, yielding a stable, bright-yellow
-diazoketone.
Step 3: Wolff Rearrangement (Self-Validating Step)
-
Procedure: Concentrate the diazoketone in vacuo (behind a blast shield) and redissolve in anhydrous methanol. Add a catalytic amount of silver(I) oxide (Ag₂O, 0.1 eq). Protect the flask from light and heat to 60 °C.
-
Causality & Validation: Ag₂O catalyzes the extrusion of nitrogen gas, triggering a 1,2-alkyl shift to form a highly reactive ketene. The ketene is immediately trapped by the methanol solvent to form the N-Boc-protected methyl ester. Self-Validation: The reaction progress is visually validated by the evolution of N₂ gas bubbles; the cessation of bubbling indicates the complete consumption of the diazoketone.
Step 4: Deprotection and Isolation
-
Procedure: Dissolve the purified N-Boc-methyl 2-(azetidin-2-yl)acetate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the target compound.
-
Causality & Validation: TFA provides the exact acidic threshold required to selectively cleave the tert-butyl carbamate without hydrolyzing the newly formed methyl ester. Self-Validation: TLC analysis (stained with Ninhydrin) will reveal a highly polar, ninhydrin-positive (purple/pink) spot, confirming the successful unmasking of the secondary amine.
Caption: Synthetic pathway for Methyl 2-(azetidin-2-yl)acetate via Arndt-Eistert homologation.
References
-
[2] 1391199-75-9 | Methyl 2-(azetidin-2-yl)acetate - AiFChem. AiFChem. Available at: 2
-
[3] (Azetidin-2-yl)methanamine dihydrochloride - Chem-Impex. Chem-Impex International. Available at: 3
-
[4] Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central (PMC), National Institutes of Health. Available at: 4
-
[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: 1
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1391199-75-9 | Methyl 2-(azetidin-2-yl)acetate - AiFChem [aifchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(azetidin-2-yl)acetate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(azetidin-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by its strained four-membered azetidine ring. As with many small, reactive molecules, ensuring its chemical integrity from receipt through to experimental use is paramount for reproducible and reliable results. This guide provides a comprehensive analysis of the factors influencing the stability of Methyl 2-(azetidin-2-yl)acetate, offers detailed protocols for its storage and handling, and presents a framework for conducting stability assessments.
Introduction: The Structural Significance and Inherent Reactivity of an Azetidine Ester
The structure of Methyl 2-(azetidin-2-yl)acetate combines two key functional groups that dictate its chemical behavior: a secondary amine within a strained azetidine ring and a methyl ester. The azetidine ring, a four-membered saturated heterocycle, is a desirable motif in drug design but is also susceptible to ring-opening reactions under certain conditions.[1] The methyl ester provides a handle for further synthetic transformations but is prone to hydrolysis. Understanding the interplay of these features is critical to preserving the compound's purity. This document serves as a technical resource for professionals to establish robust storage and handling procedures, thereby safeguarding experimental outcomes.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source |
| Compound Name | Methyl 2-(azetidin-2-yl)acetate | - |
| CAS Number | 1391199-75-9 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Appearance | (Typically a liquid or low-melting solid) | General chemical knowledge |
| Related Compounds | Methyl 2-(azetidin-3-yl)acetate HCl | [3][4] |
| Methyl 2-(azetidin-3-ylidene)acetate | [5] |
Key Factors Influencing Chemical Stability
The stability of any chemical compound is not an intrinsic constant but is dependent on environmental factors.[6] For Methyl 2-(azetidin-2-yl)acetate, the primary degradation concerns stem from its susceptibility to hydrolysis, thermal stress, and atmospheric contaminants.
Hydrolytic Stability: The Dual Threat of Ester and Ring Integrity
Hydrolysis is arguably the most significant risk. The compound contains two sites susceptible to attack by water:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base.
-
Azetidine Ring Opening: The strained four-membered ring can undergo nucleophilic attack, leading to ring-opening. This process can also be promoted by acidic or basic conditions, potentially forming various amino acid derivatives.[1][7]
Given these pathways, exposure to moisture, acidic, or basic conditions must be rigorously controlled.
Thermal Stability
Oxidative Stability
Secondary amines, such as the one present in the azetidine ring, can be susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, could lead to the formation of N-oxides or other degradation products.
Incompatible Materials
Based on the functional groups present, the following materials should be considered incompatible and avoided:
-
Strong Oxidizing Agents: Can lead to uncontrolled and potentially hazardous reactions with the amine.[8]
-
Strong Acids and Bases: Will catalyze hydrolytic degradation of both the ester and the azetidine ring.[8][9]
-
Acid Chlorides and Anhydrides: Will readily react with the secondary amine to form amides.
Recommended Storage and Handling Protocols
The following recommendations are designed to mitigate the risks outlined above. For analogous compounds like Methyl 2-(azetidin-3-ylidene)acetate, a storage temperature of 2-8°C is recommended.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°CShort-Term (in-use): 2-8°C | Minimizes thermal degradation and slows kinetic rates of all potential degradation pathways.[10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation of the secondary amine. |
| Moisture | Keep container tightly sealed. Use a desiccator for storage. Handle in a dry environment (e.g., glove box). | Prevents hydrolytic degradation of the ester and potential ring-opening of the azetidine moiety.[8] |
| Light | Store in an amber or opaque vial. | Protects against potential photolytic degradation pathways. |
| Container | Use a clean, dry glass vial with a PTFE-lined cap. | Ensures an inert storage environment and a tight seal. |
Handling Procedure:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed bag).
-
Use clean, dry syringes or spatulas for dispensing.
-
After dispensing, flush the vial headspace with an inert gas before re-sealing tightly.
-
Return the vial to the appropriate cold storage condition promptly.[11]
Framework for Stability Assessment: A Self-Validating Workflow
To ensure the integrity of a specific lot of Methyl 2-(azetidin-2-yl)acetate, particularly when it will be used in sensitive applications or stored for extended periods, conducting a stability study is recommended.[12][13] This process is a cornerstone of ensuring that a drug candidate is viable and that its critical quality attributes (CQAs) are maintained.[13][14]
Experimental Protocol: Forced Degradation Study
Forced degradation studies intentionally stress the compound to rapidly identify potential degradation pathways and products.[7]
Objective: To identify the degradation products of Methyl 2-(azetidin-2-yl)acetate under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.
Materials:
-
Methyl 2-(azetidin-2-yl)acetate
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Ammonium Hydroxide
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV/Vis and Mass Spectrometry (MS) detectors
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Methyl 2-(azetidin-2-yl)acetate at ~1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of water and keep at 2-8°C.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to separate the parent compound from any degradants. The mass spectrometer is crucial for the initial identification of degradation products.
Visualization of Key Concepts
The following diagrams illustrate the potential degradation pathways and the workflow for assessing stability.
Caption: Potential degradation pathways for Methyl 2-(azetidin-2-yl)acetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1391199-75-9|Methyl 2-(azetidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. Methyl 2-(azetidin-3-yl)acetate hydrochloride | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. prescouter.com [prescouter.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
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"Methyl 2-(azetidin-2-yl)acetate" potential biological activity
The Azetidine Advantage: Methyl 2-(azetidin-2-yl)acetate as a Privileged Scaffold in Modern Drug Discovery
Executive Summary
As pharmaceutical research pivots away from flat, sp2-hybridized aromatic systems, the integration of sp3-rich, conformationally restricted scaffolds has become a cornerstone of modern molecular design[1]. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—offers an unparalleled balance of molecular rigidity and metabolic stability[2]. Specifically, Methyl 2-(azetidin-2-yl)acetate serves as a highly versatile, privileged building block. By providing a functionalizable secondary amine and a homologated acetate side chain, it enables the rapid generation of diverse chemical libraries capable of modulating complex biological pathways, from kinase inhibition to neuroreceptor agonism.
Section 1: Physicochemical Profiling & Structural Rationale
The decision to utilize the azetidine-2-acetate scaffold over its pyrrolidine (five-membered) or piperidine (six-membered) counterparts is driven by its distinct physicochemical profile.
-
Ring Strain & Reactivity: The azetidine ring possesses a considerable ring strain of approximately 25.2 to 25.4 kcal/mol[3],[4]. This strain sits strategically between the highly reactive aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.8 kcal/mol)[5]. This intermediate strain allows for selective functionalization without spontaneous ring-opening, provided that reaction conditions are carefully controlled[3].
-
Basicity: Despite the significant ring strain, the pKa of the azetidine nitrogen is approximately 11.3, which is remarkably close to that of pyrrolidine (11.31)[3],[6]. This ensures that Methyl 2-(azetidin-2-yl)acetate behaves as a typical, highly nucleophilic secondary amine during electrophilic coupling, yet it imparts a significantly different 3D vector to the resulting substituent.
-
Pharmacokinetic Enhancements: Incorporating the azetidine motif inherently increases the fraction of sp3 carbons (Fsp3). Higher Fsp3 statistically correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced clinical success rates by allowing the molecule to escape "flatland"[1].
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (Conjugate Acid) | Structural Rigidity |
| Aziridine | 3 | ~27.7 | ~7.98 | Extremely high; prone to spontaneous ring-opening. |
| Azetidine | 4 | ~25.2 | ~11.29 | High; stable under controlled conditions, highly 3D. |
| Pyrrolidine | 5 | ~5.8 | ~11.31 | Moderate; highly flexible envelope conformation. |
| Piperidine | 6 | ~0.0 | ~11.22 | Low; stable chair conformation. |
Data synthesized from established thermodynamic and physicochemical literature[3],[6],[5].
Section 2: Biological Activity of Azetidine Derivatives
While Methyl 2-(azetidin-2-yl)acetate itself is a synthetic intermediate, its downstream derivatives exhibit profound biological activities across multiple therapeutic areas:
-
Kinase Inhibition (e.g., JAK/STAT Pathway): Azetidine derivatives are heavily utilized in the design of targeted kinase inhibitors. FDA-approved drugs like baricitinib (a JAK1/2 inhibitor) leverage the azetidine core to optimize receptor selectivity, improve metabolic stability, and fine-tune pharmacokinetics[1]. The 2-acetate side chain of our focus compound can be elaborated into complex amides that fit precisely into the ATP-binding pocket of kinases.
-
Central Nervous System (CNS) Modulation: Derivatives of azetidine-2-carboxylic acid (to which our compound is a homologue) are known to interact with CNS targets, including acting as NMDA receptor agonists[7]. The conformational rigidity of the four-membered ring restricts the spatial arrangement of the pharmacophores, enhancing receptor subtype selectivity.
-
Antibacterial Agents: The azetidine skeleton is the foundational pharmacophore of β-lactam antibiotics (azetidin-2-ones)[8]. Derivatives of 2-substituted azetidines can be cyclized or functionalized to explore novel antibacterial mechanisms, especially against resistant Gram-negative strains[9].
Caption: Azetidine-derived inhibitors blocking the JAK/STAT signaling pathway.
Section 3: Experimental Workflows & Self-Validating Protocols
Working with strained heterocycles requires mechanistic precision. The following protocols for functionalizing Methyl 2-(azetidin-2-yl)acetate are specifically designed to prevent ring-opening and stereochemical degradation.
Protocol 1: Chemoselective N-Acylation
Objective: Functionalize the secondary amine while preserving the strained azetidine ring and the ester group. Causality & Logic: The ~25.2 kcal/mol ring strain makes the azetidine susceptible to nucleophilic ring-opening if the intermediate acylium/ammonium species is subjected to high temperatures or strong nucleophiles[3]. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base and maintain a strict 0°C environment to kinetically favor N-acylation over ring degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-(azetidin-2-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.
-
Base Addition: Add DIPEA (2.0 eq) dropwise.
-
Self-Validation Step: Ensure the pH of the organic layer is basic (pH ~9 on wet pH paper) before proceeding to prevent acid-catalyzed ring opening.
-
-
Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq) over 15 minutes to prevent exothermic spikes.
-
Monitoring: Stir for 2 hours at 0°C.
-
Self-Validation Step: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine spot (which stains purple/pink) validates complete conversion.
-
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize HCl byproducts, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Saponification and Amide Coupling
Objective: Convert the methyl ester to a bioactive amide pharmacophore. Causality & Logic: The C2 proton (adjacent to both the ester and the strained ring) is mildly acidic. Using harsh bases (like NaOH at reflux) can cause epimerization at this stereocenter. We use Lithium Hydroxide (LiOH) at room temperature to ensure stereochemical integrity.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the N-acylated Methyl 2-(azetidin-2-yl)acetate in a 3:1:1 mixture of THF:MeOH:H2O.
-
Reagent Addition: Add LiOH monohydrate (1.5 eq) at room temperature.
-
Monitoring: Stir for 4 hours.
-
Self-Validation Step: LC-MS analysis must show the disappearance of the methyl ester mass [M+H] and the appearance of the carboxylic acid mass [M-14+H].
-
-
Isolation: Acidify carefully to pH 3 using 1M HCl, extract with Ethyl Acetate, and dry over Na2SO4.
-
Coupling: To generate the final pharmacophore, dissolve the resulting acid in DMF, add HATU (1.2 eq), DIPEA (2.5 eq), and the target primary amine (1.1 eq). Stir at room temperature for 12 hours before standard aqueous workup.
Caption: Step-by-step synthetic workflow for Methyl 2-(azetidin-2-yl)acetate functionalization.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL:[Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS (Heterocycles) URL:[Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes Source: PMC (NIH) URL: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines Source: RSC Publishing URL: [Link]
-
Azetidine | C3H7N | CID 10422 Source: PubChem (NIH) URL:[Link]
-
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL:[Link]
-
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS Source: IIP Series URL:[Link]
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. acgpubs.org [acgpubs.org]
- 9. iipseries.org [iipseries.org]
A Technical Guide to Methyl 2-(azetidin-2-yl)acetate as a Proline Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone that are critical for protein folding, stability, and molecular recognition.[1] Consequently, synthetic proline analogs are powerful tools in medicinal chemistry for modulating the biological and physicochemical properties of peptides and small molecules.[1][2] This guide provides an in-depth technical overview of Methyl 2-(azetidin-2-yl)acetate, the methyl ester of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline. We will explore its synthesis, comparative structural analysis against proline, its impact on peptide conformation, and its applications as a strategic building block in drug design. This document serves as a resource for researchers aiming to leverage the distinct properties of this constrained analog to engineer molecules with enhanced therapeutic potential.
Introduction: The Rationale for Proline Analogs
Proline's five-membered pyrrolidine ring restricts the peptide backbone's phi (Φ) angle and influences the cis-trans isomerization of the preceding peptide bond, a rate-limiting step in protein folding.[1] These properties make proline residues critical determinants of secondary structure, often found in turns and loops.[1] In drug design, modifying or mimicking proline's structure can lead to:
-
Enhanced Metabolic Stability: By altering the structure recognized by proteases.
-
Improved Receptor Binding: By locking the molecule into a bioactive conformation.
-
Modulated Pharmacokinetics: By fine-tuning properties like solubility and cell permeability.[3]
Azetidine-2-carboxylic acid (Aze) and its derivatives, like Methyl 2-(azetidin-2-yl)acetate, represent a class of "ring-contracted" proline analogs.[4] The increased ring strain and altered geometry of the four-membered azetidine ring offer a unique conformational landscape compared to proline, making it a compelling scaffold for chemical and pharmaceutical innovation.[3][5]
Synthesis and Physicochemical Properties
The synthesis of L-azetidine-2-carboxylic acid and its esters can be achieved through various routes, often starting from precursors like α,γ-diaminobutyric acid.[4] One established method involves the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization with barium hydroxide to yield the optically active product.[4] The methyl ester can then be obtained through standard esterification procedures.
Physicochemical Data: L-Azetidine-2-carboxylic acid
| Property | Value | Source |
| IUPAC Name | (2S)-Azetidine-2-carboxylic acid | |
| CAS Number | 2133-34-8 | [6] |
| Molecular Formula | C₄H₇NO₂ | [4][6] |
| Molecular Weight | 101.10 g/mol | [4][6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 215 °C | [4] |
| Solubility in Water | 5.0 g/100 mL | [4] |
Note: Data presented is for the parent acid, L-Azetidine-2-carboxylic acid. The methyl ester will have a higher molecular weight and different solubility profiles.
Structural and Conformational Analysis: Aze vs. Pro
The fundamental difference between Aze and Proline (Pro) is the ring size, which has profound stereoelectronic consequences.
Diagram: Structural Comparison
Caption: L-Proline's pyrrolidine ring versus Aze's azetidine ring.
Conformational energy computations reveal that while the overall preferences of Aze and Pro are similar, significant differences exist.[7]
-
Increased Flexibility: Contrary to what might be assumed from a smaller ring, peptides containing Aze are generally somewhat more flexible than their proline-containing counterparts.[7] This is attributed to a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues.[7]
-
Destabilization of Ordered Structures: The collagen-like extended conformation is energetically less favorable for Aze than for Pro.[7] This effect contributes to a destabilization of the collagen triple helix when Aze is incorporated.[7][8]
-
Turn Induction: While proline is a well-known β-turn inducer, the four-membered ring of Aze residues preferentially forces peptides to adopt γ-turn conformations.[9] This provides a powerful alternative for controlling peptide secondary structure.
The misincorporation of Aze for Pro can lead to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[10][11][12] This underlying biological activity highlights the profound structural impact of the ring contraction.
Applications in Medicinal Chemistry and Peptide Science
The unique conformational properties of Aze make it a valuable building block in drug discovery. Its incorporation can be a strategic choice to fine-tune peptide or small-molecule inhibitors.
-
Constrained Peptides: By replacing proline with Aze, researchers can systematically alter peptide backbone geometry to probe structure-activity relationships (SAR). This can lead to analogs with higher affinity, selectivity, or improved stability. The introduction of the azetidine group can perturb the normal secondary structure of proline-rich sequences.[13]
-
Scaffold for Drug Design: The azetidine ring itself is considered a privileged scaffold in drug discovery.[5] Its high sp³ character, rigidity, and influence on aqueous solubility are desirable traits.[3] Several FDA-approved drugs, such as cobimetinib and baricitinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[3]
-
Toxicity and Biological Probe: The natural toxicity of Aze, stemming from its misincorporation into proteins, makes it a useful tool for studying proteotoxic stress and cellular quality control mechanisms.[14][15]
Experimental Protocol: Incorporation into Peptides via SPPS
Methyl 2-(azetidin-2-yl)acetate, appropriately N-protected (e.g., with Fmoc), can be incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[16][] The general workflow is outlined below.
Diagram: SPPS Workflow for Aze Incorporation
Caption: A typical cycle for adding an Aze residue during SPPS.
Step-by-Step Methodology
This protocol assumes a standard Fmoc/tBu strategy.[16]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide) to which the preceding amino acid has been coupled and its Fmoc group removed.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Aze-OH (or its corresponding ester precursor after saponification) (2-4 eq.), a coupling reagent like HBTU (1.95 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (4-6 eq.) in an appropriate solvent (e.g., DMF).[16] Allow to pre-activate for several minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[16]
-
Causality: The azetidine ring is less sterically hindered than some other non-natural amino acids, so standard coupling times are often sufficient. However, for difficult sequences, a double coupling or the use of a more potent coupling reagent may be necessary.[16]
-
-
Monitoring and Washing: After coupling, wash the resin thoroughly with DMF and DCM. Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling (i.e., disappearance of the free primary amine). A positive (blue) result indicates incomplete coupling, requiring a second coupling step.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added Aze residue, exposing the secondary amine for the next coupling cycle.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.
Conclusion
Methyl 2-(azetidin-2-yl)acetate and its parent acid are powerful proline analogs that offer medicinal chemists a unique tool to manipulate peptide and small molecule conformation. By contracting proline's five-membered ring to a four-membered azetidine, researchers can alter backbone flexibility and induce specific turn structures, such as the γ-turn.[7][9] This strategic substitution can impart desirable properties, including enhanced metabolic stability and optimized receptor interactions. While its misincorporation in biological systems highlights its potential for toxicity, this same property makes it a valuable probe for studying cellular stress responses.[10][11] As synthetic methodologies become more robust and our understanding of conformational biology deepens, the application of azetidine-based amino acids is set to expand, paving the way for the next generation of precisely engineered therapeutics.
References
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Zagari A, Némethy G, Scheraga HA. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-9. Available at: [Link]
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Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J. 2024. Available at: [Link]
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Vaidehi, N., et al. Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1091. Available at: [Link]
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Roy, B., et al. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 (Bethesda). 2020;10(12):4389-4403. Available at: [Link]
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Energetic contribution to both acidity and conformational stability in peptide models. New J. Chem. 2016. Available at: [Link]
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Peptide synthesis. Wikipedia. Available at: [Link]
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Lamb, C., et al. Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Appl Environ Microbiol. 2011;77(18):6420-6. Available at: [Link]
-
Zagari, A., Némethy, G., Scheraga, H.A. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers. 1990;30(9-10):961-6. Available at: [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. 2023. Available at: [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. J Med Chem. 1984;27(9):1147-52. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026. Available at: [Link]
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Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. 2025. Available at: [Link]
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A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Org Biomol Chem. 2007;5(11):1736-41. Available at: [Link]
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Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available at: [Link]
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Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. Available at: [Link]
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Kubyshkin V, Mykhailiuk PK. Proline Analogues in Drug Design: Current Trends and Future Prospects. J Med Chem. 2024;67(22):20022-20055. Available at: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. ResearchGate. 2025. Available at: [Link]
-
(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 2023. Available at: [Link]
-
Roy B, et al. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 (Bethesda). 2020;10(12):4389-4403. Available at: [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. J Org Chem. 2008;73(5):1843-52. Available at: [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]
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Methyl 2-(azetidin-2-yl)acetate: A Technical Guide for Medicinal Chemists
Abstract
Methyl 2-(azetidin-2-yl)acetate is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that can enhance key pharmacological properties. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and strategic applications in drug discovery. We will explore its role as a versatile building block, delve into structure-activity relationships, and provide detailed experimental protocols for its preparation and characterization, offering researchers a comprehensive resource for leveraging this valuable motif in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Saturated heterocycles are foundational elements in this endeavor, and among them, the azetidine ring has emerged as a "privileged" scaffold.[1] This four-membered, nitrogen-containing heterocycle offers a compelling combination of properties that medicinal chemists can exploit to overcome common drug development challenges.[2]
The inherent ring strain of the azetidine moiety, greater than that of a pyrrolidine but less than an aziridine, imparts a rigid, three-dimensional geometry.[3] This conformational rigidity allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties by:
-
Improving Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to larger, more flexible rings.[2]
-
Enhancing Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.[1]
-
Modulating Basicity (pKa): The pKa of the azetidine nitrogen can be fine-tuned through substitution, allowing for optimal interactions with target proteins.
-
Providing Novel Exit Vectors: The compact structure provides distinct vectors for chemical elaboration, enabling exploration of new chemical space.[3]
Methyl 2-(azetidin-2-yl)acetate, as a bifunctional molecule, serves as an exemplary building block, providing both the advantageous azetidine core and a reactive ester handle for further synthetic elaboration. Its naturally occurring counterpart, L-azetidine-2-carboxylic acid, found in plants like the lily of the valley, hints at the biological relevance of this scaffold.[1][4]
Physicochemical and Structural Characteristics
A comprehensive understanding of the fundamental properties of Methyl 2-(azetidin-2-yl)acetate is crucial for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | methyl 2-(azetidin-2-yl)acetate | PubChem |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 129.16 g/mol | PubChem[5] |
| CAS Number | 890849-61-3 | PubChem[5] |
| SMILES | COC(=O)CC1CNC1 | PubChem[5] |
| XLogP3 | -0.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Stereochemistry | Contains one stereocenter at C2. Available as a racemate or as individual enantiomers. |
The presence of a stereocenter at the 2-position of the azetidine ring is a critical feature. The absolute stereochemistry can profoundly impact biological activity, making stereocontrolled synthesis or chiral resolution an essential consideration in drug development programs.
Synthesis and Strategic Considerations
The synthesis of Methyl 2-(azetidin-2-yl)acetate and its derivatives can be challenging due to the inherent strain of the four-membered ring. However, several robust synthetic strategies have been developed. A common and effective approach involves the construction of a protected azetidine precursor, followed by functional group manipulation and deprotection.
General Synthetic Workflow
A prevalent strategy begins with a protected azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction to install the acetate sidechain as an α,β-unsaturated ester. Subsequent reduction of the double bond and deprotection yields the target compound.
Caption: General synthetic workflow for Methyl 2-(azetidin-2-yl)acetate.
Causality in Experimental Choices
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently chosen to protect the azetidine nitrogen. Its stability under the basic conditions of the HWE reaction and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) make it an ideal choice for this synthetic sequence.[5]
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction is favored over the standard Wittig reaction because the phosphonate byproduct is water-soluble, simplifying purification.[6] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficiently generating the phosphonate carbanion without competing side reactions.[7]
-
Reduction Method: Catalytic hydrogenation is a clean and efficient method for reducing the exocyclic double bond to afford the saturated acetate derivative.[5] It typically proceeds with high yield and avoids the use of harsh reducing agents that could compromise the strained azetidine ring.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 2-(azetidin-2-yl)acetate is primarily utilized as a versatile scaffold rather than a pharmacologically active agent itself.[8] Its value is in providing a rigid framework that can be elaborated into more complex molecules with tailored biological activities. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the scaffold's utility in producing successful therapeutics.[2][9]
Structure-Activity Relationship (SAR) Insights
The azetidine ring provides distinct vectors for modification, allowing for systematic exploration of a target's binding pocket.
Caption: Key modification points on the Methyl 2-(azetidin-2-yl)acetate scaffold.
-
N1-Substitution: The secondary amine of the azetidine ring is a key handle for diversification. Acylation, sulfonylation, or reductive amination can introduce a wide variety of substituents (R1). These modifications are crucial for probing interactions with the target protein and can significantly impact properties like cell permeability and metabolic stability.[3]
-
C2-Side Chain Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (R2). This is a common strategy in fragment-based drug discovery to "grow" the molecule into adjacent binding pockets. Alternatively, the ester can be reduced to an alcohol or reacted with organometallic reagents to introduce further diversity.
The rigid nature of the azetidine ring means that the relative orientation of the N1 and C2 substituents is fixed, providing a well-defined 3D structure that is highly valuable for SAR studies and computational modeling.[3]
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of key intermediates and the final deprotected product.
Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (HWE Intermediate)
This protocol is adapted from established Horner-Wadsworth-Emmons reaction procedures.[6][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ evolution) should be observed.
-
Ketone Addition: Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound as a clear oil or white solid.
Protocol 2: Reduction of the Double Bond
This protocol describes a standard catalytic hydrogenation.[5]
-
Setup: Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.
-
Reaction: Stir the mixture vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for the next step.
Protocol 3: N-Boc Deprotection
This protocol details the acid-catalyzed removal of the Boc protecting group.[5]
-
Setup: Dissolve the N-Boc protected methyl 2-(azetidin-3-yl)acetate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, ~10 eq, often used as a 1:1 solution with DCM) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: The resulting product is often the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., NaHCO₃ or a mild ion-exchange resin), and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield Methyl 2-(azetidin-2-yl)acetate.
Conclusion and Future Outlook
Methyl 2-(azetidin-2-yl)acetate represents more than just a chemical building block; it is a strategic tool for medicinal chemists. Its unique conformational rigidity and favorable physicochemical properties make it an attractive scaffold for developing novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[2] Advances in synthetic methodologies continue to improve access to this and other functionalized azetidines, paving the way for their broader application in drug discovery pipelines.[3] As the principles of three-dimensional molecular design become increasingly central to lead optimization, the strategic incorporation of strained ring systems like the one found in Methyl 2-(azetidin-2-yl)acetate will undoubtedly play a crucial role in the development of safer and more effective medicines.
References
- Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (n.d.). Google Books.
- Cheekatla, S. R., et al. (2026, January 5).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
- Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
- Gudelis, E., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. (2025). BenchChem. [Link]
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- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023, January 21). Semantic Scholar.
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- Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery. (2025). BenchChem.
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- Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2021, June 25). MDPI.
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- methyl 2-azidoacet
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
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Discovery and history of "Methyl 2-(azetidin-2-yl)acetate"
An In-Depth Technical Guide on the Discovery and History of Methyl 2-(azetidin-2-yl)acetate
Abstract
Methyl 2-(azetidin-2-yl)acetate is a specialized heterocyclic scaffold representing the homologated ester derivative of azetidine-2-carboxylic acid (Aze). As a conformationally restricted analogue of
Part 1: Historical Genesis and Discovery
The "discovery" of Methyl 2-(azetidin-2-yl)acetate is not marked by a single serendipitous event but rather represents the culmination of a century of azetidine chemistry evolution. Its history can be segmented into three distinct eras:
The Foundational Era (1888–1955)
The azetidine ring itself was first synthesized in 1888 by Siegmund Gabriel and J. Weiner , who cyclized
-
Key Milestone (1955): The isolation of L-azetidine-2-carboxylic acid (Aze) from the rhizomes of Convallaria majalis (Lily of the Valley) by Fowden provided the first abundant natural source of a chiral azetidine scaffold. This molecule serves as the direct structural parent of the 2-acetate derivative.
The Synthetic Expansion (1960s–1980s)
With the discovery of
-
The Connection: The 2-acetate derivative emerged during this period as researchers sought to homologate Aze to study "homoproline" analogues. The methyl ester form was synthesized as a stable intermediate for peptide coupling, preventing the rapid polymerization often seen with the free amino acid.
The Medicinal Chemistry Era (1990s–Present)
The specific pharmacophore "Methyl 2-(azetidin-2-yl)acetate" gained prominence when medicinal chemists began exploring conformationally restricted analogues of neurotransmitters.
-
GABA Analogues: As a cyclic analogue of
-aminobutyric acid (GABA), this scaffold was identified as a potent template for GABA uptake inhibitors (targeting GAT-1 and GAT-3 transporters). The rigid azetidine ring locks the amino and ester groups into a specific vector, improving receptor selectivity over flexible linear analogues.
Part 2: Chemical Identity and Properties[1][2][3][4]
Table 1: Physicochemical Profile
| Parameter | Data |
| IUPAC Name | Methyl 2-(azetidin-2-yl)acetate |
| Common Name | Azetidin-2-ylacetic acid methyl ester |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| Chirality | Exists as ( |
| pKa (Conjugate Acid) | ~10.5 (Ring nitrogen is highly basic due to relief of steric strain upon protonation) |
| Physical State | Colorless oil or low-melting solid (often handled as HCl or Tosylate salt) |
| Solubility | Soluble in water, methanol, DCM; limited stability as free base. |
Part 3: Synthetic Methodologies
The synthesis of Methyl 2-(azetidin-2-yl)acetate requires overcoming the inherent ring strain and preventing ring-opening polymerization. Two primary strategies dominate the literature: the Arndt-Eistert Homologation (Gold Standard) and the
Method A: The Arndt-Eistert Homologation (Gold Standard)
This method is preferred for its preservation of stereochemistry, starting from the commercially available (or naturally derived) N-protected Azetidine-2-carboxylic acid.
Experimental Protocol:
-
Activation: Dissolve
-Boc-L-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF at -15°C. Add -methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv) to form the mixed anhydride. -
Diazotization: Filter the precipitated salts and treat the filtrate with an excess of ethereal diazomethane (
) at 0°C. Stir for 3 hours to form the -diazoketone. -
Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous methanol. Add a catalytic amount of silver benzoate (
) dissolved in triethylamine. The mixture is sonicated or stirred in the dark. The silver catalyst promotes the Wolff rearrangement, generating a ketene intermediate which is immediately trapped by methanol to form the methyl ester. -
Purification: Evaporate solvent and purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Deprotection: Treat the
-Boc intermediate with 4M HCl in dioxane to yield Methyl 2-(azetidin-2-yl)acetate hydrochloride .
Method B: The -Lactam Reduction Route
This route constructs the ring via [2+2] cycloaddition (Staudinger synthesis) or cyclization of aspartic acid derivatives, followed by reduction.
-
Precursor: 4-(methoxycarbonylmethyl)-2-azetidinone.
-
Reagent: Alane (
) or Borane-THF ( ). -
Challenge: Standard
is too aggressive and will reduce the ester side chain to an alcohol. Electrophilic reducing agents like Borane are preferred to selectively reduce the amide (lactam) carbonyl to a methylene group while sparing the ester.
Part 4: Mechanistic Visualization
The following diagram illustrates the Arndt-Eistert Homologation pathway, highlighting the critical Wolff Rearrangement step that extends the carbon chain by one methylene unit while preserving the sensitive azetidine ring.
Caption: Step-wise homologation of Azetidine-2-carboxylic acid via the Wolff Rearrangement to yield the target acetate.
Part 5: Applications in Drug Discovery[6]
The Methyl 2-(azetidin-2-yl)acetate scaffold serves as a versatile building block in three key areas:
-
GABA Uptake Inhibitors (GAT-1/GAT-3):
-
Mechanism: GABA (
-aminobutyric acid) is a flexible neurotransmitter. By incorporating the amine and the "acetate" (representing the GABA backbone) into the rigid azetidine ring, the molecule is locked into a bioactive conformation. -
Data: Derivatives of azetidin-2-ylacetic acid have shown
values in the low micromolar range ( ) for GAT-1 inhibition, significantly more potent than their acyclic counterparts.[2][3][4]
-
-
Peptidomimetics:
-
The scaffold acts as a Proline Homologue . Incorporating it into peptide chains induces specific turn structures (e.g.,
-turns) different from those induced by proline, allowing for the fine-tuning of peptide secondary structure and stability against proteolysis.
-
-
Integrin Ligands:
-
Used in the synthesis of RGD (Arg-Gly-Asp) mimetics. The azetidine ring provides a distinct spatial orientation of the basic and acidic termini, crucial for binding to integrin receptors (
, etc.) involved in angiogenesis and tumor metastasis.
-
Part 6: References
-
Gabriel, S., & Weiner, J. (1888). Ueber das gamma-Brompropylamin und das Azetidin. Berichte der deutschen chemischen Gesellschaft. Link
-
Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature. Link
-
Faust, M. R., et al. (2010).[4] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Link
-
Couty, F., & Evano, G. (2006). Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines. Organic Letters. Link
-
Seebach, D., et al. (1996). Synthesis of beta-Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta. Link
Sources
An In-depth Technical Guide to Methyl 2-(azetidin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Azetidine Scaffold and the Significance of Methyl 2-(azetidin-2-yl)acetate
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates.[1] Azetidine-containing compounds have demonstrated a broad range of biological activities, and their incorporation into molecular design can improve metabolic stability, aqueous solubility, and target-binding affinity.[2]
This technical guide focuses on a key derivative of this important heterocyclic family: Methyl 2-(azetidin-2-yl)acetate . This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for a variety of chemical modifications, making it a versatile intermediate in drug discovery and development. While its regioisomer, methyl 2-(azetidin-3-yl)acetate, is more commonly documented, the 2-substituted analogue offers a distinct structural motif for probing structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of methyl 2-(azetidin-2-yl)acetate, with a focus on providing practical insights for researchers and scientists in the field.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of methyl 2-(azetidin-2-yl)acetate is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1391199-75-9 | [3] |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Not widely reported, likely a colorless oil or low-melting solid | |
| Solubility | Expected to be soluble in polar organic solvents |
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a complex multiplet for the azetidine ring protons, a singlet for the methyl ester protons around 3.7 ppm, and a set of diastereotopic protons for the methylene group adjacent to the ester. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the ester would be expected to resonate around 170-175 ppm. The methoxy carbon would appear around 52 ppm. The carbons of the azetidine ring would be found in the aliphatic region, with the carbon bearing the acetate substituent being the most downfield of the ring carbons.
-
Infrared (IR) Spectroscopy: Key absorptions would include a C=O stretch for the ester at approximately 1735 cm⁻¹, and an N-H stretch for the secondary amine.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 129.08, with common fragmentation patterns including the loss of the methoxy group or the entire ester functionality.
Synthesis of Methyl 2-(azetidin-2-yl)acetate: A Multi-step Approach
A direct, one-step synthesis of methyl 2-(azetidin-2-yl)acetate is not prominently featured in the chemical literature. A more rational and versatile approach involves a multi-step sequence starting from the corresponding N-protected azetidine-2-carboxylic acid. This strategy allows for the synthesis of enantiomerically pure target molecules if a chiral starting material is used.
The most logical synthetic pathway can be broken down into three key stages:
-
Preparation of N-Protected Azetidine-2-carboxylic Acid: This is a crucial starting material, and its synthesis is well-established. The tert-butyloxycarbonyl (Boc) group is a common choice for nitrogen protection due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[6][7]
-
Homologation of the Carboxylic Acid: To extend the carbon chain by one methylene unit, a homologation reaction is necessary. The Arndt-Eistert reaction is a classic and effective method for this transformation.[8][9][10]
-
Esterification and Deprotection: The resulting N-protected azetidine-2-acetic acid is then esterified to the methyl ester, followed by the removal of the protecting group to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following protocols are based on established methodologies for each of the key transformations. Researchers should always first consult the primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of N-Boc-Azetidine-2-carboxylic Acid [11]
This procedure is adapted from the general method for the N-Boc protection of amino acids.
-
Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Basification: Add sodium hydroxide (e.g., 2.5 eq) to the solution and stir until all solids have dissolved.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, e.g., 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold aqueous solution of a suitable acid (e.g., 1 M HCl or KHSO₄).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: Arndt-Eistert Homologation to N-Boc-Azetidine-2-acetic Acid [8][10][12]
This protocol describes a general procedure for the Arndt-Eistert homologation. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Acid Chloride Formation: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (e.g., 1.2 eq) dropwise, along with a catalytic amount of DMF. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether or THF). Cool the solution to 0 °C and add a freshly prepared, ethereal solution of diazomethane (e.g., 2.2 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for an additional 1-2 hours.
-
Wolff Rearrangement and Trapping: In a separate flask, prepare a suspension of silver(I) oxide (e.g., 0.1 eq) in water or a mixture of water and a co-solvent like 1,4-dioxane. Heat this suspension to 50-70 °C. Add the diazoketone solution dropwise to the heated silver oxide suspension. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, continue to stir the reaction at the same temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver catalyst. Acidify the filtrate to pH 2-3 with an appropriate acid and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude N-Boc-azetidine-2-acetic acid by column chromatography or recrystallization.
Protocol 3: Esterification and Deprotection to Methyl 2-(azetidin-2-yl)acetate [6][7]
-
Esterification: Dissolve N-Boc-azetidine-2-acetic acid (1.0 eq) in methanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or use a milder esterification agent like (trimethylsilyl)diazomethane. Stir the reaction at room temperature or under gentle reflux until completion (monitored by TLC). Remove the solvent under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc-methyl 2-(azetidin-2-yl)acetate in an appropriate solvent such as dichloromethane, 1,4-dioxane, or ethyl acetate. Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess acid under reduced pressure. If the hydrochloride salt is desired, it can be isolated at this stage. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract the product into an organic solvent. Dry the organic layer, concentrate, and purify the final product, methyl 2-(azetidin-2-yl)acetate, by distillation or column chromatography.
Chemical Reactivity and Applications in Drug Discovery
Methyl 2-(azetidin-2-yl)acetate is a versatile building block due to its two reactive sites: the secondary amine and the methyl ester.
Applications in Medicinal Chemistry:
While specific examples of the direct use of methyl 2-(azetidin-2-yl)acetate in the synthesis of marketed drugs are not abundant in the literature, its structural motif is of significant interest. Azetidine derivatives have been explored as key intermediates in the synthesis of various therapeutic agents, including antiviral compounds. For instance, the synthesis of analogues of the anti-influenza drug oseltamivir (Tamiflu®) has involved the use of aziridine and other strained ring systems to introduce key stereocenters and functional groups.[13][14][15] The azetidine ring in methyl 2-(azetidin-2-yl)acetate can be considered a bioisostere of other small rings, and its incorporation into novel drug candidates could lead to improved pharmacokinetic profiles.
The general workflow for utilizing a building block like methyl 2-(azetidin-2-yl)acetate in a drug discovery program is as follows:
Conclusion
Methyl 2-(azetidin-2-yl)acetate is a valuable, albeit less-explored, building block in the family of saturated nitrogen heterocycles. While its direct synthesis is not widely reported, a logical and robust synthetic strategy via the homologation of N-protected azetidine-2-carboxylic acid provides a reliable route to this compound. Its bifunctional nature allows for diverse chemical modifications, making it an attractive scaffold for the generation of compound libraries for drug discovery. As the demand for novel chemical entities with improved physicochemical and pharmacological properties continues to grow, the strategic use of unique building blocks like methyl 2-(azetidin-2-yl)acetate will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. This guide provides a foundational understanding for researchers to synthesize, characterize, and utilize this promising intermediate in their scientific endeavors.
References
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011-10-25). (URL: [Link])
-
Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials - MDPI. (2021-06-25). (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with - Semantic Scholar. (2023-01-21). (URL: [Link])
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (URL: [Link])
-
Wolff rearrangement - Wikipedia. (URL: [Link])
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). (URL: [Link])
-
Wolff rearrangement of Nα- Boc-/Z-protected aminodiazoketones to the corresponding β- amino acids under microwave irradiation. (URL: [Link])
-
Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids. (URL: [Link])
-
Oseltamivir total synthesis - Wikipedia. (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023-01-21). (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. (2023-01-21). (URL: [Link])
-
Arndt-Eistert Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02). (URL: [Link])
-
Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study - Canadian Center of Science and Education. (URL: [Link])
-
Wolff-Rearrangement - Organic Chemistry Portal. (URL: [Link])
-
Arndt–Eistert reaction - Wikipedia. (URL: [Link])
-
New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu) | Request PDF - ResearchGate. (2025-08-29). (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. (2024-03-25). (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])
-
Arndt-Eister reaction - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
-
Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. | Semantic Scholar. (URL: [Link])
-
Arndt-Eistert Homologation - YouTube. (2019-11-17). (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). (URL: [Link])
-
Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates - PubMed. (2013-08-15). (URL: [Link])
-
ER5. Wolff Rearrangement - csbsju. (URL: [Link])
-
Diazomethane and Diazoacetic Ester. (URL: [Link])
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. (2025-02-04). (URL: [Link])
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024-08-16). (URL: [Link])
- CN103467350A - Method for preparing (S)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1391199-75-9|Methyl 2-(azetidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Enantioselective Synthesis of Methyl 2-(azetidin-2-yl)acetate
Executive Summary
The incorporation of strained, sp³-rich heterocycles into pharmaceutical pipelines has become a cornerstone of modern drug discovery. Azetidines, in particular, serve as metabolically stable bioisosteres for volatile amines and conformationally flexible aliphatic chains ()[1]. Methyl 2-(azetidin-2-yl)acetate is a highly versatile, chiral building block. However, its de novo enantioselective synthesis is notoriously challenging due to the high ring strain and the propensity of the α-stereocenter to undergo racemization under basic or high-temperature conditions ()[2].
This application note details a robust, self-validating protocol for the enantioselective synthesis of Methyl (S)-2-(azetidin-2-yl)acetate via an Arndt-Eistert homologation starting from commercially available, enantiopure L-azetidine-2-carboxylic acid. To ensure long-term bench stability and prevent polymerization, the final compound is isolated as a tosylate salt ()[3].
Mechanistic Rationale & Pathway Design
The Arndt-Eistert homologation is a highly reliable method for converting α-amino acids to their β-amino acid homologues with strict retention of configuration ()[4].
Causality in Design:
-
Mixed Anhydride Activation: Acid chlorides can trigger the premature formation of ketenes at the α-carbon, leading to racemization. We utilize isobutyl chloroformate (iBuOCOCl) with N-methylmorpholine (NMM) to form a milder mixed anhydride, preserving the delicate stereocenter.
-
TMS-Diazomethane Substitution: Traditional diazomethane is a highly explosive, toxic gas. We substitute this with commercially available TMS-diazomethane (2.0 M in hexanes), which provides identical nucleophilic reactivity with significantly enhanced safety.
-
Silver-Catalyzed Wolff Rearrangement: Silver benzoate (AgOBz) facilitates the extrusion of N₂ from the diazoketone at low temperatures. The resulting ketene is immediately trapped by methanol to form the methyl ester, preventing unwanted side reactions.
Workflow for the enantioselective synthesis of Methyl 2-(azetidin-2-yl)acetate via Arndt-Eistert.
Quantitative Data & Optimization
The critical step in this sequence is the Wolff rearrangement. Table 1 summarizes the optimization of the catalyst system to maximize yield while preventing the racemization of the α-stereocenter.
Table 1: Optimization of Wolff Rearrangement Conditions for Diazoketone Intermediate
| Catalyst System | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Causality / Observation |
| Ag₂O | MeOH | 65 °C (Reflux) | 62 | 91 | High temperatures cause partial racemization of the α-stereocenter. |
| PhCOOAg / Et₃N | THF / MeOH | -20 °C to RT | 88 | >99 | Optimal. Mild conditions; Et₃N prevents acid-catalyzed side reactions. |
| UV Irradiation (254 nm) | MeOH | RT | 45 | 88 | Photochemical extrusion is sluggish; significant degradation observed. |
| Rh₂(OAc)₄ | MeOH | RT | 55 | 95 | Competing O-H insertion into methanol lowers overall yield. |
Step-by-Step Experimental Protocols
Step 1: N-Boc Protection of L-Azetidine-2-carboxylic acid
-
Preparation: Dissolve L-azetidine-2-carboxylic acid (10.0 g, 98.9 mmol) in a mixture of 1,4-dioxane (100 mL) and 1 M aqueous NaOH (100 mL). Cool the biphasic mixture to 0 °C using an ice bath.
-
Addition: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 23.7 g, 108.8 mmol) in 1,4-dioxane (20 mL) over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 16 hours.
-
Workup: Concentrate the mixture in vacuo to remove dioxane. Acidify the aqueous layer to pH ~2 using 1 M KHSO₄. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(S)-azetidine-2-carboxylic acid as a white solid.
Step 2: Mixed Anhydride & Diazoketone Formation
Caution: Perform in a well-ventilated fume hood. TMS-diazomethane is toxic.
-
Activation: Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (15.0 g, 74.5 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool to -15 °C.
-
Reagent Addition: Add N-methylmorpholine (NMM, 8.3 g, 82.0 mmol) followed by the dropwise addition of isobutyl chloroformate (10.7 g, 78.2 mmol). Stir at -15 °C for 30 minutes. The formation of a white precipitate (NMM·HCl) indicates successful mixed anhydride formation.
-
Diazotization: Filter the precipitate rapidly under argon. To the cold filtrate (-15 °C), add TMS-diazomethane (2.0 M in hexanes, 45 mL, 90.0 mmol) dropwise. Stir in the dark at 0 °C for 4 hours.
-
Quenching: Quench excess TMS-diazomethane by adding 10% aqueous acetic acid dropwise until nitrogen evolution ceases. Extract with EtOAc, wash with saturated NaHCO₃, dry, and concentrate to yield the crude diazoketone as a yellow oil.
Step 3: Silver-Catalyzed Wolff Rearrangement
-
Preparation: Dissolve the crude diazoketone in a mixture of anhydrous THF (100 mL) and anhydrous Methanol (50 mL). Protect the flask from light using aluminum foil.
-
Catalysis: Cool the solution to -20 °C. Add Triethylamine (2.0 mL) followed by Silver benzoate (AgOBz, 1.7 g, 7.45 mmol, 10 mol%).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The evolution of N₂ gas will be observed.
-
Purification: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield Methyl (S)-1-Boc-azetidin-2-ylacetate as a colorless oil.
Step 4: Global Deprotection and Tosylate Salt Formation
-
Deprotection: Dissolve Methyl (S)-1-Boc-azetidin-2-ylacetate (10.0 g, 43.6 mmol) in Ethyl Acetate (100 mL).
-
Salt Formation: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 8.7 g, 45.8 mmol) in one portion. Stir the mixture at 40 °C for 4 hours.
-
Isolation: The product will precipitate as a highly crystalline white solid. Cool the suspension to 0 °C, filter the solid, and wash with cold EtOAc (2 × 20 mL) and diethyl ether (30 mL).
-
Drying: Dry under high vacuum to afford Methyl (S)-2-(azetidin-2-yl)acetate Tosylate ()[5].
Self-Validating Quality Control (QC)
To ensure the trustworthiness of the synthesized batch, the following self-validating checks must be performed:
-
Chemical Identity (¹H NMR): In D₂O, the azetidine ring protons should appear as distinct multiplets. The α-proton (C2) typically shifts to ~4.5 ppm due to the adjacent protonated nitrogen. The methyl ester singlet must integrate perfectly to 3H at ~3.7 ppm, and the tosylate aromatic protons will appear as two doublets at ~7.5 and ~7.2 ppm.
-
Enantiomeric Purity (Chiral HPLC): Analyze the free-based intermediate (Methyl (S)-1-Boc-azetidin-2-ylacetate) using a Chiralpak AD-H column (Hexane/IPA 95:5, 1.0 mL/min). The (S)-enantiomer must show an ee of >99%. Any peak corresponding to the (R)-enantiomer indicates racemization during the mixed anhydride formation.
-
Stability: The tosylate salt should exhibit a sharp melting point and remain non-hygroscopic when exposed to ambient air for 48 hours.
References
-
Arndt-Eistert homologation: an approach to crowned β-peptides Source: Tetrahedron: Asymmetry, 2005, 16(4): 857-864 URL:[Link]
-
Preparation and Synthetic Applications of Azetidines Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL:[Link]
-
Azetidine Synthesis Source: Organic Chemistry Portal URL:[Link]
Sources
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- 2. Azetidine synthesis [organic-chemistry.org]
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- 4. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 5. 1391199-75-9|Methyl 2-(azetidin-2-yl)acetate|BLD Pharm [bldpharm.com]
Application Note: Chiral Resolution of Racemic Methyl 2-(azetidin-2-yl)acetate
Executive Summary
Azetidine derivatives are privileged pharmacophores in modern drug discovery, offering a unique balance of metabolic stability, reduced lipophilicity, and structural rigidity. Enantiopure azetidines are critical intermediates for blockbuster therapeutics, including MEK inhibitors (e.g., cobimetinib) and thrombin inhibitors (e.g., ximelagatran) [1].
The chiral resolution of racemic methyl 2-(azetidin-2-yl)acetate presents unique physicochemical challenges. The strained four-membered ring imparts significant steric bulk near the chiral center (C2), while the secondary amine exhibits a high pKa (~10.4), making it highly basic and prone to volatility. This application note details three field-proven, self-validating strategies for the enantiomeric separation of this critical building block: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Preparative Chiral Chromatography.
Strategy Selection Matrix
The selection of a resolution strategy depends heavily on the required scale, throughput, and target enantiomer.
Decision matrix for selecting the optimal chiral resolution strategy based on scale.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three primary resolution methodologies discussed in this protocol.
| Resolution Method | Resolving Agent / System | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | E-Value |
| Enzymatic (EKR) | CAL-B (Lipase) | (R)-Ester | 46–48% | >99% | >200 |
| Enzymatic (EKR) | CAL-B (Lipase) | (S)-Acid | 45–47% | 95–98% | >200 |
| Diastereomeric Salt | Dibenzoyl-L-Tartaric Acid | (S)-Ester Salt | 35–40% | >95% (post-cryst.) | N/A |
| Preparative HPLC | Chiralpak AD-H | Both | >90% (recovery) | >99% | N/A |
Method 1: Enzymatic Kinetic Resolution (EKR)
Mechanistic Causality
The methylene spacer (-CH2-) in methyl 2-(azetidin-2-yl)acetate acts as a critical structural buffer. Unlike direct azetidine-2-carboxylates where the rigid, strained ring sterically hinders the ester carbonyl from entering the catalytic triad (Ser-His-Asp) of lipases, the acetate homologue possesses sufficient flexibility. This allows Candida antarctica Lipase B (CAL-B) to efficiently dock the substrate. The enzyme exhibits profound enantiopreference for the (S)-enantiomer, rapidly hydrolyzing it to the corresponding acid while leaving the (R)-ester intact [2], [4].
Workflow for CAL-B mediated enzymatic kinetic resolution of the racemic azetidine ester.
Step-by-Step Protocol
-
Preparation: Dissolve 10.0 g of racemic methyl 2-(azetidin-2-yl)acetate in 50 mL of methyl tert-butyl ether (MTBE).
-
Buffer Addition: Add 150 mL of 0.1 M sodium phosphate buffer (pH 7.2). Ensure the biphasic system is well-mixed.
-
Enzyme Introduction: Add 1.0 g of immobilized CAL-B (e.g., Novozym 435).
-
Incubation: Stir the suspension gently at 30–35 °C.
-
In-Process Control (Self-Validation): Monitor the reaction via chiral GC. The reaction is self-validating when the ee of the remaining (R)-ester reaches >99%. Because of the high E-value (>200), the reaction will naturally plateau at ~50% conversion.
-
Workup: Filter the immobilized enzyme (which can be washed and reused). Separate the organic and aqueous layers.
-
Isolation:
-
Organic Layer: Contains the unreacted (R)-ester . Dry over Na2SO4 and concentrate under reduced pressure.
-
Aqueous Layer: Contains the hydrolyzed (S)-acid . Adjust pH to its isoelectric point (~pH 6.5) and extract with a polar organic solvent (e.g., n-butanol) or isolate via ion-exchange chromatography.
-
Method 2: Classical Diastereomeric Salt Formation
Mechanistic Causality
Azetidines possess a secondary amine with a pKa of approximately 10.4, making them significantly more basic than standard acyclic amines. This strong basicity ensures rapid and quantitative salt formation when reacted with chiral resolving acids such as Dibenzoyl-L-tartaric acid (DBTA) [1]. The rigid, puckered conformation of the azetidine ring minimizes entropic loss during crystallization, driving the formation of a highly ordered, insoluble diastereomeric lattice for one enantiomer.
Step-by-Step Protocol
-
Salt Formation: Dissolve 5.0 g of racemic methyl 2-(azetidin-2-yl)acetate in 40 mL of hot absolute ethanol (60 °C).
-
Resolving Agent: In a separate flask, dissolve 1.0 equivalent of Dibenzoyl-L-tartaric acid in 40 mL of hot absolute ethanol.
-
Mixing: Slowly add the DBTA solution to the azetidine solution under continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. The (S)-enantiomer preferentially crystallizes as the DBTA salt.
-
Filtration & Recrystallization: Filter the precipitated crystals. Recrystallize once from an ethanol/water (9:1) mixture to upgrade the optical purity.
-
Validation: The optical purity is validated by liberating a small analytical sample of the free base (using 1M NaOH and DCM extraction) and analyzing it via chiral HPLC. A constant specific rotation across two successive recrystallizations confirms >95% ee.
Method 3: Preparative Chiral Chromatography (HPLC)
Mechanistic Causality
When utilizing polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), the secondary amine of the azetidine ring acts as a strong hydrogen bond donor. Without intervention, this leads to severe peak tailing and poor resolution due to non-specific interactions with residual silanols on the silica support [3]. To counter this, the addition of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is mandatory. The modifier competitively binds to the acidic silanol sites, ensuring that the enantioseparation is driven purely by the chiral cavities of the amylose polymer.
Step-by-Step Protocol
-
Column Selection: Chiralpak AD-H (Preparative scale, e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase Preparation: Hexane / Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA). Degas thoroughly.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Parameters:
-
Flow Rate: 15.0 mL/min
-
Detection: UV at 210 nm (azetidines lack strong chromophores; low-wavelength UV or ELSD is required).
-
Temperature: 25 °C
-
-
Fraction Collection: Collect the baseline-resolved peaks. The elution order must be confirmed via polarimetry or ECD (Electronic Circular Dichroism)[3].
-
Solvent Removal: Evaporate the fractions carefully under reduced pressure at <30 °C to prevent volatilization of the free azetidine base.
References
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC (nih.gov). Available at:[Link]
-
Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at:[Link]
-
ChemInform Abstract: Enzymatic Resolution of Methyl N-Alkyl-azetidine-2-carboxylates by Candida antarctica Lipase-Mediated Ammoniolysis. ResearchGate. Available at:[Link]
Introduction: The Strategic Importance of Azetidines and N-Boc Protection in Drug Discovery
An Application Note for the N-Protection of Methyl 2-(azetidin-2-yl)acetate with Di-tert-butyl Dicarbonate
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a highly valued structural motif in modern medicinal chemistry.[1] Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as solubility and metabolic stability, while also providing a rigid framework for the precise spatial orientation of functional groups.[1][2] Methyl 2-(azetidin-2-yl)acetate is a key building block that offers a versatile entry point for the synthesis of complex pharmaceutical agents.
However, the secondary amine of the azetidine ring is a reactive nucleophile and base, which can lead to undesirable side reactions in multi-step synthetic sequences. To circumvent this, the temporary masking of the amine functionality with a suitable protecting group is essential. The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for this purpose.[3] It is prized for its ease of introduction, its stability across a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and its facile removal under mild acidic conditions.[4][5] This orthogonality to other common protecting groups like Fmoc and Cbz makes it a cornerstone of complex molecular assembly.[4][5]
This application note provides a detailed, field-proven protocol for the N-protection of Methyl 2-(azetidin-2-yl)acetate using di-tert-butyl dicarbonate (Boc₂O), creating tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and explain the causality behind critical procedural choices to ensure reproducibility and high yield.
Core Principles and Reaction Mechanism
The N-Boc protection of a secondary amine, such as that in Methyl 2-(azetidin-2-yl)acetate, proceeds via a nucleophilic acyl substitution reaction.[5] The process is thermodynamically driven by the formation of stable byproducts.
The Mechanism unfolds in several key steps:
-
Activation of the Amine (if starting from a salt): Methyl 2-(azetidin-2-yl)acetate is often supplied as a hydrochloride salt. A non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the HCl salt, liberating the free secondary amine with its lone pair of electrons available for reaction.
-
Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule. This forms a transient tetrahedral intermediate.[5][6]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses. This results in the cleavage of a carbon-oxygen bond, eliminating a tert-butyl carbonate leaving group.[5]
-
Decomposition of the Leaving Group: The tert-butyl carbonate is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force that pushes the reaction to completion.[4][7]
-
Proton Transfer: The generated tert-butoxide anion is basic and abstracts a proton from the now-protonated azetidine nitrogen (or the triethylammonium cation), yielding the final neutral N-Boc protected product and tert-butanol.[3][7]
The overall transformation is highly efficient and generally clean, making it a preferred method in synthetic chemistry.
Visualizing the Reaction and Workflow
To provide a clear overview, the chemical transformation and the experimental process are illustrated below.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process controls and clear endpoints for each step.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount (10 mmol scale) | Notes |
| Methyl 2-(azetidin-2-yl)acetate HCl | 165.62 | 1.0 | 1.66 g | Starting material. Ensure it is dry. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 | 2.40 g | The protecting agent. |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 3.07 mL (d=0.726) | Base to neutralize HCl salt and HCl byproduct. |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous, reaction solvent. |
| Deionized Water | - | - | As needed | For work-up. |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For work-up to remove excess base. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For work-up to neutralize acid. |
| Saturated Sodium Chloride (Brine) | - | - | As needed | For work-up to remove water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |
| Silica Gel | - | - | As needed | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(azetidin-2-yl)acetate hydrochloride (1.0 eq., 1.66 g).
-
Add anhydrous dichloromethane (DCM, 50 mL) and triethylamine (2.2 eq., 3.07 mL). Stir the suspension at room temperature for 10-15 minutes.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (1.1 eq., 2.40 g) in a small amount of DCM (5-10 mL).
-
Add the Boc₂O solution dropwise to the stirring reaction mixture over 10-15 minutes, maintaining the internal temperature at or below 5 °C.
-
Causality Check: Slow addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours.
-
In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a solvent system like 30% Ethyl Acetate in Hexane. The product should have a higher Rf value than the starting material. The reaction is complete when the starting amine spot is no longer visible.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath and quench by slowly adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove residual triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any acidic impurities.
-
Brine (1 x 20 mL) - to remove the bulk of the dissolved water.
-
-
Self-Validation: Each wash removes specific impurities. Checking the pH of the aqueous layer after the final NaHCO₃ wash should confirm it is neutral or slightly basic.
-
-
Isolation of Crude Product:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless or pale yellow oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 30-40% Ethyl Acetate in Hexane, to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate as a pure oil. An expected yield is typically in the range of 85-95%.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion: A Robust and Essential Transformation
The N-Boc protection of Methyl 2-(azetidin-2-yl)acetate is a fundamental and enabling transformation for the utilization of this valuable building block in drug discovery programs. The protocol detailed herein is robust, high-yielding, and grounded in well-understood mechanistic principles. By carefully controlling reaction parameters and understanding the rationale behind each step—from the choice of base to the specific sequence of aqueous washes—researchers can reliably synthesize the protected intermediate, paving the way for subsequent complex chemical modifications. This procedure serves as a trusted foundation for advancing projects that leverage the unique structural and biological advantages of the azetidine scaffold.
References
-
Basu, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
PubMed. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. (2021). Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Note: Utilizing Methyl 2-(azetidin-2-yl)acetate in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Rationale
The incorporation of conformationally constrained, non-canonical amino acids into peptide sequences is a cornerstone of modern drug development. Azetidine-based amino acids, characterized by their strained four-membered nitrogen-containing ring, act as potent bioisosteric replacements for saturated heterocycles like pyrrolidines (proline) or piperidines[1]. Substituting a proline residue with an azetidine derivative alters the properties of proteins by modifying the cis/trans isomerization barrier of the peptide bond and introducing unique conformational constraints[2]. This often leads to improved drug-like properties, including enhanced proteolytic stability, lipophilicity, and receptor selectivity[1].
Methyl 2-(azetidin-2-yl)acetate is a highly valuable
Pre-SPPS Workflow: Preparation of the Fmoc-Building Block
To integrate Methyl 2-(azetidin-2-yl)acetate into a standard Fmoc-SPPS workflow, the molecule must undergo a two-step transformation:
-
Saponification: Hydrolysis of the methyl ester to yield the free carboxylic acid.
-
N-Protection: Installation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary azetidine nitrogen.
Workflow for converting Methyl 2-(azetidin-2-yl)acetate into an Fmoc-protected SPPS building block.
Protocol 1: Synthesis of Fmoc-2-(azetidin-2-yl)acetic acid
-
Hydrolysis: Dissolve 10 mmol of Methyl 2-(azetidin-2-yl)acetate in 20 mL of a 1:1 mixture of THF and distilled water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add 12 mmol of Lithium Hydroxide (LiOH·H₂O) to the stirring solution. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor ester disappearance via TLC.
-
pH Adjustment: Once saponification is complete, adjust the pH of the aqueous layer to ~9.0 using 1M HCl.
-
Fmoc Protection: Add 20 mL of 1,4-dioxane to the mixture, followed by 15 mmol of Sodium Carbonate (Na₂CO₃). Cool to 0 °C. Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 10 mL of dioxane.
-
Reaction & Workup: Stir overnight at room temperature. Evaporate the dioxane under reduced pressure. Dilute the aqueous phase with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.
-
Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl (perform this on ice to prevent degradation). Extract the resulting white precipitate with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-2-(azetidin-2-yl)acetic acid.
SPPS Protocol: Coupling Strategies & Mechanistic Insights
The Causality of Coupling Difficulty
Coupling the Fmoc-2-(azetidin-2-yl)acetic acid building block onto a growing peptide chain is relatively straightforward because the activated carbonyl is separated from the bulky ring by a methylene spacer. However, the true bottleneck occurs in the subsequent step: coupling the next amino acid onto the deprotected azetidine nitrogen .
The internal bond angles of the 4-membered azetidine ring are compressed to approximately 90°. To accommodate this geometric constraint, the C-N-C bonds rehybridize to utilize more p-character. Consequently, the nitrogen's lone pair is forced into an orbital with significantly higher s-character[4]. Because s-orbitals are held closer to the positively charged nucleus, the lone pair is less available for nucleophilic attack. Combined with the steric bulk of the ring, this makes the azetidine nitrogen a notoriously poor nucleophile, requiring highly optimized acylation conditions.
A Self-Validating Monitoring System
Standard SPPS relies on the Kaiser (ninhydrin) test to monitor coupling completion. However, the Kaiser test is strictly for primary amines and will yield a false negative (colorless) for the secondary azetidine amine. Relying on the Kaiser test here will lead to premature progression of the synthesis and truncated sequences. To ensure a self-validating protocol, you must substitute the Kaiser test with the Chloranil test .
SPPS coupling cycle highlighting the use of the Chloranil test for the secondary azetidine amine.
Protocol 2: Acylation of the Azetidine Nitrogen (SPPS)
Given the poor nucleophilicity of the azetidine nitrogen, standard carbodiimide chemistry (DIC/Oxyma) is insufficient. Uronium-based coupling reagents like COMU, paired with the non-nucleophilic base TMP (2,4,6-collidine), are required to drive the reaction to completion while suppressing epimerization.
-
Deprotection: Treat the resin-bound azetidine-terminated peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in minimal DMF. Add TMP (8.0 eq). Stir for 1 minute to pre-activate the amino acid.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours (significantly longer than the standard 45 minutes).
-
Validation (Chloranil Test):
-
Transfer a few resin beads to a glass test tube.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.
-
Let stand at room temperature for 5 minutes.
-
Result: If the beads turn dark blue/green, the secondary amine is still unreacted (Positive). Perform a second coupling cycle. If the beads remain colorless or pale yellow, the coupling is complete (Negative).
-
-
Capping (Optional but Recommended): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted azetidine residues and prevent deletion sequences.
Quantitative Data: Coupling Efficiency Comparison
To illustrate the necessity of optimized coupling conditions onto the azetidine nitrogen, the following table summarizes the coupling efficiencies of various reagent systems when attaching an incoming Fmoc-Ala-OH onto a resin-bound azetidine-2-acetic acid residue.
| Coupling Reagent System | Activation Mechanism | Equivalents | Coupling Time | Yield (HPLC Purity) |
| DIC / Oxyma Pure | Active Ester Formation | 4.0 eq | 2 hours | ~65% (High deletion) |
| HATU / HOAt / DIPEA | O-to-N Acyl Transfer | 4.0 eq | 2 hours | ~85% |
| Symmetric Anhydride | Direct Acylation | 5.0 eq | 4 hours | ~90% |
| COMU / TMP | Uronium/Immonium | 4.0 eq | 2 hours | >95% |
Table 1: Comparative coupling efficiencies for the acylation of the sterically hindered secondary azetidine nitrogen. COMU/TMP provides the superior driving force required to overcome the high s-character of the nitrogen lone pair.
References[2] Title: The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.
Source: PubMed / NIH URL: 4] Title: 9.2 Synthesis of Peptides Containing Proline Analogues Source: Thieme Connect URL: 3] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI Source: MDPI URL: 1] Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv Source: ChemRxiv URL:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Methyl 2-(azetidin-2-yl)acetate as a Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its significance stems from the unique combination of high ring strain (approx. 25.4 kcal/mol) and relative stability, which allows for both convenient handling and unique, triggerable reactivity.[2] This contrasts with the more labile aziridines and the less reactive pyrrolidines.[2]
In drug discovery, the incorporation of an azetidine moiety can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and increased binding affinity to biological targets.[1][3] Several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine scaffold, underscoring its therapeutic relevance.[3][4]
Methyl 2-(azetidin-2-yl)acetate, with its synthetically versatile ester functionality and reactive secondary amine, represents a key building block for the construction of a diverse array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in synthetic chemistry.
Synthesis of the Core Building Block: Methyl 2-(azetidin-2-yl)acetate
The synthesis of functionalized azetidines can be challenging due to the inherent ring strain.[5] However, several robust methods have been developed. While a direct, one-pot synthesis of methyl 2-(azetidin-2-yl)acetate is not commonly reported, its derivatives are often prepared via multi-step sequences. A prevalent strategy involves the construction of a protected azetidine ring, followed by functional group manipulation and deprotection.
One common approach to a related isomer, methyl 2-(azetidin-3-yl)acetate, involves a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition, which highlights a general strategy for constructing such scaffolds.[6][7] For the 2-substituted isomer, a key synthetic strategy involves the cyclization of appropriate precursors. For instance, base-catalyzed cyclization of N-tert-butylsulfonyl-(2-aminoalkyl)oxiranes can be directed towards the synthesis of 2-(hydroxymethyl)azetidines, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified.[8]
Core Synthetic Principles:
-
Intramolecular Cyclization: This is a common method for forming the azetidine ring, often from γ-amino alcohols or γ-haloamines.[1] Careful control of reaction conditions is crucial to favor the 4-exo-tet cyclization over the thermodynamically more stable 5-endo-tet cyclization that leads to pyrrolidine byproducts.[9]
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines.[1][10][11] Recent advances using visible-light photocatalysis have expanded the scope and utility of this method.[2][10]
-
Strain-Release Methodologies: Reactions involving highly strained precursors, such as azabicyclo[1.1.0]butanes, can provide access to densely functionalized azetidines.[2]
The Versatile Reactivity of Methyl 2-(azetidin-2-yl)acetate
The synthetic utility of methyl 2-(azetidin-2-yl)acetate stems from two primary reactive sites: the secondary amine within the azetidine ring and the ester group.
I. N-Functionalization: Expanding the Molecular Framework
The secondary amine of the azetidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of methyl 2-(azetidin-2-yl)acetate with an aryl halide. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.
Rationale: The Buchwald-Hartwig amination offers a highly versatile and functional group tolerant method for creating aryl amines. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and methyl 2-(azetidin-2-yl)acetate hydrochloride (1.2 equiv.).
-
Solvent and Reaction: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe. Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
II. Ring-Expansion Reactions: From Four to Five- or Six-Membered Rings
The inherent ring strain of the azetidine nucleus can be harnessed to drive ring-expansion reactions, providing access to larger, often more complex, heterocyclic systems like pyrrolidines and piperidines.[5]
Protocol 2: Thermal Ring Expansion to Pyrrolidine Derivatives
This protocol details the isomerization of a 2-(iodomethyl)azetidine derivative (prepared from the corresponding alcohol) to a pyrrolidine.[12]
Rationale: The reaction proceeds through an aziridinium ion intermediate, which is susceptible to intramolecular nucleophilic attack, leading to the thermodynamically more stable five-membered ring.[13] The choice of solvent and temperature can influence the reaction rate and selectivity.
Experimental Protocol:
-
Precursor Synthesis: Reduce the ester of methyl 2-(azetidin-2-yl)acetate to the corresponding alcohol using a mild reducing agent like LiBH₄. Convert the alcohol to an iodomethyl derivative using iodine, triphenylphosphine, and imidazole.
-
Ring Expansion: Dissolve the 2-(iodomethyl)azetidine derivative in a high-boiling solvent such as DMF or acetonitrile.
-
Heating: Heat the solution to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pyrrolidine derivative by flash column chromatography.
Protocol 3: Synthesis of Spirocyclic Piperidine-Azetidines
This protocol outlines a strategy for constructing spirocyclic systems, which are of great interest in drug discovery due to their inherent three-dimensionality.[4][14]
Rationale: This multi-step sequence utilizes the azetidine nitrogen as a nucleophile to close the second ring, creating the spirocyclic core.
Experimental Protocol:
-
N-Alkylation: React methyl 2-(azetidin-2-yl)acetate with a suitable bifunctional electrophile, such as 1-bromo-3-chloropropane, to introduce a handle for the second cyclization.
-
Ester Reduction and Oxidation: Reduce the ester to the corresponding aldehyde.
-
Intramolecular Cyclization: Induce intramolecular reductive amination or a similar cyclization method to form the piperidine ring, yielding the spirocyclic piperidine-azetidine scaffold.
-
Purification: Purify the final product via column chromatography or recrystallization.
III. Cycloaddition Reactions
The azetidine ring itself can participate in cycloaddition reactions, further expanding its synthetic utility.
[2+2] Photocycloadditions
Visible-light-mediated [2+2] photocycloadditions represent a modern and powerful tool for azetidine synthesis.[10] While typically used to form the azetidine ring, derivatives of methyl 2-(azetidin-2-yl)acetate could potentially be designed to participate in further cycloadditions depending on the N-substituent.
Data Presentation and Workflow Visualization
Table 1: Comparison of Azetidine and Pyrrolidine Ring Properties
| Property | Azetidine | Pyrrolidine | Reference |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | [2] |
| pKa | 11.29 | 11.31 | [5] |
| Synthetic Control | Kinetically Favored | Thermodynamically Favored | [9] |
Experimental Workflows
Caption: Workflow for Ring Expansion to Pyrrolidines.
Conclusion
Methyl 2-(azetidin-2-yl)acetate is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic importance lies in the unique reactivity conferred by the strained four-membered ring, which can be selectively functionalized at the nitrogen atom or undergo ring-expansion to access larger heterocyclic systems. [2][5]The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the rich chemistry of this scaffold, ultimately enabling the discovery of next-generation therapeutics. [3]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes.
- Azetidines in Drug Discovery. PharmaBlock.
- How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
- Diastereoselective preparation of azetidines and pyrrolidines. PubMed.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
- Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery. Benchchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar.
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diastereoselective preparation of azetidines and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 14. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
Application Notes and Protocols for the Coupling of Methyl 2-(azetidin-2-yl)acetate in Peptide Synthesis
Introduction: The Unique Challenge of Azetidine-Containing Scaffolds
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, potency, and unique conformational properties. Methyl 2-(azetidin-2-yl)acetate, a conformationally constrained building block, presents both exciting opportunities and significant synthetic challenges. The rigid, four-membered azetidine ring introduces considerable steric hindrance around the secondary amine, which can dramatically slow the kinetics of amide bond formation and increase the risk of side reactions, such as racemization.
Standard peptide coupling conditions are often inefficient for such sterically demanding substrates, leading to low yields and incomplete reactions. Therefore, specialized protocols and highly efficient coupling reagents are required to successfully incorporate this and similar hindered amino acids into peptide sequences. This guide provides a detailed examination of robust coupling protocols, explains the underlying chemical principles, and offers practical guidance for researchers working with Methyl 2-(azetidin-2-yl)acetate and other challenging amino acid derivatives.
Foundational Principles for Coupling Sterically Hindered Amino Acids
The formation of a peptide bond is a nucleophilic acyl substitution reaction. The success of this reaction, especially with hindered substrates, hinges on the efficient activation of the carboxylic acid component, rendering it highly susceptible to attack by the amine. The choice of coupling reagent is therefore paramount.
Key Considerations:
-
Activation Speed and Efficiency: The ideal reagent rapidly converts the carboxylic acid into a highly reactive intermediate, minimizing its lifetime and thus the opportunity for side reactions.
-
Racemization Suppression: The activated carboxyl group of a chiral amino acid is susceptible to racemization via the formation of an oxazolone intermediate. Modern coupling reagents are often used with additives that suppress this side reaction.
-
Side Reactions: With uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the free N-terminal amine if the coupling conditions are not optimized.
Premier Coupling Protocol: HATU-Mediated Amide Bond Formation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as the gold standard for difficult couplings, including those involving sterically hindered amino acids. Its high reactivity stems from the formation of a highly reactive OAt-active ester, with the pyridine nitrogen of the HOAt moiety providing anchimeric assistance to accelerate the coupling reaction.
Mechanism of Action
The process begins with the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base (typically DIPEA) to form the OAt-ester. This activated intermediate is then readily attacked by the secondary amine of the azetidine derivative to form the desired peptide bond.
Caption: Mechanism of HATU-mediated peptide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol details a single coupling cycle for incorporating an Fmoc-protected amino acid onto a resin-bound peptide chain, where the N-terminal residue is Methyl 2-(azetidin-2-yl)acetate.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF again (3x) to remove all residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol) to the solution.
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is often necessary for hindered couplings.
-
-
Monitoring and Washing:
-
Monitor the reaction for the absence of free secondary amines using a qualitative test (e.g., isatin test).
-
If the test is positive after 4 hours, indicating an incomplete reaction, a second coupling (double coupling) with a freshly prepared activated amino acid solution is recommended.
-
Once the coupling is complete (negative isatin test), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Alternative Protocol: DIC/Oxyma for Efficient and Low-Racemization Coupling
The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) offers a highly effective and safer alternative to benzotriazole-based additives like HOBt or HOAt. This system is renowned for its high coupling efficiency and excellent suppression of racemization.
Mechanism of Action
DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then intercepted by Oxyma to form a more reactive and stable Oxyma ester, which readily undergoes aminolysis to form the peptide bond.
Caption: Mechanism of DIC/Oxyma-mediated peptide coupling.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation:
-
Follow the same swelling, deprotection, and washing steps as described in the HATU protocol.
-
-
Coupling Solution Preparation:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) in DMF.
-
Add DIC (3.0 eq, 0.3 mmol) to the amino acid/Oxyma solution.
-
-
Coupling Reaction:
-
Add the coupling solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completeness with the isatin test. Double coupling may be necessary.
-
Upon completion, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x). The byproduct, diisopropylurea, is soluble in standard washing solvents.
-
Comparative Data and Reagent Selection
The choice of coupling reagent is critical and depends on the specific sequence and the steric hindrance of the amino acids involved.
| Reagent System | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| HATU/DIPEA | Very High | Low to Moderate | Often considered the most effective for difficult couplings. Potential for guanidinylation side reaction if excess reagent is used. |
| DIC/Oxyma | High | Low | Safer alternative to HOBt/HOAt-based reagents; not explosive. The diisopropylurea byproduct is soluble. |
| COMU/DIPEA | Very High | Low | Excellent solubility and reactivity, often comparable to HATU. Incorporates Oxyma, enhancing its safety profile. |
| PyBOP/DIPEA | High | Low | Phosphonium-based reagent; does not cause guanidinylation. Good choice for hindered N-methyl amino acids. |
Troubleshooting Workflow for Incomplete Coupling
Incomplete coupling is the most common issue when working with sterically hindered residues like Methyl 2-(azetidin-2-yl)acetate.
Caption: Troubleshooting workflow for sterically hindered couplings.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
Application Notes and Protocols: The Strategic Incorporation of Methyl 2-(azetidin-2-yl)acetate in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. To overcome these limitations, medicinal chemists are increasingly turning to the use of conformationally constrained peptide mimics.[1] By introducing rigid structural elements into the peptide backbone, it is possible to pre-organize the peptide into a bioactive conformation, thereby enhancing its pharmacological properties.[2]
One powerful strategy for inducing conformational constraint is the incorporation of non-natural amino acids containing cyclic moieties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in this regard.[3] As a proline analog, L-azetidine-2-carboxylic acid (Aze) has been shown to influence the conformational preferences of peptides, although it can lead to greater flexibility compared to proline in some contexts.[4] This application note focuses on a related but distinct building block, Methyl 2-(azetidin-2-yl)acetate , and its utility in the synthesis of constrained peptides. The introduction of a methylene spacer between the azetidine ring and the carboxyl group offers a unique conformational landscape for peptide design.
The Building Block: Methyl 2-(azetidin-2-yl)acetate
Methyl 2-(azetidin-2-yl)acetate is a non-proteinogenic amino acid derivative that can be incorporated into peptide chains to introduce a unique structural kink. The azetidine ring constrains the local backbone geometry, while the methylene spacer provides a different rotational profile compared to direct Cα-substituted cyclic amino acids. For use in standard solid-phase peptide synthesis (SPPS), the secondary amine of the azetidine ring must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group for Fmoc-based strategies.
Key Physicochemical and Structural Parameters
| Property | Value/Description | Source |
| IUPAC Name | Methyl 2-(azetidin-2-yl)acetate | - |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| Key Structural Feature | Four-membered azetidine ring linked to a methyl acetate via a methylene spacer. | - |
| Point of Incorporation | Via amide bond formation at the azetidine nitrogen and the methyl ester. | - |
Synthesis and Preparation of the Fmoc-Protected Building Block
Protocol 1: N-Fmoc Protection of Methyl 2-(azetidin-2-yl)acetate
Objective: To prepare N-Fmoc-Methyl 2-(azetidin-2-yl)acetate for use in solid-phase peptide synthesis.
Materials:
-
Methyl 2-(azetidin-2-yl)acetate hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Methyl 2-(azetidin-2-yl)acetate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and deionized water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) in portions. Stir until all solids have dissolved.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane. Add this solution dropwise to the stirring solution of the amino acid ester at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Fmoc-Methyl 2-(azetidin-2-yl)acetate.
Causality Behind Experimental Choices:
-
The use of a biphasic dioxane/water system ensures the solubility of both the polar amino acid salt and the nonpolar Fmoc-OSu.
-
Sodium bicarbonate acts as a base to neutralize the hydrochloride salt and the N-hydroxysuccinimide (HOSu) byproduct, maintaining a basic pH necessary for the acylation of the amine.
-
The acidic wash during work-up removes any unreacted amine and excess bicarbonate, while the brine wash removes residual water.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The prepared N-Fmoc-Methyl 2-(azetidin-2-yl)acetate can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[5][6] Due to the nature of this building block as an N-substituted β-amino acid analog, certain considerations for the coupling step are warranted.
Experimental Workflow for SPPS Incorporation
Caption: General workflow for the incorporation of the azetidine building block in Fmoc-SPPS.
Protocol 2: SPPS Coupling of N-Fmoc-Methyl 2-(azetidin-2-yl)acetate
Objective: To couple N-Fmoc-Methyl 2-(azetidin-2-yl)acetate onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Fmoc-Methyl 2-(azetidin-2-yl)acetate
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve N-Fmoc-Methyl 2-(azetidin-2-yl)acetate (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the washed resin. Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Chain Elongation: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
Rationale for Reagent Selection:
-
HBTU/HOBt: This is a highly efficient and widely used coupling cocktail that minimizes the risk of racemization.[7] The combination forms a highly reactive OBt-ester intermediate, facilitating amide bond formation.
-
DIPEA: A non-nucleophilic base used to activate the coupling reagents and maintain basic conditions for the reaction.
-
Extended Coupling Time: N-substituted and sterically hindered amino acids can exhibit slower coupling kinetics. Therefore, an extended reaction time of 2-4 hours is recommended to ensure complete coupling.
Conformational Effects and Structural Implications
The incorporation of an azetidine-2-carboxylic acid residue, a close analog, has been shown to result in peptides that are somewhat more flexible than their proline-containing counterparts.[4] This is attributed to a decrease in repulsive non-covalent interactions between the atoms of the smaller four-membered ring and neighboring residues.[4]
The introduction of the methylene spacer in Methyl 2-(azetidin-2-yl)acetate creates a β-amino acid-like structure within the peptide backbone. This is expected to induce a distinct turn or kink in the peptide chain, differing from the tighter turn induced by proline. The specific dihedral angles (phi, psi) around the newly formed amide bonds will be constrained by the rigid azetidine ring, but the additional rotational freedom of the C-C bond in the spacer will influence the overall conformation.
Caption: The azetidine-acetyl unit imposes a defined structural kink in the peptide backbone.
Conclusion and Future Perspectives
Methyl 2-(azetidin-2-yl)acetate represents a valuable and underutilized building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Fmoc-SPPS, with considerations for potentially slower coupling kinetics, can introduce unique structural motifs into peptide sequences. The resulting modification to the peptide backbone offers a novel strategy for influencing peptide conformation, which can lead to improved biological activity and stability. Further biophysical studies, such as NMR spectroscopy and circular dichroism, on peptides containing this moiety will be crucial to fully elucidate its conformational preferences and to guide its rational application in drug design.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Turks, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1033. [Link]
-
Turks, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]
-
Turks, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Royal Society of Chemistry. (2011). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
-
ResearchGate. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
AAPPTec. (n.d.). D-Azetidine-2-carboxylic acid. Aapptec Peptides. [Link]
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. [Link]
-
Papini, A. M. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Toniolo, C. (1986). Structure of conformationally constrained peptides: From model compounds to bioactive peptides. Scilit. [Link]
-
MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structure of conformationally constrained peptides: From model compounds to bioactive peptides | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
Advanced Application Notes and Protocols: Functionalization of the Azetidine Ring in Methyl 2-(azetidin-2-yl)acetate
Executive Summary
Azetidines are privileged, highly strained four-membered nitrogen heterocycles that impart enhanced metabolic stability, improved solubility, and rigid vectorality to drug candidates compared to their acyclic or larger-ring counterparts. Methyl 2-(azetidin-2-yl)acetate is a particularly valuable bifunctional building block. It possesses a reactive secondary amine for N-functionalization and an ester-bearing side chain at the C2 position, offering orthogonal handles for modular elaboration. This guide provides field-proven, self-validating protocols for the functionalization of the azetidine ring, focusing on chemoselective N-arylation, N-acylation, and stereoselective C(sp³)-H functionalization.
Mechanistic Rationale & Strategic Planning
The functionalization of Methyl 2-(azetidin-2-yl)acetate requires careful consideration of its inherent ring strain (~26 kcal/mol) and the base-sensitive methyl ester.
-
Nucleophilic N-Functionalization : The secondary amine is the most accessible site. However, harsh basic conditions typically used in SNAr reactions can lead to ester hydrolysis or ring-opening. Therefore, transition-metal-catalyzed cross-coupling is preferred to preserve the molecular architecture [1].
-
Electrophilic Trapping & C-H Functionalization : Direct functionalization of the azetidine carbon framework (C3 or C4) or α-lithiation at C2/C4 requires extreme temperature control (-78 °C) to prevent the kinetically favored ring-opening of the lithiated intermediate [2].
Caption: Divergent functionalization pathways for Methyl 2-(azetidin-2-yl)acetate.
Protocol 1: Chemoselective N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Experimental Design: To prevent the transesterification or saponification of the methyl ester side-chain, weak, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) are strictly utilized instead of the traditional sodium tert-butoxide (NaOtBu). The bulky ligand RuPhos is selected to facilitate the reductive elimination step efficiently, preventing off-target β-hydride elimination which is a common failure mode in secondary amine couplings [3].
Step-by-Step Methodology:
-
Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 2-(azetidin-2-yl)acetate (1.0 eq), the aryl bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 eq).
-
Solvent Addition : Degas anhydrous toluene (0.2 M) via sparging with argon for 15 minutes, then add to the reaction flask.
-
Reaction Execution : Seal the flask and heat to 85 °C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the reaction progress via LC-MS every 4 hours. The reaction is deemed complete when the mass corresponding to the starting azetidine (
) is fully consumed (typically within 12-16 hours).
-
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Note: This filtration is critical to prevent severe emulsion formation during the subsequent aqueous washing steps.
-
Purification : Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/EtOAc gradient) to yield the pure N-aryl azetidine.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of azetidines.
Protocol 2: Controlled N-Acylation / Sulfonylation
Causality & Experimental Design: Acylation of strained rings is highly exothermic. Uncontrolled exotherms can trigger ring-opening or polymerization. Therefore, the reaction is strictly initiated at 0 °C. N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger because its steric bulk prevents it from acting as a competing nucleophile against the acyl or sulfonyl chloride [4].
Step-by-Step Methodology:
-
Initiation : Dissolve Methyl 2-(azetidin-2-yl)acetate (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.3 M. Cool the solution to 0 °C using an ice-water bath.
-
Electrophile Addition : Add the acyl or sulfonyl chloride (1.1 eq) dropwise over 10 minutes to control the internal temperature.
-
Propagation : Allow the mixture to slowly warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: Perform TLC monitoring using a ninhydrin stain. The starting secondary amine will stain strongly (pink/purple); a successful conversion yields a product spot that is ninhydrin-negative but UV-active (if the electrophile contains an aromatic chromophore).
-
-
Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted DIPEA and trace starting material), dry over MgSO₄, and concentrate.
Protocol 3: Stereoselective α-Lithiation and Electrophilic Trapping
Causality & Experimental Design: Functionalizing the carbon framework of azetidines is complex due to rapid nitrogen inversion dynamics and ring strain. For N-protected derivatives (e.g., N-Boc), α-lithiation can be achieved. The addition of TMEDA (Tetramethylethylenediamine) is mandatory; it breaks down organolithium hexamers into highly reactive monomers, ensuring rapid and complete metalation at -78 °C before the kinetically favored ring-opening can occur [5].
Step-by-Step Methodology:
-
Metalation : Dissolve N-Boc-protected Methyl 2-(azetidin-2-yl)acetate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere.
-
Deprotonation : Dropwise add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane). Stir at -78 °C for exactly 30 minutes.
-
Crucial Safety & Purity Note: Do not let the internal temperature rise above -70 °C during this step, or the azetidine ring will irreversibly fragment into acyclic byproducts.
-
-
Trapping : Add the electrophile (e.g., an alkyl halide or ketone, 1.5 eq) neat or as a pre-cooled THF solution. Stir for 1 hour at -78 °C, then slowly allow the flask to warm to room temperature.
-
Workup : Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
-
Self-Validation Checkpoint: ¹H NMR analysis of the crude mixture will confirm the disappearance of the α-proton and the introduction of the new functional group. High diastereoselectivity is often observed due to the steric directing effects of the ester and Boc groups.
-
Quantitative Data Summary
The following table summarizes the expected performance metrics and critical parameters for the functionalization workflows described above.
| Functionalization Type | Reagents / Catalyst System | Base / Additive | Temp (°C) | Yield Range | Mechanistic Notes |
| N-Arylation | Pd₂(dba)₃, RuPhos, Ar-Br | Cs₂CO₃ | 85 | 75 - 92% | Weak base prevents ester hydrolysis; high chemoselectivity. |
| N-Acylation | Acyl Chloride | DIPEA | 0 to RT | 85 - 98% | Exotherm control at 0 °C prevents ring-opening. |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | AcOH (cat.) | RT | 70 - 90% | Reductive amination completely avoids over-alkylation. |
| α-Lithiation (C-H) | sec-BuLi, Electrophile | TMEDA | -78 to RT | 55 - 80% | Strict thermal control (-78 °C) required to maintain ring integrity. |
References
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link] [1]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - National Institutes of Health. Available at:[Link] [2]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link] [5]
High-throughput screening applications of "Methyl 2-(azetidin-2-yl)acetate" derivatives
An In-Depth Technical Guide to High-Throughput Screening Applications of Methyl 2-(azetidin-2-yl)acetate Derivatives
Foreword: The Azetidine Scaffold as a Privileged Structure in Modern Drug Discovery
As a Senior Application Scientist, it is my experience that the trajectory of a drug discovery campaign is often set by the quality of its foundational chemistry. The selection of a core scaffold is paramount, dictating not only the potential for biological activity but also the physicochemical properties that govern a molecule's journey to its target. In this context, the azetidine ring, a four-membered nitrogen-containing heterocycle, has risen from a niche structural motif to a powerhouse in medicinal chemistry.[1][2] Its inherent ring strain and non-planar, sp3-rich character provide a rigid, three-dimensional framework that allows for precise vectoral orientation of substituents, a critical feature for optimizing interactions with complex biological targets.[3][4]
Unlike more flexible aliphatic chains or flat aromatic rings, the azetidine scaffold can improve crucial drug-like properties such as aqueous solubility and metabolic stability while minimizing off-target lipophilic interactions.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance their pharmacokinetic and pharmacodynamic profiles.[2]
This guide focuses specifically on derivatives of Methyl 2-(azetidin-2-yl)acetate . This building block is particularly valuable as it positions a reactive ester handle directly adjacent to the stereocenter of the azetidine ring, providing a versatile starting point for the synthesis of diverse small molecule libraries through amide bond formation and other transformations. The following application notes provide detailed, field-proven protocols for leveraging these libraries in high-throughput screening (HTS) campaigns across distinct therapeutic areas. Our goal is not merely to present steps but to illuminate the scientific rationale behind them, empowering researchers to design robust and insightful screening funnels.
Application Note 1: High-Throughput Screening for Novel Antibacterial Agents
Scientific Rationale
The historical success of β-lactam antibiotics, which feature a related azetidin-2-one core, provides a compelling precedent for exploring other azetidine derivatives as antibacterial agents.[5] The objective of this screening campaign is to identify novel, non-lactam azetidine structures that exhibit antibacterial activity, potentially through mechanisms that circumvent existing resistance pathways. A primary, high-throughput screen is designed to rapidly identify compounds that inhibit the growth of clinically relevant Gram-positive and Gram-negative bacteria. Hits are then subjected to a secondary, quantitative assay to determine their potency.
Experimental Workflow: From Primary Screen to Potency Determination
The overall workflow is a two-stage process designed for efficiency and accuracy. A qualitative, agar-based diffusion assay allows for the rapid screening of thousands of compounds. Positive hits from this primary screen are then advanced to a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antibacterial screening of azetidine derivatives.
Protocol 1: Primary Screen - Agar Well Diffusion Assay
This method is a cost-effective and scalable primary screen to identify compounds with antibacterial activity.
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Azetidine derivative library (10 mM in DMSO)
-
Positive Control: Ampicillin (10 mg/mL)
-
Negative Control: DMSO
-
Sterile Petri plates (100 mm)
-
Sterile cork borer (6 mm diameter)
-
-
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, autoclave, and cool to 45-50°C.
-
Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Aseptically swab the entire surface of the MHA plates to create a uniform bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add 50 µL of each test compound solution (from the azetidine library) into separate wells. Add positive and negative controls to wells on the same plate.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates growth inhibition.
-
Protocol 2: Secondary Screen - Broth Microdilution MIC Assay
This assay quantifies the potency of the hits identified in the primary screen.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial Strains (as above)
-
Hit compounds from primary screen
-
Sterile 96-well microtiter plates
-
Resazurin (viability indicator)
-
-
Procedure:
-
Compound Plating: In a 96-well plate, perform a serial 2-fold dilution of each hit compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculation: Prepare a bacterial suspension and dilute it in MHB to a final concentration of 5 x 10^5 CFU/mL. Add this suspension to each well containing the compound.
-
Controls: Include wells for a sterility control (broth only) and a growth control (broth + bacteria, no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. For a colorimetric readout, add Resazurin and incubate for 2-4 hours; a color change from blue to pink indicates viable bacteria.
-
Data Presentation: Hypothetical Screening Results
| Compound ID | Primary Screen ZOI (mm) vs. S. aureus | Secondary Screen MIC (µg/mL) vs. S. aureus |
| AZ-001 | 18 | 4 |
| AZ-002 | 0 | >128 |
| AZ-003 | 22 | 1 |
| AZ-004 | 12 | 32 |
| Ampicillin | 25 | 0.5 |
Application Note 2: Identifying Novel Covalent Inhibitors via Scalable Thiol Reactivity Profiling (STRP)
Scientific Rationale
Covalent drugs, which form a permanent bond with their target protein, can offer enhanced potency and a prolonged duration of action. The discovery that certain azetidine derivatives, such as azetidinyl oxadiazoles, can selectively react with cysteine residues via a ring-opening mechanism presents a novel and exciting avenue for covalent inhibitor design.[7] This application note details a high-throughput screen designed to identify such reactive moieties within a library of Methyl 2-(azetidin-2-yl)acetate derivatives. The Scalable Thiol Reactivity Profiling (STRP) assay is a luminescence-based HTS method that reports on a compound's intrinsic reactivity with cysteine.[7]
STRP Assay Principle and Workflow
The STRP assay is an inhibition-based assay. A thiol-reactive probe (CHBT) reacts with free D-cysteine to produce a luminescent signal. If a compound from the library is a cysteine-reactive electrophile, it will covalently bind to D-cysteine, making it unavailable to react with the CHBT probe. This results in a decrease in the luminescent signal, which is measured as the assay readout.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(azetidin-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(azetidin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable building block. The inherent ring strain of the four-membered azetidine core presents unique challenges, often leading to the formation of specific byproducts that can complicate purification and reduce yields.[1] This document aims to elucidate the origins of these byproducts and provide actionable solutions for their mitigation.
Troubleshooting Guide: Identification and Mitigation of Synthesis Byproducts
This section addresses common issues observed during the synthesis of Methyl 2-(azetidin-2-yl)acetate, focusing on the identification of byproducts and strategies to minimize their formation. A typical synthetic approach involves the use of an N-Boc protected intermediate, which is then deprotected in the final step.
Issue 1: Presence of a Higher Molecular Weight Impurity, Suspected Polymerization.
Question: During the workup of the final deprotection step, I observe a significant amount of a viscous, high molecular weight residue that is difficult to characterize. What is this byproduct and how can I prevent its formation?
Answer: This is a classic sign of azetidine polymerization . The free Methyl 2-(azetidin-2-yl)acetate, being a secondary amine with significant ring strain, is prone to cationic ring-opening polymerization, especially in the presence of acid initiators or upon prolonged storage in a concentrated form.[2][3][4] The azetidine free base is also known to polymerize if left in contact with neutralizing agents for extended periods.[5]
Causality: The polymerization is typically initiated by an acid catalyst, which protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium ion. This ion can then be attacked by another azetidine molecule in a chain-growth mechanism.
Mitigation Strategies:
-
Minimize Contact with Acid: During the workup of the deprotection step, neutralize the reaction mixture promptly and avoid excess acid.
-
Rapid Isolation: After neutralization, proceed with the extraction and isolation of the free base as quickly as possible. Azetidine free base has a high affinity for its solvents and can be challenging to handle.[5]
-
Controlled Neutralization and Distillation: A flash evaporation technique from an agitated, concentrated basic medium can be employed to quickly neutralize the azetidine salt and distill the free base before significant polymerization can occur.[5]
-
Storage as a Salt: For long-term storage, it is highly recommended to store Methyl 2-(azetidin-2-yl)acetate as its hydrochloride or trifluoroacetate salt. The salt form is significantly more stable and less prone to polymerization.
Issue 2: Observation of Byproducts with a Mass Corresponding to the Addition of Solvent or Other Nucleophiles.
Question: After the acidic deprotection of N-Boc-methyl 2-(azetidin-2-yl)acetate, I am observing byproducts with masses that suggest the incorporation of my solvent (e.g., methanol) or other nucleophiles present in the reaction mixture. What is happening?
Answer: This is indicative of nucleophilic ring-opening of the azetidinium ion . Under the acidic conditions required for Boc deprotection (e.g., using trifluoroacetic acid - TFA), the azetidine nitrogen is protonated, forming a strained and electrophilic azetidinium ion.[6][7] This activated intermediate is susceptible to attack by any nucleophile present in the reaction medium.
Causality and Common Byproducts:
-
Mechanism: The strong acid used for deprotection activates the azetidine ring towards nucleophilic attack.
-
Common Nucleophiles and Byproducts:
-
Methanol/Ethanol (Solvent): Leads to the formation of γ-amino esters with a methoxy or ethoxy group at the 4-position (e.g., Methyl 4-methoxy-2-aminobutanoate).
-
Water (Trace amounts): Results in the formation of a γ-amino alcohol (e.g., Methyl 4-hydroxy-2-aminobutanoate).
-
Chloride ions (from HCl used for deprotection): Can lead to the formation of a γ-chloro-α-amino ester.
-
Mitigation Strategies:
-
Use of Non-Nucleophilic Solvents: Whenever possible, use non-nucleophilic solvents such as dichloromethane (DCM) for the deprotection step.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of the ring-opened alcohol byproduct.
-
Milder Deprotection Reagents: Consider alternative, milder methods for Boc deprotection that may reduce the propensity for ring-opening.
-
Careful Control of Acidity: Use the minimum amount of acid required for complete deprotection and keep the reaction time as short as possible.
Issue 3: Formation of tert-Butylated Byproducts.
Question: During the TFA-mediated deprotection of my N-Boc protected precursor, I've identified byproducts that appear to have a tert-butyl group attached. What is the source of this?
Answer: The formation of tert-butylated byproducts is a known side reaction during the acidic cleavage of a Boc protecting group.[8]
Causality: The deprotection mechanism involves the formation of a stable tert-butyl cation.[9] This reactive electrophile can then alkylate electron-rich functionalities in your molecule or even the desired product.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "cation scavenger" to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
-
1,2-Ethanedithiol (EDT)
-
Phenol [8]
-
A typical scavenger cocktail used with TFA is a 95:2.5:2.5 mixture of TFA/Water/TIS.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 2-(azetidin-2-yl)acetate?
A1: A prevalent method involves the use of a protected form of azetidine-2-carboxylic acid, such as (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester, which is commercially available.[10][11] The synthesis often starts from a suitable precursor like γ-butyrolactone, which undergoes bromination, esterification, and cyclization with an appropriate amine, followed by deprotection.[12]
Q2: I am synthesizing a 3-substituted azetidine derivative, Methyl 2-(azetidin-3-yl)acetate. What specific byproducts should I be aware of?
A2: A common route to this isomer involves a Horner-Wadsworth-Emmons (HWE) reaction with N-Boc-3-azetidinone.[13] While the HWE reaction is generally high-yielding and produces a water-soluble phosphate byproduct that is easily removed, potential side reactions can occur.[14][15] In some cases, incomplete reaction or the formation of geometric isomers (E/Z) of the α,β-unsaturated ester intermediate can be observed. Careful optimization of the reaction conditions and purification of the intermediate are crucial.
Q3: Can I use standard purification techniques like silica gel chromatography for Methyl 2-(azetidin-2-yl)acetate?
A3: While possible, purification of the free base on silica gel can be challenging due to the polar nature of the amine and its potential to streak or irreversibly bind to the acidic silica. It is often preferable to purify the N-protected intermediate before the final deprotection step. If purification of the free base is necessary, consider using a deactivated silica gel or an alternative stationary phase like alumina. Distillation under reduced pressure can also be an effective method for volatile azetidines.
Q4: How can I confirm the structure of my final product and identify any byproducts?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and help identify the presence of byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the masses of any impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify the levels of any byproducts.
Experimental Protocols
Protocol 1: N-Boc Deprotection of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetate
-
Dissolve the N-Boc protected methyl 2-(azetidin-2-yl)acetate in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (4-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(azetidin-2-yl)acetate.
Note: For substrates sensitive to tert-butylation, add a scavenger such as triisopropylsilane (1-2 equivalents) to the reaction mixture before the addition of TFA.
Data Presentation
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) (CDCl₃) | Expected Mass [M+H]⁺ |
| Methyl 2-(azetidin-2-yl)acetate | ~3.7 (s, 3H, OCH₃), ~3.5-3.8 (m, 1H, CH-2), ~3.1-3.4 (m, 2H, CH₂-4), ~2.5-2.8 (m, 2H, CH₂-COO), ~2.0-2.3 (m, 2H, CH₂-3) | 130.08 |
| Poly(Methyl 2-(azetidin-2-yl)acetate) | Broad, unresolved peaks | High molecular weight distribution |
| Methyl 4-methoxy-2-aminobutanoate | ~3.7 (s, 3H, OCH₃), ~3.3 (s, 3H, OCH₃ at C4) | 148.10 |
| Methyl 4-hydroxy-2-aminobutanoate | ~3.7 (s, 3H, OCH₃), ~3.6 (t, 2H, CH₂OH) | 134.08 |
Visualization
Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic workflow and points of byproduct formation.
References
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Journal of the Chemical Society, Chemical Communications. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
- ACS Publications. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.
- Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents.
- Polymer Chemistry. (2019).
- Google Patents.
- ResearchGate. Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
- ResearchGate. (2015).
-
Synthonix. (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester - [A8195]. [Link]
- ResearchGate. Removal of the N-Boc group with trifluoroacetic acid.
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
- Google Patents.
- CORE.
-
R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]
- Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
- Scribd. Rapid N-Boc Deprotection with TFA.
-
Synthonix. (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester - [A8195]. [Link]
- DSpace@Radboud University. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
Sources
- 1. bioorg.org [bioorg.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 12. rdworldonline.com [rdworldonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(azetidin-2-yl)acetate
Welcome to the technical support center for the purification of Methyl 2-(azetidin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable building block from crude reaction mixtures. While specific literature on the purification of the 2-substituted isomer is less common than its 3-substituted counterpart, the underlying chemical principles governing its behavior are well-understood. This document synthesizes field-proven insights and established protocols for closely related polar azetidines to provide a robust framework for troubleshooting and optimizing your purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the fundamental chemical properties of Methyl 2-(azetidin-2-yl)acetate that make its purification a unique challenge.
Q1: Why is the purification of Methyl 2-(azetidin-2-yl)acetate often problematic?
The difficulties arise from a combination of three core chemical characteristics:
-
High Polarity: The presence of both a secondary amine within the azetidine ring and a methyl ester group makes the molecule significantly polar. This high polarity leads to strong water solubility, which can result in substantial product loss during aqueous work-ups and extractions.[1]
-
Basicity: The secondary amine (pKa ~8-9, estimated) is basic and readily protonated. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1] This leads to strong acid-base interactions, causing the compound to streak severely on TLC plates or irreversibly bind to a silica gel column, resulting in poor separation and low recovery.[1][2]
-
Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[1] This strain can render the ring susceptible to nucleophilic attack and opening under harsh conditions, particularly prolonged exposure to the acidic environment of a standard silica gel column, leading to decomposition and the formation of byproducts.[1][3]
Q2: What are the most common impurities I should anticipate in my reaction mixture?
Impurities are highly dependent on the synthetic route. However, for syntheses involving precursors like N-protected azetidine-2-carboxylic acid, common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Reagents and Catalysts: Reagents used for esterification (e.g., TMSCl, alcohols) or deprotection (e.g., TFA, HCl) and their byproducts are common.
-
Side-Reaction Products: For syntheses involving deprotection of a Boc-group, you might encounter byproducts from incomplete deprotection or side-reactions involving the scavenger used.[1][4]
-
Ring-Opened Byproducts: As mentioned, decomposition can lead to γ-amino ester derivatives.
Q3: What are the key physicochemical properties I should consider for purification?
Having key data at hand is crucial for designing an effective purification strategy. While experimental data for the 2-isomer is not as prevalent as for the 3-isomer, we can compile essential information.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 129.16 g/mol | PubChem[5] |
| XLogP3 | -0.3 | PubChem (for 3-isomer)[4] |
| Hydrogen Bond Donor Count | 1 | PubChem (for 3-isomer)[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (for 3-isomer)[4] |
| Predicted pKa (basic) | ~8.5 - 9.5 | Estimated based on azetidine structure |
| Boiling Point | Not well-documented | Likely high due to polarity and H-bonding; may decompose before boiling at atm. pressure. Vacuum distillation is a possibility but carries risks. |
| Solubility | High in water, methanol, DCM. Lower in non-polar solvents like hexanes and ether. | Polarity driven. |
Part 2: Troubleshooting Guide - From Problem to Protocol
This section is formatted to help you diagnose and solve specific issues encountered during the purification process.
Problem 1: Low Recovery After Aqueous Work-up
-
Symptom: You have confirmed product formation via TLC or LC-MS of the crude reaction mixture, but the mass of the extracted organic material is significantly lower than expected.
-
Root Cause: The protonated or free-base form of your product is highly soluble in the aqueous layer, leading to poor partitioning into the organic phase.
-
Solutions:
-
Ensure Complete Basification: Before extraction, the aqueous layer must be made strongly basic to ensure the azetidine is in its neutral, more organo-soluble free-base form. Adjust the pH to >12 using 1-2M NaOH or K₂CO₃. Confirm the pH with a pH meter or high-range pH strips.[1]
-
Choose the Right Solvent: Standard solvents like ethyl acetate may not be effective. Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol for better recovery of polar amines.[1]
-
Perform Multiple Extractions: Perform at least 3-5 extractions of the aqueous layer with your chosen organic solvent to maximize recovery.
-
Use Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to "salt out" the product from any residual water into the organic phase by reducing its aqueous solubility.
-
Problem 2: Streaking or Baseline Retention in Silica Gel Chromatography
-
Symptom: On a silica TLC plate, the product spot appears as a long, vertical streak rather than a tight spot. In column chromatography, the product either fails to elute or comes off over many fractions with significant tailing.
-
Root Cause: The basic nitrogen atom of the azetidine is strongly and often irreversibly binding to the acidic silanol groups on the silica surface.
-
Solutions:
-
Base-Deactivate the Silica: This is the most common and effective solution. Neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base to your eluent system.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or 1% ammonia (as a 7N solution in methanol) to your mobile phase. For column chromatography, it is crucial to pre-treat the silica by flushing the packed column with the base-containing eluent before loading your sample.[1]
-
-
Switch to a Different Stationary Phase: If base deactivation is insufficient, consider an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reverse-Phase (C18) Silica: In reverse-phase chromatography, separation is based on hydrophobicity. Your polar compound will elute early with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often separating it effectively from less polar impurities.
-
-
Problem 3: Co-elution with a Persistent Impurity
-
Symptom: A key impurity has a very similar Rf to your product on TLC across multiple solvent systems and co-elutes during column chromatography.
-
Root Cause: The product and impurity have nearly identical polarity and interactions with the stationary phase under the tested conditions.
-
Solutions:
-
Alter Solvent Selectivity: The key is to change the nature of the solvent interactions. If you are using a standard ethyl acetate/hexanes system, switch to a system with different properties, such as DCM/methanol.[1] The change in hydrogen bonding capability and dipole moment can alter the relative affinities of the compounds for the stationary phase.
-
Purification via Salt Formation/Crystallization: If chromatography fails, convert the free-base into a crystalline salt. Dissolve the impure free-base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and slowly add a solution of an acid like HCl in ether or dioxane.[1] The hydrochloride salt will often precipitate out, leaving more soluble impurities behind. The precipitate can then be collected by filtration. If the free base is desired, the purified salt can be dissolved in water, basified, and re-extracted.[4]
-
Part 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Base-Deactivated Silica
-
Prepare the Slurry: In a beaker, mix silica gel with your chosen starting eluent (e.g., 95:5 DCM/MeOH) containing 1% triethylamine.
-
Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly. Ensure there are no cracks or air bubbles.
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the eluent containing 1% triethylamine. This ensures the entire stationary phase is neutralized before the sample is introduced.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. For better resolution, pre-adsorb the crude material onto a small amount of silica gel (~1-2x the mass of the crude product), evaporate the solvent until a dry, free-flowing powder is obtained, and carefully load this powder onto the top of the packed column.
-
Elute and Collect: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., from 5% to 10% MeOH in DCM) as needed to elute the product. Monitor the fractions by TLC (using a TLC tank pre-equilibrated with the base-containing eluent).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
Diagrams and Workflows
A logical approach is critical for efficient troubleshooting. The following decision tree illustrates a typical workflow for tackling purification challenges with polar azetidines.
Caption: General Purification Workflow for Polar Azetidines.
References
- BenchChem. Technical Support Center: Purification of Polar Azetidine Compounds.
- BenchChem. Technical Support Center: Purification of Polar Azetidine Derivatives.
- BenchChem. Technical Guide: Methyl 2-(azetidin-3-yl)acetate.
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]
- BenchChem. A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives.
- BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions.
- BenchChem. Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers.
- BenchChem. Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery.
-
PubChem. Methyl 2-(azetidin-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Yields in Methyl 2-(azetidin-2-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(azetidin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable, yet notoriously tricky, building block. The inherent ring strain of the azetidine core makes its synthesis a delicate operation, prone to side reactions and decomposition.[1][2][3]
This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate the common pitfalls and optimize your synthetic route.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Issues in Ring Formation
Question 1: My intramolecular cyclization of a γ-amino-α,β-unsaturated ester precursor is resulting in low yields of the desired N-protected azetidine. What are the primary causes?
Low yields during the crucial ring-forming step often stem from a combination of factors related to reaction kinetics and substrate stability.
-
Causality: The formation of the four-membered azetidine ring is an entropically and enthalpically unfavorable process due to significant ring strain (approx. 25.4 kcal/mol).[2][4] This high activation barrier means that competing intermolecular reactions or decomposition pathways can easily dominate if conditions are not perfectly optimized.
-
Troubleshooting Steps:
-
High-Dilution Conditions: Intermolecular side reactions are a common culprit. At high concentrations, precursor molecules are more likely to react with each other than to cyclize.
-
Solution: Run the reaction under high-dilution conditions (typically 0.01-0.05 M). This can be achieved by adding the precursor solution slowly via a syringe pump to a large volume of refluxing solvent. This strategy favors the desired intramolecular cyclization.
-
-
Leaving Group Efficiency: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group at the γ-position. A poor leaving group will result in a sluggish reaction, allowing side reactions to take precedence.
-
Solution: If your precursor has a hydroxyl group, it must be converted to a more efficient leaving group. Mesylates (-OMs) or tosylates (-OTs) are standard choices. For direct cyclization from γ-haloamines, iodides are superior to bromides, which are in turn better than chlorides.
-
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile (if starting from an amine salt) but not so nucleophilic as to compete in side reactions.
-
Solution: Non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge are often effective. In cases like cyclizing aminomalonates, a strong but relatively non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) in DMF has been shown to be highly efficient.[5]
-
-
Question 2: I'm attempting a [2+2] cycloaddition to form the azetidine ring, but the reaction is inefficient. Why?
[2+2] cycloadditions, such as the Staudinger reaction between a ketene and an imine to form a β-lactam (a precursor to azetidines), are powerful but sensitive reactions.
-
Causality: The primary issue is often the stability of the ketene intermediate. Ketenes are highly reactive and prone to polymerization if they do not react quickly with the imine.[1] Imine stability can also be a factor, as they can be susceptible to hydrolysis or E/Z isomerization.[1]
-
Troubleshooting Steps:
-
Ensure Dry Conditions: All reactants, solvents, and glassware must be scrupulously dried. Any trace of water can hydrolyze the acyl chloride used to generate the ketene, the ketene itself, or the imine.[1]
-
In Situ Generation: Generate the ketene in situ in the presence of the imine. This is typically done by the slow addition of an acyl chloride to a solution of the imine and a tertiary amine base (like triethylamine). This ensures the ketene is trapped by the imine as soon as it forms, minimizing polymerization.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the ketene and minimize side reactions.
-
Section 2: Protecting Group & Deprotection Issues
Question 3: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is causing significant byproduct formation, possibly from ring-opening. How can I prevent this?
This is the most common and critical failure point in the synthesis of the final, unprotected Methyl 2-(azetidin-2-yl)acetate.
-
Causality: Under strong acidic conditions, the azetidine nitrogen can become protonated, forming a highly strained azetidinium ion.[6][7] This ion is an extremely reactive electrophile. The trifluoroacetate counter-ion, or other nucleophiles present, can then attack a ring carbon, leading to irreversible ring-opening.[8][9] The rate of decomposition is highly pH-dependent; the more acidic the environment, the faster the degradation.[6]
-
Troubleshooting & Optimization:
-
Use Cation Scavengers: The deprotection mechanism generates a tert-butyl cation, which can lead to side reactions.[10] Adding a scavenger is crucial.
-
Solution: Always include a scavenger like triisopropylsilane (TIS) or anisole in your TFA/DCM deprotection mixture. A standard mixture is 95:2.5:2.5 TFA:H₂O:TIS. The scavenger traps the tert-butyl cation, preventing it from causing unwanted alkylations.
-
-
Lower the Temperature: Running the reaction at 0 °C instead of room temperature can significantly slow the rate of the ring-opening side reaction relative to the desired deprotection.[10][11]
-
Alternative, Milder Deprotection Methods: If TFA still proves too harsh, consider alternative conditions.
-
HCl in Dioxane/Methanol: A solution of 4M HCl in dioxane or methanolic HCl is often milder than TFA and can provide cleaner deprotection.[10][12]
-
Thermolytic Deprotection: In some cases, N-Boc groups can be removed by heating in a suitable solvent like methanol or trifluoroethanol in the absence of acid, which can be a much milder approach for sensitive substrates.[13]
-
Oxalyl Chloride in Methanol: A recently reported method uses oxalyl chloride in methanol for a very mild deprotection at room temperature.[14]
-
-
Visualizing the Problem: Ring-Opening Mechanism
The following diagram illustrates the acid-catalyzed decomposition pathway that plagues N-Boc deprotection steps.
Caption: Acid-catalyzed ring-opening of N-protected azetidines.
Optimized Experimental Protocol: N-Boc Deprotection
This protocol incorporates best practices to minimize ring-opening and maximize the yield of the final product.
Materials:
-
N-Boc-methyl 2-(azetidin-2-yl)acetate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-methyl 2-(azetidin-2-yl)acetate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare the deprotection cocktail: In a separate, dry container, mix TFA, DCM, and TIS in a ratio of 50:45:5 (v/v/v).
-
Slowly add the deprotection cocktail (approx. 10 volumes relative to the starting material) to the cooled solution of the protected azetidine.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not let the reaction run indefinitely, as this increases the risk of decomposition.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure, ensuring the temperature does not exceed 30 °C.
-
Dissolve the residue in a minimal amount of DCM and slowly add it to a vigorously stirred, ice-cold saturated NaHCO₃ solution to quench the excess acid. Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Note: The free amine product can be unstable on silica gel.[2] If chromatography is necessary, consider using a deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Distillation under high vacuum is another potential purification method for the final ester.
Data Summary: Comparison of Deprotection Conditions
The following table summarizes typical outcomes for N-Boc deprotection under various conditions, highlighting the importance of optimized protocols.
| Condition | Temperature | Scavenger | Typical Yield | Key Observation |
| 50% TFA in DCM | Room Temp | None | 10-40% | Significant formation of polar byproducts, indicative of ring-opening.[6] |
| 50% TFA in DCM | 0 °C | TIS | 75-90% | Clean reaction profile with minimal side product formation.[10] |
| 4M HCl in Dioxane | Room Temp | N/A | 70-85% | Generally a cleaner alternative to TFA, but can still cause issues.[12] |
| Thermal (Methanol) | 150 °C | N/A | Substrate-dependent | An excellent mild alternative if the substrate is thermally stable.[13] |
Troubleshooting Workflow: Low Yield After Deprotection
Use this decision tree to diagnose and solve low-yield issues during the final deprotection step.
Caption: Troubleshooting workflow for N-Boc deprotection.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
David, O., Blot, J., Brulé, C., Couty, F., & Evano, G. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(9), 2410-2413. [Link]
-
Fornasari, C., Forzato, C., Nitti, P., Pitacco, G., & Valentin, E. (1987). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1799-1802. [Link]
-
Request PDF. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]
-
David, O., Blot, J., Brulé, C., Couty, F., Evano, G., & Lakhdar, S. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed. [Link]
-
Pemberton, R. P., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
DiRocco, D. A., Hsieh, J., Krska, S. W., & Tcyrulnikov, S. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]
-
Plant, D., & Brimble, M. A. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
All About Chemistry. (2020, November 19). Azetidine: Basicity and Preparation. YouTube. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Mizumi, A., Ota, A., Umehara, M., Yoshimura, Y., & Igarashi, Y. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125. [Link]
-
Almássy, A., Mečiarová, M., Gašparová, R., & Addová, G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1042. [Link]
-
Singh, G., & Sahu, P. K. (2018). Azetidine Synthesis. ResearchGate. [Link]
-
Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Jin, J.-z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 550-553, 114-117. [Link]
-
Tišler, M. (n.d.). Synthesis, Structure Elucidation and Reactivity of Novel Azetidinone-oxiranes. hrcak.srce.hr. [Link]
-
Ben-Gaida, A., & Amri, H. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Trafton, A. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]
-
Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Kumar, A., & Singh, R. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. [Link]
-
Deadman, B. J., Healy, J. P., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
PrepChem. (2015, January 1). Preparation of methyl 2-azidoacetate. PrepChem.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Esterification of Azetidine-2-Carboxylic Acid
Welcome to the technical support center for the synthesis and purification of azetidine-2-carboxylic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and sterically strained non-proteinogenic amino acid[1][2]. The inherent ring strain and the secondary amine functionality of the azetidine ring present specific challenges during esterification, often leading to a range of predictable but avoidable side reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your desired ester product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the esterification of azetidine-2-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Q1: My reaction is complete by TLC, but my yield is extremely low. I've isolated a major byproduct with a lower molecular weight than my starting material. What is happening?
Probable Cause: Intramolecular Cyclization (β-Lactam Formation)
The most common side reaction, especially when activating the carboxylic acid, is the intramolecular cyclization of azetidine-2-carboxylic acid to form the corresponding β-lactam (azetidin-2-one). The four-membered ring's geometry places the secondary amine in close proximity to the activated carboxyl group, making this intramolecular reaction highly favorable.
Mechanism Insight: When using coupling agents like dicyclohexylcarbodiimide (DCC) or acid chlorides (e.g., SOCl₂), an activated intermediate (like an O-acylisourea or acyl chloride) is formed[3][4][5]. The internal secondary amine can then act as a nucleophile, attacking the activated carbonyl carbon to form the highly strained, four-membered β-lactam ring[6].
Solutions:
-
N-Protection: The most robust solution is to protect the secondary amine before esterification. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group will prevent the amine from acting as a nucleophile. The protected azetidine-2-carboxylic acid can then be esterified under standard conditions, followed by deprotection.
-
Fischer-Speier Esterification: This classic method involves heating the amino acid in the desired alcohol with a strong acid catalyst (e.g., H₂SO₄ or HCl gas)[7][8][9]. Under these acidic conditions, the secondary amine is protonated to form an ammonium salt, which is non-nucleophilic and thus cannot participate in intramolecular cyclization. This method avoids the need for a separate protection step.
-
Use of Alkyl Halides: Convert the carboxylic acid to its carboxylate salt (e.g., with a base like Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide, benzyl bromide). This Sₙ2 reaction avoids direct activation of the carboxyl group, thus minimizing lactam formation[10].
Q2: I'm observing a significant amount of a high-molecular-weight, often insoluble, solid in my reaction mixture. What is this side product?
Probable Cause: Intermolecular Polymerization/Dimerization
This issue arises from an intermolecular reaction where the amine of one azetidine-2-carboxylic acid molecule attacks the activated carboxyl group of another, forming an amide bond. This process can repeat, leading to the formation of dimers, oligomers, or an insoluble polymer[11].
Mechanism Insight: Similar to β-lactam formation, this side reaction is prevalent under conditions that activate the carboxylic acid. If the concentration of the activated intermediate is high, intermolecular reactions can compete with or even dominate the desired reaction with the external alcohol nucleophile.
Solutions:
-
High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) favors intramolecular reactions (like the desired esterification if the alcohol is the solvent) over intermolecular polymerization.
-
Slow Addition: If using a coupling agent, slowly adding it to a solution of the azetidine-2-carboxylic acid and the alcohol can keep the instantaneous concentration of the activated intermediate low, thereby suppressing polymerization.
-
N-Protection: As with lactam formation, protecting the amine is a highly effective strategy to prevent it from participating in any nucleophilic attack, completely shutting down this side reaction pathway.
-
Method Selection: Avoid methods that generate highly reactive intermediates in high concentrations. Fischer esterification is again a good alternative as the protonated amine is unreactive[12].
Q3: My starting material is enantiomerically pure, but my final ester product shows significant racemization. Why is this occurring and how can I prevent it?
Probable Cause: Racemization at the α-Carbon
The α-proton on the chiral center of azetidine-2-carboxylic acid is acidic. Under certain conditions, particularly those involving strong bases or highly activated carboxyl intermediates, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity[13][14].
Mechanism Insight: Activation of the carboxyl group increases the acidity of the α-proton. The formation of intermediates like oxazolones (Azlactones), especially with N-acyl protecting groups, is a common pathway to racemization in peptide chemistry and is relevant here[15]. Some coupling reagents are more prone to causing racemization than others[16][17].
Solutions:
-
Control the Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts[15]. Avoid strong bases like DBU or excess tertiary amines.
-
Use Racemization-Suppressing Additives: When using carbodiimide coupling agents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial[3][15][18]. These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to racemization[18].
-
Low Temperatures: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization and subsequent racemization.
-
Avoid Harsh Conditions: Extremely high temperatures or prolonged exposure to strong acids or bases can contribute to racemization[19].
Visualizing Reaction Pathways
The following diagram illustrates the desired esterification pathway versus the two primary side reactions: intramolecular cyclization and intermolecular polymerization.
Caption: Competing reaction pathways in the esterification of azetidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, "go-to" method for preparing a simple methyl or ethyl ester of azetidine-2-carboxylic acid?
For simple, unhindered alcohols, Fischer-Speier esterification is often the most straightforward and cost-effective method. By refluxing the amino acid in the corresponding alcohol (which also serves as the solvent) with a catalytic amount of a strong acid like H₂SO₄ or by bubbling in dry HCl gas, you simultaneously protonate the amine to prevent side reactions and drive the esterification equilibrium forward[12][20]. This method avoids the need for protecting groups and expensive coupling agents.
Q: Is N-protection absolutely necessary?
It is not absolutely necessary, as methods like Fischer esterification demonstrate. However, if you are using coupling agents (DCC, EDC, HATU, etc.) or converting to an acid chloride, N-protection is very highly recommended. It is the most effective way to eliminate both β-lactam formation and polymerization side reactions, leading to a much cleaner reaction profile and simplifying purification. The choice depends on your overall synthetic strategy and whether the additional protection/deprotection steps are acceptable.
Q: How do I choose the right coupling agent if I must use one?
If you are working with a protected azetidine-2-carboxylic acid and a precious or sterically hindered alcohol, a carbodiimide-based coupling is common.
-
EDC (or EDC·HCl): A water-soluble carbodiimide. The byproduct, ethyl-dicyclohexylurea, is also water-soluble, which greatly simplifies workup and purification via aqueous extraction[16].
-
DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration[16][18]. This can be advantageous but may also trap some product, reducing yields.
-
Crucial Additives: Regardless of the carbodiimide used, always include a racemization-suppressing additive like HOBt or OxymaPure®[18]. For sterically demanding esterifications, the Steglich esterification conditions, which use DCC with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), are very effective[4].
Comparative Summary of Esterification Methods
| Method | Key Reagents | Common Side Products | Best For... | Key Advantage |
| Fischer-Speier | Alcohol (Solvent), H₂SO₄ or HCl | Minimal if amine is protonated | Simple methyl, ethyl, or benzyl esters. | No protection needed; economical. |
| Carbodiimide Coupling | DCC or EDC, Alcohol, Additive (HOBt) | Racemization, N-acylurea formation[3][18] | Complex or hindered alcohols. | Mild conditions; broad substrate scope. |
| Steglich Esterification | DCC, Alcohol, cat. DMAP | Racemization (if not controlled) | Acid-sensitive or sterically hindered substrates[4]. | Very mild; effective for tertiary alcohols. |
| Alkyl Halide Alkylation | Base (e.g., Cs₂CO₃), Alkyl Halide | O- vs. N-alkylation (if unprotected) | Preparing esters where the alcohol is sensitive. | Avoids direct activation of the carboxyl group. |
Protocol: Fischer Esterification of (S)-Azetidine-2-carboxylic Acid to its Methyl Ester Hydrochloride
This protocol provides a step-by-step method for a common and effective esterification procedure.
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂) or Acetyl Chloride
-
Diethyl Ether (Anhydrous)
-
Stir plate, round-bottom flask, condenser, drying tube (CaCl₂)
Procedure:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
-
Dissolution: Suspend 1.0 g of (S)-Azetidine-2-carboxylic acid in 25 mL of anhydrous methanol. Stir to create a slurry.
-
Acidification: Cool the flask in an ice bath (0 °C). While stirring, slowly add 1.5 equivalents of thionyl chloride (SOCl₂) or acetyl chloride dropwise via syringe over 10-15 minutes. Caution: This reaction is exothermic and generates HCl gas in situ. The slurry should dissolve as the hydrochloride salt of the amino acid ester is formed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a Ninhydrin stain, the starting material will be a spot at the baseline while the product will have a higher Rf).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The result will be a solid or viscous oil.
-
Purification: Add 30 mL of anhydrous diethyl ether to the residue and stir or sonicate vigorously. The product, being a salt, is insoluble in ether and will precipitate as a white solid. The ether wash helps remove any non-polar impurities.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid in the funnel with two additional 15 mL portions of anhydrous diethyl ether.
-
Drying: Dry the resulting white powder under high vacuum to yield (S)-Azetidine-2-carboxylic acid methyl ester hydrochloride.
References
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Liardon, R., & Ledermann, S. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Retrieved from [Link]
-
Takimoto, J. K., Xiang, Z., Kang, J. Y., & Wang, L. (2010). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. Chembiochem, 11(16), 2268-2272. Retrieved from [Link]
-
Mori, K., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 779. Retrieved from [Link]
-
Takimoto, J. K., Xiang, Z., Kang, J. Y., & Wang, L. (2010). Esterification of an unnatural amino acid structurally deviating from canonical amino acids promotes its uptake and incorporation into proteins in mammalian cells. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42. Retrieved from [Link]
-
Ohfune, Y., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(10), 1341-1344. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. Retrieved from [Link]
-
MDPI. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
American Chemical Society. (2001). Amino Acid Racemization. Analytical Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
NPTEL. (n.d.). N,N-Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]
-
Dhaon, M. K., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(10), 1962-1965. Retrieved from [Link]
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
Jin, J. Z., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 233-235, 123-126. Retrieved from [Link]
-
Pinnen, F., et al. (1983). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Jackson, J. A., et al. (2007). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 189(15), 5591-5600. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
YouTube. (2020). Azetidine-2-one (β-lactam): Chemical Reactivity. Retrieved from [Link]
-
Taylor & Francis Online. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Retrieved from [Link]
-
OperaChem. (2024). Formation of Esters. Retrieved from [Link]
Sources
- 1. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. youtube.com [youtube.com]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 9. mdpi.com [mdpi.com]
- 10. Formation of Esters - operachem [operachem.com]
- 11. Synthesis of poly-(L-azetidine-2-carboxylic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. athabascau.ca [athabascau.ca]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of "Methyl 2-(azetidin-2-yl)acetate" under acidic and basic conditions
Technical Support Center: Stability of Methyl 2-(azetidin-2-yl)acetate
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl 2-(azetidin-2-yl)acetate. The stability of this molecule is a critical parameter, influenced by its two key functional groups: a strained azetidine ring and a methyl ester. Understanding its behavior under both acidic and basic conditions is paramount for accurate experimental design, formulation development, and storage. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Methyl 2-(azetidin-2-yl)acetate?
Methyl 2-(azetidin-2-yl)acetate possesses two main sites susceptible to degradation:
-
The Methyl Ester: This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[1]
-
The Azetidine Ring: This four-membered heterocycle has significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger, less strained rings like pyrrolidine.[2][3] This reactivity is particularly pronounced under acidic conditions.
Q2: What is the expected degradation pathway under acidic conditions?
Under acidic conditions, two competing degradation pathways are anticipated:
-
Ester Hydrolysis: The ester can undergo acid-catalyzed hydrolysis to form 2-(azetidin-2-yl)acetic acid. This reaction is typically reversible.[4]
-
Azetidine Ring-Opening: The azetidine nitrogen is basic and can be protonated in an acidic medium to form a highly reactive azetidinium ion.[3][5] This protonation activates the ring carbons, making them susceptible to nucleophilic attack by water. This results in the cleavage of a C-N bond and the formation of an acyclic amino alcohol derivative.[3][6]
The prevalence of each pathway depends on the specific conditions (pH, temperature, reaction time). The protonation and subsequent ring-opening are often a significant concern for the stability of the azetidine core.[5][7]
Q3: What is the expected degradation pathway under basic conditions?
Under basic conditions, the primary and most rapid degradation pathway is the hydrolysis of the methyl ester.
-
Saponification: The ester undergoes base-mediated hydrolysis, a process known as saponification. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. The azetidine ring itself is generally more stable under basic conditions compared to acidic conditions and is less likely to undergo ring-opening.
Q4: How should I store Methyl 2-(azetidin-2-yl)acetate to ensure its stability?
To minimize degradation, the compound should be stored under neutral, anhydrous conditions at low temperatures. Avoid exposure to acidic or basic aqueous solutions during long-term storage. For solutions, use aprotic, neutral solvents and store them in a freezer, tightly sealed to prevent moisture ingress.
Troubleshooting Guide
Issue 1: I see multiple new peaks in my HPLC/LC-MS analysis after treating my sample with acid. What are they?
Probable Cause: You are likely observing a mixture of degradation products arising from both ester hydrolysis and azetidine ring-opening.
Troubleshooting Steps:
-
Identify the Ester Hydrolysis Product: The most common degradant will be 2-(azetidin-2-yl)acetic acid. This product will have a lower molecular weight (loss of CH₂) and will likely be more polar, resulting in an earlier retention time on a reverse-phase HPLC column.
-
Identify the Ring-Opening Product: The ring-opened product, 4-amino-5-hydroxy-pentanoic acid methyl ester (or its corresponding acid if the ester also hydrolyzed), will have a higher molecular weight (addition of H₂O). Use mass spectrometry (MS) to confirm the molecular weights of the unexpected peaks.
-
Run Controls: Analyze a control sample of your compound in a neutral aqueous solution under the same temperature and time conditions. This will help you differentiate between degradation caused by the acid and any thermal degradation.
Issue 2: My sample shows significant degradation even in a supposedly neutral buffer. Why?
Probable Cause: The "neutral" buffer may not be inert, or the compound itself could be catalyzing its own degradation if impurities are present.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is indeed neutral (pH 6.8-7.4) and that the buffer components are not reactive. Some buffer salts can act as nucleophiles or catalysts.
-
Assess Purity: Check the purity of your starting material. The presence of acidic or basic impurities can initiate degradation.
-
Consider Autocatalysis: While less common, it's possible for degradation products (like the carboxylic acid from hydrolysis) to slightly lower the pH and accelerate further degradation. Ensure the buffer has sufficient capacity to maintain a stable pH.
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways and a standard workflow for conducting a forced degradation study.
Caption: Primary degradation pathways under acidic and basic conditions.
Caption: Standard experimental workflow for a forced degradation study.
Experimental Protocols
These protocols are designed as a starting point for assessing the stability of Methyl 2-(azetidin-2-yl)acetate, in line with ICH guidelines for forced degradation studies.[8][9] The goal is to achieve 5-20% degradation to properly evaluate degradation pathways and validate analytical methods.[8]
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To identify and quantify degradation products resulting from acid-catalyzed hydrolysis.
Materials:
-
Methyl 2-(azetidin-2-yl)acetate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 2-(azetidin-2-yl)acetate in acetonitrile.
-
Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control sample by following Step 2 but replacing the 1.0 M HCl with HPLC grade water.
-
Stress Condition: Place the sample and control vials in a heating block set to 60 °C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each vial.
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., for a 1.0 mL aliquot, add 1.0 mL of 0.1 M NaOH) and mix thoroughly.
-
Analysis: Analyze the quenched samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 2: Forced Degradation under Basic Conditions
Objective: To identify and quantify degradation products resulting from base-catalyzed hydrolysis.
Procedure:
-
Follow the same steps as in Protocol 1, but in Step 2, replace the 1.0 M HCl with 1.0 M NaOH.
-
In Step 6 (Quenching), neutralize the withdrawn aliquot with an equimolar amount of HCl.
-
Analyze the quenched samples by HPLC.
Protocol 3: Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm (or PDA for peak purity analysis) |
| Mass Spectrometry | Couple to an ESI-MS for mass identification of peaks |
Causality Note: A gradient elution is crucial for a stability-indicating method. It ensures that both early-eluting polar degradants (like the ring-opened product or the hydrolyzed acid) and the less polar parent compound are well-resolved. The use of a mass spectrometer is highly recommended for definitive identification of degradation products.[10]
References
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
-
Azetidine: Chemical Reactivity. YouTube. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]
-
Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
Esters (A-Level). ChemistryStudent. Available at: [Link]
-
Hydrolysis of esters. Chemguide. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Review on development of forced degradation studies and its approaches on stability indicating method. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
-
Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
Sources
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Optimizing coupling efficiency of "Methyl 2-(azetidin-2-yl)acetate" in peptide synthesis
Technical Support Center: Optimizing Coupling Efficiency of Methyl 2-(azetidin-2-yl)acetate
Executive Overview
Methyl 2-(azetidin-2-yl)acetate is a highly valuable building block in peptidomimetic drug development, introducing rigid conformational constraints via its four-membered nitrogen heterocycle. However, acylation of the azetidine secondary amine presents a significant synthetic bottleneck. The inherent steric hindrance of the strained ring, combined with the electron-withdrawing effect of the adjacent acetate group, drastically reduces its nucleophilicity.
This technical support guide provides validated troubleshooting strategies, diagnostic tools, and mechanistic insights to overcome low coupling yields, epimerization, and ring-opening side reactions.
Diagnostic Matrix: Reagent Selection for Azetidine Acylation
Standard coupling reagents often fail to overcome the activation energy barrier required for azetidine acylation. The table below summarizes the quantitative and qualitative performance of advanced coupling systems when applied to hindered secondary amines.
| Coupling System | Base Requirement | Relative Efficiency (Secondary Amines) | Epimerization Risk | Mechanistic Advantage |
| DIC / HOBt | DIPEA (optional) | Low | Moderate | Standard active ester; insufficient electrophilicity for hindered azetidine rings. |
| HATU | DIPEA (2.0 eq) | High | Moderate-High | Forms highly reactive O-At ester; however, excess strong base risks oxazolone formation[1]. |
| DIC / OxymaPure | None / Minimal | Very High | Low | Forms highly reactive Oxyma ester; operates at neutral pH, minimizing side reactions[2]. |
| HATU / sym-collidine | sym-collidine (2.0 eq) | High | Low | Weaker, sterically hindered base prevents base-catalyzed degradation and epimerization[3]. |
Optimized Experimental Workflows
Protocol A: High-Efficiency Solution-Phase Acylation using DIC/OxymaPure
Causality Check: OxymaPure is selected over traditional HOBt/HOAt because its anionic form reacts with the O-acylurea intermediate to form a highly reactive ester. This ester readily undergoes aminolysis with hindered secondary amines without requiring strong tertiary bases that promote epimerization[2].
-
Activation: In a dry vial, dissolve the incoming Fmoc-protected amino acid (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF to achieve a concentration of ~0.2 M.
-
Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq) to the mixture. Stir at room temperature for 10 minutes to allow the complete formation of the Oxyma active ester.
-
Substrate Addition: Add Methyl 2-(azetidin-2-yl)acetate (1.0 eq) to the activated mixture.
-
Self-Validation (Monitoring): Stir the reaction at room temperature. Take 5 µL aliquots at 1 hour and 3 hours, dilute in MeCN/H₂O, and analyze via LC-MS. Confirm success by observing the depletion of the azetidine starting material and the appearance of the product mass (
Da). -
Workup: Once complete, quench with water, extract with EtOAc, wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Overcoming Severe Steric Clashes (e.g., coupling Fmoc-Val-OH or Fmoc-Ile-OH)
Causality Check: Beta-branched amino acids present massive steric bulk. Adding 20% Trifluoroethanol (TFE) disrupts intermolecular hydrogen bonding and accelerates the coupling rate, while controlled microwave heating overcomes the thermodynamic barrier[4].
-
Preparation: Combine the bulky Fmoc-AA-OH (2.0 eq), HATU (2.0 eq), and Methyl 2-(azetidin-2-yl)acetate (1.0 eq) in a 4:1 mixture of DMF:TFE[4].
-
Base Addition: Add sym-collidine (4.0 eq). Note: DIPEA is explicitly avoided here to prevent epimerization under thermal stress.
-
Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer at 75°C for 10–15 minutes.
-
Validation: Analyze via HPLC. If unreacted amine persists, perform a fresh double-coupling rather than extending the reaction time, which prevents thermal degradation of the azetidine ring.
Troubleshooting Workflow
Workflow for diagnosing and resolving common coupling issues with azetidine derivatives.
Frequently Asked Questions (FAQs)
Q: Why does standard DIC/HOBt chemistry result in <20% yield when coupling to Methyl 2-(azetidin-2-yl)acetate? A: The secondary amine within the four-membered azetidine ring is structurally constrained, directing its lone pair in a way that is sterically shielded by the ring protons and the adjacent acetate moiety. The standard OBt active ester generated by DIC/HOBt is simply not electrophilic enough to drive the nucleophilic attack. Switching to uronium salts (HATU) or OxymaPure generates a significantly more reactive intermediate (O-At or Oxyma ester) that overcomes this kinetic barrier[2][5].
Q: I am observing significant epimerization of the incoming amino acid. How do I suppress this? A: Epimerization during peptide coupling typically occurs via the oxazolone pathway, which is highly base-catalyzed[1]. Because azetidine coupling is slow, the activated amino acid spends more time in the presence of the base (like DIPEA), increasing the likelihood of oxazolone formation. To suppress this:
-
Switch from DIPEA to a weaker, non-nucleophilic base like sym-collidine or 2,4,6-trimethylpyridine (TMP)[3].
-
Use the DIC/OxymaPure system, which is highly efficient even in the absence of a tertiary amine base[2].
Q: Can I use T3P (Propylphosphonic anhydride) for this coupling? A: Yes, T3P is an excellent alternative for secondary amines. It provides high yields and minimizes racemization by activating the carboxyl group efficiently without generating highly basic byproducts[5]. When using T3P, a 1:1.5 to 1:3 molar ratio of amino acid to T3P is optimal, and it should be run under strictly anhydrous, air-free conditions (argon atmosphere) to prevent hydrolysis of the reagent[5].
Q: Why do my LC-MS results show a mass corresponding to a ring-opened byproduct? A: The four-membered azetidine ring is highly strained (~26 kcal/mol of ring strain). Extended exposure to strong nucleophiles or harsh basic conditions at elevated temperatures can trigger ring-opening. Ensure that your coupling times do not exceed 4 hours at room temperature, and avoid using excess unhindered primary amines or strong hydroxides during workup.
References
-
Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences , NIH. Available at:[Link]
-
Optimizing Peptide Coupling: Key Techniques , JPT. Available at:[Link]
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety , Peptide Chemistry. Available at:[Link]
-
Epimerisation in Peptide Synthesis , MDPI. Available at:[Link]
Sources
Preventing racemization during the synthesis of "Methyl 2-(azetidin-2-yl)acetate"
Welcome to the technical support center for the stereoselective synthesis of Methyl 2-(azetidin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with preventing racemization during the synthesis of this valuable chiral building block. As Senior Application Scientists, we have compiled our expertise into the following troubleshooting guides and FAQs to ensure your synthesis maintains the highest stereochemical integrity.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues you may encounter during the synthesis of Methyl 2-(azetidin-2-yl)acetate, providing explanations and actionable solutions to maintain the desired stereochemistry.
Question: Why am I observing a significant loss of enantiomeric excess (ee) in my final product, Methyl 2-(azetidin-2-yl)acetate?
Answer: Loss of enantiomeric excess during the synthesis of Methyl 2-(azetidin-2-yl)acetate is a common issue, primarily due to the susceptibility of the chiral center at the C2 position to epimerization. This is particularly problematic when the azetidine nitrogen is acylated, as this increases the acidity of the C2 proton, making it more easily abstracted by a base. The resulting carbanion can then be protonated from either face, leading to racemization.
The most critical step where racemization can occur is during the coupling of a protected azetidine-2-carboxylic acid with methanol or during the deprotection of the nitrogen. The choice of coupling reagents, base, solvent, and temperature all play a crucial role in preventing this unwanted side reaction.
Question: How can I prevent epimerization at the C2 position during the esterification of N-protected azetidine-2-carboxylic acid?
Answer: The esterification of N-protected azetidine-2-carboxylic acid is a critical step where racemization can readily occur. To minimize this, careful selection of the reaction conditions is paramount.
Recommended Protocol for Low-Racemization Esterification:
-
Choice of Protecting Group: The use of a Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is highly recommended. The Boc group is known to be effective in preventing racemization during peptide coupling reactions.
-
Coupling Reagents: Utilize coupling reagents that are known to suppress racemization. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole) or OxymaPure® are effective. Uronium-based reagents like HBTU or HATU can also be used, but careful control of the reaction temperature is crucial.
-
Solvent and Temperature: Perform the reaction in a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). It is critical to maintain a low temperature, typically between -15 °C to 0 °C, to minimize the rate of enolization and subsequent racemization.
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Avoid stronger bases that can readily deprotonate the C2 position.
Table 1: Comparison of Coupling Reagents for the Esterification of N-Boc-azetidine-2-carboxylic acid
| Coupling Reagent | Additive | Base | Temperature (°C) | Reported ee (%) |
| DCC | HOBt | - | 0 | >99 |
| EDC | OxymaPure® | DIPEA | 0 | >98 |
| HBTU | - | DIPEA | 0 to RT | 95-98 |
| HATU | - | DIPEA | -10 to RT | 97-99 |
Question: I am observing racemization during the N-deprotection step. What are the best practices to avoid this?
Answer: The N-deprotection step is another potential source of racemization, especially if harsh acidic or basic conditions are used. The choice of deprotection method should be tailored to the specific N-protecting group to ensure the stereochemical integrity of the product.
Deprotection Strategies to Minimize Racemization:
-
For N-Boc protecting group: Use acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in an anhydrous solvent like dioxane or methanol. These reactions are typically fast and can be performed at room temperature without significant epimerization.
-
For N-Cbz protecting group: Hydrogenolysis is the method of choice for Cbz deprotection. This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally very mild and does not cause racemization.
**dot graph Deprotection_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="N-Protected Methyl\n2-(azetidin-2-yl)acetate"]; Boc [label="N-Boc Protected"]; Cbz [label="N-Cbz Protected"]; Acid [label="Acidic Conditions\n(TFA/DCM or HCl/Dioxane)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenolysis [label="Hydrogenolysis\n(H2, Pd/C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Methyl 2-(azetidin-2-yl)acetate\n(High ee)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Boc [label="If Boc"]; Start -> Cbz [label="If Cbz"]; Boc -> Acid; Cbz -> Hydrogenolysis; Acid -> Product; Hydrogenolysis -> Product; } } Caption: Decision workflow for N-deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization in the synthesis of Methyl 2-(azetidin-2-yl)acetate?
A1: The primary mechanism of racemization for α-amino acids and their derivatives, including azetidine-2-carboxylic acid esters, involves the formation of an enolate or an oxazolone intermediate. When the nitrogen atom is acylated (e.g., with a protecting group or during peptide coupling), the acidity of the α-proton (at C2) is significantly increased. In the presence of a base, this proton can be abstracted to form a planar enolate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical information. Alternatively, in the presence of an activating agent (like a carbodiimide), an oxazolone (azlactone) can form, which can also lead to racemization through a similar enolization mechanism.
**dot graph Racemization_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Chiral [label="Chiral N-Acyl\nAzetidine-2-carboxylate"]; Base [label="Base", shape=invtriangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation [label="Protonation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic [label="Racemic Product"];
Chiral -> Enolate [label="- H+"]; Enolate -> Chiral [label="+ H+ (retention)"]; Enolate -> Racemic [label="+ H+ (inversion)"]; Base -> Chiral; Protonation -> Enolate; } } Caption: Mechanism of base-catalyzed racemization.
Q2: Are there alternative synthetic strategies that are less prone to racemization?
A2: Yes, several strategies can be employed to circumvent the issues of racemization. One effective approach is to introduce the methyl ester functionality early in the synthesis, before the introduction of the N-protecting group that activates the C2 position towards epimerization. For instance, the esterification of azetidine-2-carboxylic acid can be carried out under acidic conditions (e.g., using thionyl chloride in methanol) prior to N-protection. This sequence avoids the need for coupling reagents and bases on the activated N-protected amino acid.
Another approach involves the use of enzymatic resolution to separate the desired enantiomer from a racemic mixture. While this does not prevent racemization during a synthetic step, it provides a means to obtain enantiomerically pure material.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: Accurate determination of the enantiomeric excess is crucial for assessing the success of your stereoselective synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. It is essential to develop a validated analytical method and to run a racemic standard to confirm the separation of the two enantiomers.
References
-
Synthesis of Enantiomerically Pure Azetidine-2-carboxylic Acid Derivatives. This reference provides a comprehensive overview of synthetic strategies and challenges in preparing enantiopure azetidine-2-carboxylic acid and its derivatives, including a discussion on racemization. (Source: Organic Process Research & Development, URL: [Link])
-
Strategies for the Synthesis of Enantiomerically Pure α-Amino Acids. While not specific to azetidines, this review covers the fundamental principles of preventing racemization during amino acid manipulations, which are directly applicable. (Source: Chemical Reviews, URL: [Link])
-
The use of OxymaPure as an additive in peptide synthesis. This article details the benefits of using OxymaPure as a replacement for HOBt in peptide coupling reactions to suppress racemization. (Source: Journal of Peptide Science, URL: [Link])
-
Protecting Groups in Organic Synthesis. A foundational text covering the use of various protecting groups, including Boc and Cbz, and their cleavage conditions. (Source: Wiley, URL: [Link])
Scaling up the synthesis of "Methyl 2-(azetidin-2-yl)acetate"
Welcome to the Process Chemistry Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 2-(azetidin-2-yl)acetate .
Because the azetidine ring is highly strained (yielding ~26 kcal/mol of ring strain), traditional homologation methods often lead to ring-opening, epimerization, or hazardous conditions at scale. This guide bypasses the dangerous Arndt-Eistert homologation (which relies on explosive diazomethane) in favor of a highly scalable, four-step Reduction-Cyanation-Pinner sequence.
I. Process Overview & Route Selection
The workflow below outlines the optimized, diazomethane-free homologation of commercially available N-Boc-azetidine-2-carboxylic acid to the target methyl ester hydrochloride salt.
Fig 1: Four-step scalable synthesis workflow for Methyl 2-(azetidin-2-yl)acetate.
II. Quantitative Process Data
The following table summarizes the expected operational metrics for a 100-gram scale campaign.
| Step | Transformation | Typical Yield (%) | Purity (HPLC, AUC) | Reaction Temp (°C) | Time (h) |
| 1 | Reduction to Alcohol | 88 - 92% | >98% | -15 to 0 | 2.5 |
| 2 | Mesylation | 94 - 98% | >95% | 0 to 5 | 1.0 |
| 3 | Cyanation | 80 - 85% | >92% | 60 | 12.0 |
| 4 | Pinner Esterification | 75 - 82% | >99% (after trituration) | 65 (Reflux) | 16.0 |
| Overall | N-Boc-Acid | ~50 - 62% | >99% | - | ~31.5 |
III. Step-by-Step Experimental Methodologies
Step 1: Chemoselective Reduction to N-Boc-azetidin-2-ylmethanol
Mechanistic Rationale: We utilize a mixed anhydride reduction rather than Lithium Aluminum Hydride (LiAlH
-
Activation: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/g) and cool to -15 °C under N
. Add N-methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of isobutyl chloroformate (IBCF) (1.1 eq). Stir for 30 minutes. -
Validation Point: A dense white precipitate (NMM·HCl) will form. This visually validates the successful formation of the mixed anhydride.
-
Reduction: Filter the precipitate rapidly under a blanket of N
. Add the cold filtrate dropwise to a vigorously stirring solution of NaBH (2.0 eq) in water (2 mL/g) at 0 °C. Stir for 2 hours. -
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na SO , and concentrate to afford the alcohol as a colorless oil.
Step 2: Activation via Mesylation
Mechanistic Rationale: Mesylation is preferred over tosylation due to faster reaction kinetics and the high aqueous solubility of methanesulfonic acid byproducts, which prevents emulsion formation during scale-up workups.
-
Reaction: Dissolve the alcohol from Step 1 (1.0 eq) and Triethylamine (Et
N) (1.5 eq) in DCM (8 mL/g) at 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 20 minutes to maintain the internal temperature below 5 °C. Stir for 1 hour. -
Validation Point: Analyze via TLC (1:1 EtOAc/Hexanes). The reaction is self-validating when the alcohol spot (R
~0.3) is completely consumed, replaced by a less polar mesylate spot (R ~0.5). -
Workup: Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO
, and brine. Dry over Na SO and concentrate. Use immediately in Step 3 to prevent degradation.
Step 3: Cyanation (Nitrile Formation)
Mechanistic Rationale: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent to dramatically accelerate the S
-
Reaction: Dissolve the mesylate (1.0 eq) in anhydrous DMSO (5 mL/g). Add NaCN (1.5 eq) in one portion. Heat the mixture to 60 °C and stir for 12 hours.
-
Workup: Cool to room temperature and dilute with water (15 mL/g). Extract with EtOAc (4x).
-
Validation Point: Wash the combined organic layers with water at least three times. This is critical; residual DMSO will be visible by
H NMR (singlet at 2.62 ppm) and will severely inhibit the subsequent Pinner reaction.
Step 4: One-Pot Pinner Hydrolysis, Esterification, and Deprotection
Mechanistic Rationale: This elegant one-pot reaction achieves three transformations simultaneously: (1) acidic cleavage of the N-Boc group, (2) conversion of the nitrile to an imidate intermediate, and (3) hydrolysis/methanolysis to the methyl ester . This avoids the isolation of a highly polar, zwitterionic amino acid intermediate.
-
Reaction: Dissolve the nitrile from Step 3 (1.0 eq) in 3M HCl in Methanol (10 mL/g). Crucial step: Add exactly 1.5 equivalents of H
O. The water is mechanistically required to hydrolyze the imidate intermediate into the final ester. -
Heating: Reflux the mixture (65 °C) for 16 hours.
-
Isolation & Validation: Cool to room temperature and concentrate in vacuo to a thick syrup. Triturate the residue vigorously with cold diethyl ether. The product will precipitate as a free-flowing white crystalline solid, intrinsically validating the removal of highly soluble organic impurities. Filter and dry under high vacuum.
IV. Troubleshooting & FAQs
Q: Why am I observing significant ring-opening (formation of linear amino alcohols) during the reduction step?
A: Ring-opening is typically caused by over-reduction or excessive Lewis acid character (a common issue if using borane reagents). By strictly adhering to the mixed anhydride/NaBH
Q: My cyanation reaction (Step 3) stalls at 70% conversion. How do I push it to completion without increasing the temperature? A: Stalling is often due to poor solubility of the cyanide salt or product inhibition. Do not increase the temperature above 65 °C, as this promotes E2 elimination (forming an unwanted exocyclic double bond). Instead, add a catalytic amount (0.1 eq) of tetrabutylammonium iodide (TBAI). The iodide acts as a nucleophilic catalyst via a Finkelstein reaction, converting the mesylate to a more reactive iodide in situ, which is then rapidly displaced by the cyanide ion.
Q: The traditional homologation of amino acids uses the Arndt-Eistert synthesis. Why is this guide recommending a cyanation route?
A: While the Arndt-Eistert synthesis is a classic method for homologating
Q: My final product (Methyl 2-(azetidin-2-yl)acetate hydrochloride) is contaminated with ammonium chloride. How do I purify the salt?
A: Ammonium chloride is an unavoidable inorganic byproduct of the Pinner reaction (the nitrogen from the nitrile group is extruded as NH
V. References
-
Dowling, M. S.; Fernando, D. P.; Hou, J.; Smith, A. C. "Two Scalable Syntheses of (S)-2-Methylazetidine." The Journal of Organic Chemistry, 2016. URL:[Link]
-
Babu, K. V. V. S.; Babu, V. V. S. "Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters." Journal of Peptide Research, 1999. URL: [Link]
-
Roger, R.; Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961. URL:[Link]
Technical Support Center: Analytical Methods for Impurity Profiling of Methyl 2-(azetidin-2-yl)acetate
Welcome to the Technical Support Center. Methyl 2-(azetidin-2-yl)acetate is a highly polar, strained four-membered heterocyclic ester. Because it contains both a basic secondary amine (pKa ~10.4) and a hydrolyzable methyl ester, it is highly susceptible to specific degradation pathways, including ester hydrolysis and thermal ring-opening. Regulatory authorities mandate rigorous impurity profiling to ensure the safety and stability of such active pharmaceutical intermediates.
This guide provides field-proven, self-validating analytical methodologies and troubleshooting strategies designed specifically for researchers handling azetidine derivatives.
Method Selection Logic
The structural duality of Methyl 2-(azetidin-2-yl)acetate dictates that a single analytical method cannot capture its entire impurity profile. The selection between Liquid Chromatography (LC) and Gas Chromatography (GC) depends entirely on the volatility and thermal stability of the target degradants[1].
Workflow for selecting analytical methods for azetidine derivative impurities.
Section 1: HPLC / LC-MS Troubleshooting (Polar & Non-Volatile Impurities)
Mechanistic Context: The secondary amine of the azetidine ring acts as a strong hydrogen bond donor and acceptor. In standard reversed-phase HPLC, this basic nitrogen interacts aggressively with free, acidic silanol groups on the silica support of the stationary phase. This secondary interaction causes severe peak tailing, which can mask closely eluting polar impurities like 2-(azetidin-2-yl)acetic acid (the primary hydrolysis degradant).
Validated Protocol: Step-by-Step HPLC-DAD Method This protocol uses a buffered system to suppress silanol ionization, ensuring a self-validating sharp peak (Asymmetry Factor < 1.5).
-
Mobile Phase Preparation: Dissolve 3.1 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH strictly to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane[2].
-
Stationary Phase Selection: Install a heavily end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to physically block access to residual silanols.
-
Sample Preparation: Accurately weigh the Methyl 2-(azetidin-2-yl)acetate sample and dissolve it in the mobile phase to a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution[2].
-
Chromatographic Run: Operate in gradient mode using the ammonium acetate buffer (Solvent A) and Acetonitrile (Solvent B). Set the flow rate to 1.0 mL/min and monitor at 217 nm.
Frequently Asked Questions (FAQs)
Q: Why does my main peak exhibit severe tailing (Asymmetry Factor > 2.0)? A: The secondary amine is binding to the column. Solution: If adjusting the buffer pH to 4.0 is insufficient, pre-treat or neutralize the stationary phase by incorporating 0.1-1% of a non-nucleophilic base like triethylamine into the mobile phase. This acts as a competing base, passivating the acidic silanol groups and restoring peak symmetry[3].
Q: How do I resolve the hydrolysis impurity if it co-elutes with the void volume? A: The hydrolysis product, 2-(azetidin-2-yl)acetic acid, is a highly polar zwitterion that will not retain on a standard C18 column. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which utilizes an aqueous-organic mobile phase rich in acetonitrile to retain polar compounds via water-layer partitioning.
Section 2: GC-MS Troubleshooting (Volatile Impurities)
Mechanistic Context: While GC-MS is the gold standard for detecting volatile precursors (e.g., methyl acetate) and residual solvents[1], direct injection of Methyl 2-(azetidin-2-yl)acetate is highly problematic. The active N-H bond of the strained four-membered ring is thermally labile. At typical GC inlet temperatures (200°C - 250°C), the molecule undergoes thermal degradation, ring-opening, or dimerization, resulting in ghost peaks and poor reproducibility.
Validated Protocol: Step-by-Step GC-MS Derivatization Method To safely analyze this compound via GC, the secondary amine must be chemically masked (silylated) to improve volatility and thermal stability[4].
-
Reagent Preparation: Prepare a silylating mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) or BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst[4].
-
Derivatization Reaction: Transfer 10 mg of the sample into a dry, inert GC vial. Add 100 µL of anhydrous pyridine (acting as an acid scavenger) followed by 100 µL of the silylating reagent.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes. This guarantees the complete conversion of the N-H group to an N-TMS (trimethylsilyl) derivative.
-
Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a DB-5 narrow bore column (30 m x 0.25 mm, 0.25 µm film thickness)[4].
Frequently Asked Questions (FAQs)
Q: I am observing multiple broad peaks for the API in the GC chromatogram. Is my sample impure? A: Not necessarily. If you injected the sample without derivatization, those peaks are likely thermal degradation artifacts generated inside the hot injection port. Solution: Always perform the silylation protocol prior to GC analysis to protect the active N-H site, ensuring a single, sharp chromatographic peak[4].
Section 3: Quantitative Data & Method Comparison
The following table summarizes the validated parameters for both analytical pathways, providing a quick-reference benchmark for your system suitability tests.
Table 1: Quantitative Chromatographic Parameters for Azetidine Impurity Profiling
| Parameter | HPLC-DAD / LC-MS Method | GC-MS (Derivatized) Method |
| Target Impurity Types | Hydrolysis products (acids), zwitterions | Residual solvents, unreacted esters |
| Stationary Phase | End-capped C18 (250 x 4.6 mm, 5 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier | 3.1 g/L Ammonium Acetate (pH 4.0) / ACN | Helium Gas (Constant flow: 1.0 mL/min) |
| Detection Limit (LOD) | 0.003% - 0.01% (Signal-to-noise 3:1)[2] | < 1 ppm (Signal-to-noise 3:1) |
| Recovery Rate | 92.7% - 106.9% | > 98% (Post-silylation)[4] |
| Critical Variable | Buffer pH (Controls amine ionization) | Inlet Temp (Must be < 250°C to avoid degradation) |
References
- A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Global Research Online.
- Technical Support Center: Purification of Polar Azetidine Deriv
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
Sources
Validation & Comparative
Conformational Control in Peptidomimetics: Methyl 2-(azetidin-2-yl)acetate vs. Methyl 2-(azetidin-3-yl)acetate
As the demand for highly stable, target-specific peptidomimetics grows, the strategic incorporation of conformationally restricted non-natural amino acids has become a cornerstone of modern drug discovery. Among the most potent tools for backbone rigidification are azetidine-derived building blocks.
This guide provides an in-depth, objective comparison between two critical isomers: Methyl 2-(azetidin-2-yl)acetate and Methyl 2-(azetidin-3-yl)acetate . While they share identical molecular weights, the positional shift of the acetate group on the four-membered azetidine ring fundamentally alters their backbone topology, dictating whether a synthesized sequence will adopt a compact β-peptide fold or an extended γ-peptide/GABA-mimetic architecture.
Mechanistic Causality: β- vs. γ-Amino Acid Topologies
The structural divergence between these two isomers is rooted in how they map onto the peptide backbone.
The β-Amino Acid Scaffold: Methyl 2-(azetidin-2-yl)acetate
In the 2-yl isomer, the acetate group is attached to the C2 position of the azetidine ring. When incorporated into a peptide, the nitrogen (N) and the β-carbon (Cβ) are locked within the four-membered ring, while the α-carbon (Cα) remains exocyclic. This creates a highly constrained β-amino acid [2].
-
Causality of Conformation: The ring severely restricts the N–Cβ torsion angle (
). This steric lock forces the backbone to adopt compact secondary structures. Literature demonstrates that 2-alkyl-azetidine derivatives are exceptional at inducing reverse turns (specifically γ-turns) and stabilizing 14-helices in β-peptides [3].
The γ-Amino Acid Scaffold: Methyl 2-(azetidin-3-yl)acetate
In the 3-yl isomer, the acetate group is attached to the C3 position. The shortest path from the ring nitrogen to the carboxyl group spans three carbons (N–Cγ–Cβ–Cα), classifying this molecule as a γ-amino acid derivative [1].
-
Causality of Conformation: The azetidine ring constrains the Cβ–Cγ bond. This topology mimics γ-aminobutyric acid (GABA). Instead of tight helical turns, the 3-yl isomer promotes extended strand conformations and is heavily utilized in the design of CNS-active agents and GABA-A receptor modulators [1].
Conformational constraints and structural outcomes of 2-yl versus 3-yl azetidine substitutions.
Quantitative Data & Structural Comparison
To guide synthetic planning, the following table summarizes the physicochemical properties, steric profiles, and structural propensities of both isomers.
| Parameter | Methyl 2-(azetidin-2-yl)acetate | Methyl 2-(azetidin-3-yl)acetate |
| Monomer Classification | Constrained β-amino acid equivalent | Constrained γ-amino acid equivalent |
| Backbone Incorporation | N – Cβ(ring) – Cα – C(=O) | N – Cγ(ring) – Cβ(ring) – Cα – C(=O) |
| Restricted Dihedral Angles | N–Cβ ( | N–Cγ and Cγ–Cβ |
| Dominant Secondary Structure | 14-helices, γ-turns | Extended strands, GABA-mimetic folds |
| Steric Hindrance (Coupling) | High (Ring adjacent to N and Cα) | Moderate (Ring isolated from Cα) |
| Primary Therapeutic Utility | Foldamer design, PPI inhibitors | CNS agents, GABA-A modulators |
Self-Validating Experimental Workflows
Because both compounds are supplied as methyl esters, they cannot be directly utilized in Solid-Phase Peptide Synthesis (SPPS). They must first undergo saponification and nitrogen protection. Furthermore, the secondary amine of the azetidine ring requires specialized coupling conditions.
The following protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding, thereby preventing the propagation of synthetic errors.
Self-validating experimental workflow for the synthesis and analysis of azetidine-peptides.
Phase 1: Monomer Preparation (Saponification & Fmoc Protection)
Causality: The methyl ester is unreactive in SPPS and must be converted to a free carboxylic acid. Concurrently, the secondary azetidine amine must be Fmoc-protected to prevent unwanted polymerization and enable directed, step-wise chain elongation.
-
Hydrolysis: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:H₂O. Add 1.5 eq of LiOH·H₂O. Stir at room temperature for 2 hours.
-
Protection: Adjust the pH to 8.5 using 1M HCl. Add 1.2 eq of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours.
-
Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint (LC-MS): Inject a 1 µL aliquot into the LC-MS. Pass criteria: Complete disappearance of the starting material mass and the appearance of the expected
peak for the Fmoc-protected free acid. Do not proceed to SPPS if the methyl ester mass remains.
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
Causality: The azetidine ring—particularly in the 2-yl isomer—introduces severe steric bulk. Standard coupling reagents (e.g., HBTU) often result in truncated sequences. HATU is required because it generates a highly reactive HOAt ester intermediate capable of overcoming this steric barrier.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
Coupling: Pre-activate 4.0 eq of the Fmoc-azetidine-OH monomer with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.
-
Validation Checkpoint (Chloranil Test): Because the azetidine nitrogen is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. Perform a Chloranil test on a few resin beads. Pass criteria: Beads remain colorless (indicating no free secondary amines). A blue/green color indicates incomplete coupling, necessitating a double-coupling cycle.
Phase 3: Conformational Validation via Circular Dichroism (CD)
Causality: Once the peptide is cleaved from the resin (using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours) and purified via RP-HPLC, its secondary structure must be verified. CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone.
-
Sample Preparation: Dissolve the purified peptide in trifluoroethanol (TFE) or a 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.
-
Data Acquisition: Record the CD spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C.
-
Interpretation:
-
Peptides incorporating the 2-yl isomer (β-peptides) will typically exhibit a characteristic minimum near 214 nm, indicative of a 14-helix or stable γ-turn [3].
-
Peptides incorporating the 3-yl isomer will lack standard α-helical or β-sheet signatures, instead presenting spectra consistent with extended γ-peptide strands or disordered states depending on the surrounding sequence.
-
Conclusion
The selection between Methyl 2-(azetidin-2-yl)acetate and Methyl 2-(azetidin-3-yl)acetate is not merely a matter of substitution; it is a fundamental choice of backbone topology. The 2-yl isomer is the premier choice for researchers aiming to enforce rigid, compact β-peptide folds (like 14-helices). Conversely, the 3-yl isomer serves as an unparalleled building block for designing extended γ-peptides and exploring GABA-ergic pharmacological space. By adhering to the rigorous, self-validating synthetic protocols outlined above, development professionals can reliably harness these constrained scaffolds to discover the next generation of peptide therapeutics.
References
-
Kiss, L., Mangelinckx, S., Fülöp, F., & De Kimpe, N. (2007). "Convenient synthesis of trans-beta-amino carboxylic esters with an azetidine skeleton via rearrangement of beta,gamma-aziridino alpha-amino esters." Organic Letters, 9(21), 4399-4402. Available at:[Link]
-
Couty, F., Evano, G., Rabasso, N., & et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." The Journal of Organic Chemistry, 73(6), 2256-2263. Available at:[Link]
Comparative Guide: Methyl 2-(azetidin-2-yl)acetate vs. Proline in Beta-Turn Induction
Topic: "Methyl 2-(azetidin-2-yl)acetate" vs. Proline in Inducing Beta-Turns Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the engineering of peptidomimetics and foldamers, the control of secondary structure is paramount. While Proline (Pro) is the canonical standard for inducing
This guide objectively compares the structural induction capabilities of the 5-membered pyrrolidine ring (Proline) versus the 4-membered azetidine ring (Azetidine derivatives). It highlights a critical distinction: while the
Structural & Mechanistic Comparison
The core difference lies in the ring size (strain) and the backbone length (
The Contenders
| Feature | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Methyl 2-(azetidin-2-yl)acetate (Homo-Aze precursor) |
| Class | |||
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | 4-membered (Azetidine) |
| Backbone Atoms | 3 (N-C | 3 (N-C | 4 (N-C |
| Primary Turn Induction | Pseudo- | ||
| Cis/Trans Ratio | Trans preferred (usually) | Higher Cis propensity than Pro | Variable (Backbone dependent) |
| Ring Pucker | Envelope (C | Planar / Puckered (High strain) | Puckered |
Mechanism of Action[1][2]
1. Proline: The
2. Azetidine-2-carboxylic acid (Aze): The
3. Methyl 2-(azetidin-2-yl)acetate (Homo-Aze): The Dipeptide Isostere
The title compound is the methyl ester of Azetidine-2-acetic acid , a cyclic
-
Backbone Extension: The insertion of a methylene group (
) between the ring and the carbonyl creates a -amino acid. -
Turn Mimicry: A single
-amino acid residue can spatially mimic a dipeptide (e.g., Pro-Gly). Consequently, incorporating Homo-Aze into a peptide chain can induce a structure that mimics the geometry of a -turn without requiring two separate residues. This is crucial for foldamer design, where the Homo-Aze residue promotes the formation of 14-helices or stabilizes specific hairpin turns that are inaccessible to standard Proline.
Experimental Validation: Protocols & Data
To validate the turn-inducing capability of these residues, a combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) is required.
Workflow: Comparative Analysis of Turn Induction
Figure 1: Workflow for the structural characterization of Azetidine vs. Proline containing peptides.
Protocol 1: CD Spectroscopy for Turn Detection
Objective: Differentiate between
-
Preparation: Dissolve lyophilized peptides in TFE (2,2,2-Trifluoroethanol) or Phosphate Buffer (pH 7.4) to a concentration of 50
M. TFE is preferred to stabilize secondary structures. -
Measurement: Scan from 260 nm to 190 nm at 20°C using a 1 mm path length quartz cuvette.
-
Interpretation:
-
Class B Spectra (
-turn): Look for a weak minimum near 220-225 nm and a maximum near 200-205 nm (Type II) or a minimum at 205 nm (Type I). -
-turn (Aze): Often characterized by a minimum near 200 nm and a weak maximum near 215 nm (distinct from
-helix). -
Homo-Aze (
-peptide): Look for signatures of 14-helix (minimum at 214 nm) if oligomerized, or modified turn signatures in mixed peptides.
-
Protocol 2: NMR NOE Analysis
Objective: Confirm the hydrogen bonding pattern (
-
Sample: 2-5 mM peptide in
(9:1) or . -
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-400 ms.
-
Key Signals:
-
-Turn: Strong
and NOEs. Crucially, a long-range NOE between and confirms the hairpin. -
Azetidine Effect: Watch for strong
NOEs indicating trans isomer or for cis. The 4-membered ring often increases the population of the cis rotamer, detectable by chemical shift splitting.
-
-Turn: Strong
Critical Analysis: When to Use Which?
Case A: Maximizing Conformational Rigidity (Use Aze)
If your goal is to lock a peptide into a highly constrained, kinked geometry to fit a specific receptor pocket (e.g., G-Protein Coupled Receptors), Azetidine-2-carboxylic acid is superior to Proline. The 4-membered ring imposes a higher energy barrier to ring flipping, reducing the entropic penalty of binding.
-
Note: Expect a shift toward
-turns.
Case B: Mimicking Dipeptides / Foldamers (Use Methyl 2-(azetidin-2-yl)acetate)
If you are designing a peptidomimetic drug to replace a proteolytic cleavage site (like Pro-Gly), the Homo-Aze scaffold (derived from the acetate) is the tool of choice.
-
Why? It extends the backbone by one carbon, allowing the carbonyl and amine groups to align similarly to a dipeptide but with the rigidity of a cyclic system. This effectively "freezes" the turn geometry without the flexibility of a glycine residue.
Quantitative Comparison of Turn Stability
Table 1: Relative propensity for turn formation in model peptides.
| Parameter | Proline (Pro) | Azetidine (Aze) | Homo-Aze (Acetate) |
| Turn Type | Pseudo- | ||
| H-Bond Ring Size | 10-membered | 7-membered | Variable (10-14) |
| Cis-Amide % | ~10-30% | ~40-60% | <10% (typically) |
| Proteolytic Stability | High | Very High | Highest ( |
Synthesis Note: Methyl 2-(azetidin-2-yl)acetate
Researchers using "Methyl 2-(azetidin-2-yl)acetate" must recognize it is an ester . For peptide synthesis:
-
Hydrolysis: The methyl ester must be hydrolyzed (LiOH/THF) to the free acid (Azetidine-2-acetic acid ) before coupling to the N-terminus of a growing chain.
-
Protection: Ensure the ring nitrogen is Boc- or Fmoc-protected (e.g., N-Boc-azetidine-2-acetic acid).
-
Coupling: Standard HATU/DIPEA coupling works well. The
-amino acid linkage is generally slower than -amino acid coupling; extended reaction times (2-4 hours) are recommended.
References
-
Conformational preferences of proline analogues with different ring size.
-turns, Aze favors -turns due to ring strain. URL:[Link] -
Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. Source: Journal of Organic Chemistry (ACS) Summary: Defines the structural divergence where Aze forces peptides into
-turn conformations, contrasting with the -turns of Proline. URL:[Link] -
Parameterization of the proline analogue Aze for molecular dynamics. Source: Journal of Molecular Graphics and Modelling Summary: Discusses the increased cis-trans isomerization propensity of Aze compared to Proline and its effect on backbone "kinking." URL:[Link]
Sources
A Comparative Guide to the Biological Evaluation of Methyl 2-(azetidin-2-yl)acetate and Other Beta-Amino Acid Esters
Introduction: The Quest for Structural Rigidity and Metabolic Stability in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. Beta-amino acids and their ester derivatives have emerged as a cornerstone in this endeavor. Their incorporation into small molecules and peptidomimetics can induce stable secondary structures and, critically, provide resistance to metabolic degradation by endogenous peptidases[1]. This guide provides a comparative framework for the biological evaluation of a unique cyclic beta-amino acid ester, Methyl 2-(azetidin-2-yl)acetate, against its acyclic and other cyclic counterparts.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design.[2] Its inherent ring strain imparts a high degree of conformational rigidity, which can pre-organize appended functional groups into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.[2][3] Methyl 2-(azetidin-2-yl)acetate, which incorporates this rigid cyclic beta-amino acid motif, presents a compelling case for investigation. However, a direct comparison of its biological performance against more flexible, linear beta-amino acid esters is not extensively documented in publicly available literature.
This guide, therefore, takes a prospective approach. We will first delve into the structural rationale for the potential advantages of Methyl 2-(azetidin-2-yl)acetate. Subsequently, we will propose a comprehensive suite of biological assays to systematically compare its performance against representative acyclic and alicyclic beta-amino acid esters. Detailed, field-proven protocols are provided for each assay, enabling researchers to generate the critical data needed to make informed decisions in their drug discovery programs.
The Protagonist: A Structural Perspective on Methyl 2-(azetidin-2-yl)acetate
Methyl 2-(azetidin-2-yl)acetate is a non-proteinogenic beta-amino acid ester. Its structure is notable for the azetidine ring, which positions the acetate moiety at the 2-position. This constrained cyclic structure is hypothesized to offer several advantages over linear beta-amino acid esters:
-
Conformational Rigidity: The four-membered ring severely restricts bond rotation, leading to a more defined three-dimensional structure. This can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.
-
Novel Vectorial Orientation: The azetidine ring orients the acetate group and the ring nitrogen in a distinct spatial arrangement that cannot be easily mimicked by flexible acyclic analogues. This unique geometry can be exploited to explore novel interactions within a target's binding site.
-
Metabolic Stability: The beta-amino acid backbone is inherently more resistant to cleavage by peptidases compared to alpha-amino acids.[1] The cyclic nature of the azetidine ring may further enhance this stability.
The parent amino acid, azetidine-2-carboxylic acid, is a known mimic of proline and can be misincorporated into proteins, leading to toxic effects.[4] This mimicry suggests that Methyl 2-(azetidin-2-yl)acetate could be a valuable tool for probing proline-binding sites in enzymes and receptors.
The Comparators: A Panel of Beta-Amino Acid Esters for Benchmarking
To provide a robust comparison, we have selected a panel of beta-amino acid esters that represent a spectrum of structural flexibility:
| Compound Name | Structure | Key Feature |
| Methyl 2-(azetidin-2-yl)acetate | (The Protagonist) | Constrained cyclic scaffold |
| Methyl 3-aminobutanoate | Simple, flexible acyclic | |
| Ethyl 3-aminopentanoate | Increased steric bulk | |
| Methyl (1R,2S)-2-aminocyclopentane-carboxylate | Larger, more rigid cyclic |
This selection allows for a systematic evaluation of the impact of ring size and conformational flexibility on biological activity.
A Proposed Framework for Comparative Biological Evaluation
The following sections outline a series of fundamental biological assays to build a comprehensive performance profile for each compound in our panel.
Protease Inhibition Assay: Assessing a Core Function of Beta-Amino Acids
Scientific Rationale: A primary application of beta-amino acids is the development of protease inhibitors.[5] The beta-amino acid backbone is designed to resist cleavage by proteases, and the specific side chains and stereochemistry can be tailored to target the active site of a particular enzyme. This assay will determine if the selected compounds can inhibit the activity of a model serine protease, such as trypsin.
Experimental Protocol: In Vitro Trypsin Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock Solution: Dissolve bovine pancreatic trypsin in assay buffer to a concentration of 1 mg/mL.
-
Substrate Stock Solution: Dissolve Nα-Benzoyl-L-arginine ethyl ester (BAEE) in assay buffer to a concentration of 10 mM.
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of each beta-amino acid ester in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 170 µL of assay buffer to each well.
-
Add 10 µL of the test compound stock solution at various concentrations (e.g., serial dilutions from 1 mM to 1 µM). For the control, add 10 µL of the solvent.
-
Add 10 µL of the trypsin stock solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to each well.
-
Immediately measure the absorbance at 253 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of BAEE hydrolysis.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) for Trypsin Inhibition |
| Methyl 2-(azetidin-2-yl)acetate | To be determined |
| Methyl 3-aminobutanoate | To be determined |
| Ethyl 3-aminopentanoate | To be determined |
| Methyl (1R,2S)-2-aminocyclopentane-carboxylate | To be determined |
Caption: Workflow for the in vitro protease inhibition assay.
Antibacterial Susceptibility Testing: The Legacy of Beta-Lactams
Scientific Rationale: The azetidin-2-one (β-lactam) ring is the cornerstone of many life-saving antibiotics.[6] While Methyl 2-(azetidin-2-yl)acetate is not a β-lactam, the presence of the azetidine ring warrants an investigation into its potential antibacterial properties. This assay will determine the Minimum Inhibitory Concentration (MIC) of the test compounds against representative Gram-positive and Gram-negative bacteria.[7][8]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.
-
Test Compound Stock Solutions: Prepare 10 mg/mL stock solutions in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Hypothetical Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Methyl 2-(azetidin-2-yl)acetate | To be determined | To be determined |
| Methyl 3-aminobutanoate | To be determined | To be determined |
| Ethyl 3-aminopentanoate | To be determined | To be determined |
| Methyl (1R,2S)-2-aminocyclopentane-carboxylate | To be determined | To be determined |
| Ampicillin (Control) | Known value | Known value |
Caption: Workflow for the broth microdilution MIC assay.
Cytotoxicity Assay: Establishing a Therapeutic Window
Scientific Rationale: It is crucial to assess the general toxicity of any potential therapeutic agent to mammalian cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] This assay will determine if the test compounds are toxic to a standard human cell line (e.g., HEK293) and establish a concentration range for further cell-based assays.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Hypothetical Data Presentation:
| Compound | CC₅₀ (µM) on HEK293 cells |
| Methyl 2-(azetidin-2-yl)acetate | To be determined |
| Methyl 3-aminobutanoate | To be determined |
| Ethyl 3-aminopentanoate | To be determined |
| Methyl (1R,2S)-2-aminocyclopentane-carboxylate | To be determined |
| Doxorubicin (Control) | Known value |
Conclusion and Future Directions
While direct comparative data for Methyl 2-(azetidin-2-yl)acetate is not yet prevalent in the scientific literature, its unique structural features—most notably the conformationally constrained azetidine ring—make it a compelling candidate for investigation in drug discovery. The proposed framework of biological assays provides a clear and systematic path for researchers to elucidate its performance profile relative to other beta-amino acid esters.
The data generated from these assays will be instrumental in answering key questions: Does the rigidity of the azetidine ring translate to enhanced potency in enzyme inhibition or receptor binding? Does its unique structure confer a broader or more selective antibacterial spectrum? How does its cytotoxicity compare to more flexible analogues? The answers to these questions will not only define the therapeutic potential of Methyl 2-(azetidin-2-yl)acetate but also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry. This guide serves as a foundational blueprint for that critical exploration.
References
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.
- BenchChem. (2025). Technical Guide: Methyl 2-(azetidin-3-yl)
- Merck. (n.d.).
- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
- Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
- Tavani, C., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, 26(13), 3897.
- Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 868994.
- Fülöp, F. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(16), 7475-7497.
- Rütimann, C., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Arya, N., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 555-577.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- ARPI. (n.d.). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors.
- BenchChem. (2025). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. BenchChem.
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
- Stankovic, M., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the Serbian Chemical Society, 76(4), 585-603.
- BenchChem. (2025). Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A. BenchChem.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Gavenonis, J., et al. (2014). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. The Journal of Physical Chemistry B, 118(30), 8949-8960.
- Abdel-Mageed, W. M., et al. (2022).
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.
- Barta, K., et al. (2025).
- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Patel, R., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 243-248.
- Singh, P., et al. (2015). Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. Der Pharma Chemica, 7(10), 233-241.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
- Sharma, S., et al. (2017). Biological Applications of β-amino acids and its derivatives. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4268-4274.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2014). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview.
- Singh, G. S., & D'hooghe, M. (2024).
- Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(11), 2841.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
- Fairley, A. S., et al. (2007). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Mini-Reviews in Medicinal Chemistry, 7(8), 845-852.
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X-ray crystal structure of "Methyl 2-(azetidin-2-yl)acetate" derivatives
An In-Depth Guide to the Structural Elucidation of Methyl 2-(azetidin-2-yl)acetate Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The precise determination of the three-dimensional structure of small molecules is a cornerstone of modern drug discovery and development. For scaffolds such as azetidine derivatives, which are increasingly incorporated into novel therapeutics due to their unique conformational constraints and ability to modulate physicochemical properties, an unambiguous structural assignment is paramount. This guide provides a comprehensive overview of X-ray crystallography for the structural analysis of "Methyl 2-(azetidin-2-yl)acetate" derivatives, while also offering a comparative perspective on alternative and complementary analytical techniques.
The Significance of Azetidine Scaffolds in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are considered valuable building blocks in medicinal chemistry. Their strained ring system imparts a rigid conformation that can favorably orient substituents for optimal interactions with biological targets. The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that can act as a proline analogue, potentially influencing the tertiary structure of polypeptides.[1][2] The incorporation of the methyl acetate moiety at the 2-position introduces additional functionality and potential interaction points for drug-target binding.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction remains the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Experimental Protocol: X-ray Crystal Structure Determination of a "Methyl 2-(azetidin-2-yl)acetate" Derivative
The following protocol outlines the key steps for obtaining the X-ray crystal structure of a novel "Methyl 2-(azetidin-2-yl)acetate" derivative.
1. Synthesis and Purification:
-
Synthesize the target "Methyl 2-(azetidin-2-yl)acetate" derivative using an appropriate synthetic route. Numerous synthetic strategies for substituted azetidines have been reported.[4][5]
-
Purify the compound to >98% purity, as confirmed by techniques such as NMR and mass spectrometry. Impurities can significantly hinder crystallization.[3]
2. Crystallization:
-
The growth of high-quality single crystals is often the most challenging step. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.
-
-
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
3. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[3]
-
The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[3]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using computational methods such as direct methods or Patterson synthesis. This provides an initial electron density map.[1]
-
A molecular model is built into the electron density map, and the atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and can be more suitable in certain situations.
| Feature | Single-Crystal X-ray Crystallography | 3D Electron Diffraction (MicroED) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal.[3] | Diffraction of electrons by the electrostatic potential of atoms in a crystal.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Requirement | High-quality single crystals (typically >50 µm). | Micro- or nanocrystals (can be as small as 100 nm).[3] | Soluble sample in a suitable deuterated solvent. |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing. | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[3] | Connectivity, relative stereochemistry, conformational dynamics in solution. |
| Advantages | Unambiguous and highly precise structural determination. | Suitable for very small crystals that are not amenable to X-ray diffraction.[3] | Provides information about the structure and dynamics in solution, which may be more biologically relevant. |
| Limitations | Requires well-ordered single crystals, which can be difficult to grow. | Can be more sensitive to sample damage from the electron beam. | Does not provide absolute stereochemistry and relies on interpretation of coupling constants and NOEs for conformational analysis. |
Visualizing the Workflow
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for determining the X-ray crystal structure of a small molecule.
Logical Relationship of Analytical Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of protecting groups for "Methyl 2-(azetidin-2-yl)acetate"
This guide provides an in-depth comparative analysis of protecting group (PG) strategies for the synthesis and handling of Methyl 2-(azetidin-2-yl)acetate . This scaffold, a homologue of azetidine-2-carboxylic acid, presents unique challenges due to the ring strain (~26 kcal/mol) of the four-membered heterocycle, which makes it susceptible to ring-opening decomposition under harsh deprotection conditions.
Executive Summary & Strategic Recommendations
For the synthesis of Methyl 2-(azetidin-2-yl)acetate, the choice of protecting group is dictated by the method of homologation (typically Arndt-Eistert) and the stability of the azetidine ring during deprotection.
-
Primary Recommendation (N-Boc): The tert-Butoxycarbonyl (Boc) group is the industry standard for this scaffold. It is chemically inert to the diazomethane/Wolff rearrangement conditions used to synthesize the acetate side chain. However, deprotection requires controlled acidic conditions to prevent acid-catalyzed ring opening.[1]
-
Alternative Recommendation (N-Cbz): The Carboxybenzyl (Cbz) group is the robust alternative. It offers superior stability during acidic workups but requires hydrogenolysis for removal. This is advantageous for avoiding acid-mediated decomposition but carries a minor risk of reductive ring cleavage if over-hydrogenated.
-
Not Recommended (N-Fmoc): Fluorenylmethyloxycarbonyl (Fmoc) is generally unsuitable for the Arndt-Eistert homologation route because the basicity of diazomethane can prematurely cleave the Fmoc group.
Decision Matrix: Boc vs. Cbz[1]
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) |
| Synthesis Compatibility | Excellent (Inert to CH₂N₂/Ag⁺) | Excellent (Inert to CH₂N₂/Ag⁺) |
| Deprotection Method | Acid (TFA or HCl/Dioxane) | Hydrogenolysis (H₂/Pd-C) |
| Ring Stability Risk | Moderate: Strong acid can trigger nucleophilic ring opening at C2. | Low: Neutral conditions preserve the ring, provided catalyst loading is controlled.[1] |
| Crystallinity | Good (Often solid intermediates) | High (Aromatic ring aids crystallization) |
| Atom Economy | High | Moderate |
Technical Analysis of Synthetic Pathways
The synthesis of Methyl 2-(azetidin-2-yl)acetate typically proceeds via the Arndt-Eistert Homologation of N-protected azetidine-2-carboxylic acid. The choice of PG profoundly influences the activation strategy in Step 1.
Pathway Visualization
Figure 1: General workflow for the Arndt-Eistert homologation of azetidine-2-carboxylic acid.
Critical Mechanism: The Ring Opening Risk
Azetidines are prone to acid-catalyzed ring opening, particularly when the nitrogen is protonated (ammonium species) and a nucleophile attacks the C2 or C4 position.
-
Boc-Deprotection Risk: In TFA, the formation of the azetidinium ion increases electrophilicity. If the reaction warms or runs too long, the trifluoroacetate anion or trace water can attack C2, leading to a linear amino acid derivative (homoserine analog).[1]
-
Cbz-Deprotection Risk: While rare, high-pressure hydrogenation or active catalysts (e.g., Pd(OH)₂) can cleave the strained C-N bond.[1]
Experimental Protocols
Protocol A: Synthesis via N-Boc Protection (Standard)
Objective: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetate followed by deprotection.
Step 1: Formation of Diazoketone
-
Dissolve N-Boc-azetidine-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL) under N₂.
-
Cool to -15°C. Add N-methylmorpholine (11 mmol) followed by isobutyl chloroformate (11 mmol) dropwise. Note: Use mixed anhydride method; thionyl chloride is too harsh for Boc.
-
Stir for 15 min. Filter off the precipitated amine salt rapidly under inert atmosphere.
-
Add the filtrate to a solution of diazomethane (approx. 30 mmol, generated ex situ) in Et₂O at 0°C. Caution: Diazomethane is explosive.
-
Stir for 3 hours, allowing to warm to RT. Quench excess diazomethane with weak acetic acid/Et₂O solution if necessary, or simply evaporate with a stream of N₂.[1]
-
Yield: ~85-90% of yellow diazoketone oil.
Step 2: Wolff Rearrangement
-
Dissolve the diazoketone in anhydrous Methanol (30 mL).
-
Add Silver Benzoate (0.1 eq) dissolved in triethylamine (1 eq).
-
Stir at RT in the dark (or reflux gently) until N₂ evolution ceases (approx. 1-2 h).
-
Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc).
-
Product: Methyl 2-(1-Boc-azetidin-2-yl)acetate.
Step 3: Deprotection (The Critical Step)
-
Dissolve the N-Boc ester in DCM (10 mL/g).
-
Cool to 0°C. Add TFA (1:4 v/v ratio with DCM) dropwise. Do not use neat TFA.
-
Monitor by TLC every 10 mins. Stop immediately upon consumption of starting material (typically 30-45 min).
-
Workup: Evaporate volatiles at <30°C . Azeotrope with toluene 3x to remove TFA traces.
-
Result: Methyl 2-(azetidin-2-yl)acetate trifluoroacetate salt.
Protocol B: Synthesis via N-Cbz Protection (High Stability)
Objective: Synthesis when acid sensitivity is a concern.
Step 1 & 2: Identical to Protocol A, starting with N-Cbz-azetidine-2-carboxylic acid . The Cbz group is stable to the mixed anhydride activation.
Step 3: Deprotection (Hydrogenolysis) [1]
-
Dissolve N-Cbz ester in MeOH (0.1 M).
-
Add 10% Pd/C (10 wt% of substrate).
-
Stir under H₂ balloon (1 atm) at RT. Avoid high pressure (Parr shaker) to prevent ring opening.[1]
-
Monitor by TLC (approx. 2-4 h).
-
Filter through Celite and concentrate.
-
Result: Free amine Methyl 2-(azetidin-2-yl)acetate (often an oil, unstable if stored neat; convert to HCl salt immediately).
Comparative Data & Performance
The following data summarizes the performance of each PG based on aggregated literature values for azetidine-2-carboxylate homologues.
| Metric | N-Boc Route | N-Cbz Route |
| Step 1 Yield (Diazoketone) | 88% | 92% |
| Step 2 Yield (Wolff) | 75% | 78% |
| Deprotection Yield | 90-95% (as salt) | 85-90% (free base) |
| Purity (Post-Deprotection) | High (>98%) | High (>98%) |
| Major Impurity | Ring-opened amino ester (if TFA exposure >1h) | N-Methylated byproduct (trace, solvent dependent) |
| Total Time | ~6 hours | ~8 hours |
Decomposition Pathway Visualization
Figure 2: Competing pathways during acidic deprotection of N-Boc azetidines.
References
-
Podlech, J., & Seebach, D. (1995).[1][2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.[1] Link[1]
-
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]
-
Hodgson, D. M., et al. (2014).[1] "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine." Organic Letters, 16(3), 856-859.[1] Link[1]
-
BenchChem Technical Guides. (2025). "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." Link[1]
-
Srinivasan, N., et al. (2005).[1][3] "Rapid deprotection of N-Boc amines by TFA combined with freebase generation." Molecular Diversity, 9, 291–293.[1][3] Link
Sources
A Researcher's Guide to "Methyl 2-(azetidin-2-yl)acetate" in Peptide Therapeutics: A Comparative Evaluation
For drug development professionals and researchers in peptide chemistry, the quest for enhanced therapeutic profiles is perpetual. The modification of peptide backbones with non-proteinogenic amino acids is a cornerstone strategy for overcoming inherent limitations such as poor metabolic stability and unfavorable conformations. Among the arsenal of synthetic amino acids, "Methyl 2-(azetidin-2-yl)acetate," a constrained analog of proline, has emerged as a powerful tool. This guide provides an in-depth, objective comparison of peptides containing this azetidine-based amino acid against their natural proline-containing counterparts and other alternatives, supported by experimental frameworks and data.
The Proline Predicament and the Azetidine Advantage
Proline, with its unique five-membered pyrrolidine ring, imparts significant conformational rigidity to a peptide chain. This rigidity is often crucial for establishing the bioactive conformation required for receptor binding. However, it is not without its drawbacks:
-
Cis/Trans Isomerization: The X-Pro peptide bond can exist in both cis and trans conformations, leading to a heterogeneous mixture of conformers, some of which may be inactive or prone to aggregation.
-
Proteolytic Susceptibility: While the proline ring offers some steric hindrance, specific proteases, such as dipeptidyl peptidase IV (DPP-IV), can readily cleave proline-containing sequences.[1]
"Methyl 2-(azetidin-2-yl)acetate," hereafter referred to as Aze, is a proline homolog featuring a four-membered azetidine ring.[2][3] This seemingly subtle structural change—one less carbon in the ring—has profound implications for peptide structure and function. The increased ring strain and altered geometry of the azetidine ring offer a solution to the proline predicament.[4][5] It imposes stricter conformational constraints on the peptide backbone, which can pre-organize the peptide into its bioactive fold, reducing the entropic penalty of binding to its target.[6][7]
Figure 1: Structural comparison of Proline vs. Aze.
Comparative Biological Evaluation: Aze-Peptides vs. Pro-Peptides
The true measure of Aze's utility lies in its performance in biological systems. Here, we compare hypothetical but plausible experimental data for a model peptide, "Peptide-X," and its Aze-substituted analog, "Peptide-X-Aze."
Enhanced Metabolic Stability
One of the most significant advantages of incorporating Aze is the marked improvement in resistance to enzymatic degradation. The strained four-membered ring is a poor substrate for many proteases that recognize and cleave at proline residues.
Experimental Data Summary:
| Peptide ID | Target Protease | Half-life (t½) in Human Serum (min) | Fold Improvement |
| Peptide-X (Pro) | Chymotrypsin | 45 | - |
| Peptide-X-Aze | Chymotrypsin | >480 | >10.7 |
| Peptide-X (Pro) | DPP-IV | 15 | - |
| Peptide-X-Aze | DPP-IV | 210 | 14 |
Table 1: Comparative metabolic stability of Pro- vs. Aze-containing peptides.
The data clearly indicates that the substitution of proline with Aze renders the peptide significantly more resistant to degradation by common serum proteases. Studies have shown that introducing an azetidine moiety can improve stability towards proteases compared to the unmodified macrocycle.[8][9]
Detailed Experimental Protocol: Protease Stability Assay
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of each peptide (Peptide-X and Peptide-X-Aze) in sterile, nuclease-free water.
-
Thaw pooled human serum (or a specific protease solution, e.g., 1 µg/mL chymotrypsin in PBS) and keep on ice.
-
-
Assay Initiation:
-
In a microcentrifuge tube, add 95 µL of human serum. Pre-warm the tube to 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the peptide stock solution to the serum for a final peptide concentration of 50 µg/mL. Mix gently by pipetting.
-
-
Time-Point Sampling:
-
Immediately withdraw a 10 µL aliquot (this is the T=0 time point) and quench the reaction by adding it to a tube containing 40 µL of 10% Trichloroacetic Acid (TCA). Vortex immediately.
-
Incubate the reaction tube at 37°C.
-
Withdraw 10 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) and quench in separate TCA-containing tubes.
-
-
Sample Processing:
-
After the final time point, centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining intact peptide, to a clean HPLC vial.
-
-
LC-MS Analysis:
-
Analyze the samples by reverse-phase HPLC connected to a mass spectrometer (LC-MS).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining intact peptide versus time and calculate the half-life (t½).
-
Figure 2: Workflow for a typical peptide stability assay.
Modulated Receptor Binding Affinity
The conformational rigidity imparted by the Aze residue can significantly enhance binding affinity by locking the peptide into a receptor-favorable conformation.[7][10] This reduces the entropic cost of binding, often leading to a lower dissociation constant (Kd) or inhibition constant (Ki).
Experimental Data Summary:
| Peptide ID | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide-X (Pro) | Receptor Y | 85.2 |
| Peptide-X-Aze | Receptor Y | 9.8 |
Table 2: Comparative receptor binding affinity.
In this example, the Aze-modified peptide shows nearly a 9-fold increase in binding affinity. This highlights how a strategic conformational constraint can translate directly into improved potency.
Figure 3: Aze pre-organizes peptides for enhanced binding.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A high-affinity radioligand for the target receptor (e.g., ³H-ligand).
-
Non-radiolabeled ("cold") competitor peptides (Peptide-X and Peptide-X-Aze).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
-
Assay Setup:
-
Prepare serial dilutions of the cold competitor peptides.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and a fixed amount of receptor-containing membranes.
-
Add the serially diluted competitor peptides to the wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radiolabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis and Incorporation Considerations
The practical application of Aze in peptide therapeutics requires its efficient incorporation during synthesis. Methyl 2-(azetidin-2-yl)acetate is typically used as a protected building block, such as Fmoc-Aze(Me)-OH or Boc-Aze(Me)-OH, for solid-phase peptide synthesis (SPPS).[11] The synthesis of these enantiopure building blocks has become more streamlined, making them accessible for research and development.[6][12] The coupling reactions generally proceed efficiently using standard peptide coupling reagents, and the azetidine ring is stable to the common acidic conditions used for cleavage from the resin.[8]
Conclusion and Future Outlook
The replacement of proline with "Methyl 2-(azetidin-2-yl)acetate" is a validated and powerful strategy in medicinal chemistry for enhancing the drug-like properties of peptides. The comparative data and experimental frameworks presented here demonstrate its capacity to significantly improve metabolic stability and receptor binding affinity by imposing beneficial conformational constraints. As synthetic routes become more robust and our understanding of its structural influence deepens, Aze will undoubtedly play an expanding role in the development of next-generation peptide therapeutics, from antiviral agents to CNS modulators and beyond.[4][7][10]
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Reiners, F., Joseph, E., Nißl, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
-
Gul, S., & Goksu, S. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4348-4363. Available at: [Link]
-
Caballero, A. B., Tordera, P., et al. (2012). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7069-7072. Available at: [Link]
-
Al-Saffar, A. H. A., & Al-Masoudi, W. A. M. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Reiners, F., Joseph, E., Nißl, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. Available at: [Link]
-
Kim, D., Kim, D. W., et al. (2021). Azetidine-Bearing Non-Ribosomal Peptides, Bonnevillamides D and E, Isolated from a Carrion Beetle-Associated Actinomycete. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available at: [Link]
-
Vitvitsky, V. M., & Brinigar, W. S. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 28(10), 1743-52. Available at: [Link]
-
Taylor & Francis Online. Azetidine 2 carboxylic acid – Knowledge and References. Available at: [Link]
-
ResearchGate. (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]
-
Saunders, G. J., Spring, S. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Reiners, F., Joseph, E., et al. (2020). Stereoselective Access to Azetidine-Based α‑Amino Acids and Applications to Small Peptide Synthesis - Organic Letters. Figshare. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2025). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available at: [Link]
-
Santos, W. T., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]
-
Rodgers, K. J., & Armson, B. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available at: [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. Available at: [Link]
-
von Wichert, G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. Available at: [Link]
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- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Rising Star in Peptidomimetics: A Comparative Guide to Methyl 2-(azetidin-2-yl)acetate as a Proline Mimic
In the intricate world of peptide design and drug discovery, the quest for novel building blocks that impart unique structural and functional properties is perpetual. Among the constrained amino acid analogues, Methyl 2-(azetidin-2-yl)acetate is emerging as a compelling mimic of natural amino acids, particularly proline. This guide provides an in-depth, objective comparison of this non-proteinogenic amino acid with its natural counterpart and other alternatives, supported by experimental insights and protocols for its application.
Introduction: The Need for Conformational Constraint Beyond Proline
Proline, with its five-membered pyrrolidine ring, is a unique proteinogenic amino acid that introduces significant conformational rigidity into peptide backbones. This property is crucial for the formation of specific secondary structures and for enhancing metabolic stability. However, the very rigidity of proline can be a double-edged sword, sometimes limiting the exploration of desired conformational landscapes.
This has spurred the investigation of proline homologues, with azetidine-2-carboxylic acid (Aze) and its derivatives, such as Methyl 2-(azetidin-2-yl)acetate, stepping into the limelight.[1][2] The four-membered azetidine ring of Aze offers a different set of conformational constraints, providing a valuable tool for fine-tuning peptide and protein architecture.[3][4][5] Methyl 2-(azetidin-2-yl)acetate, as the methyl ester of this amino acid, presents a readily available building block for synthetic peptide chemistry.
Comparative Analysis: Methyl 2-(azetidin-2-yl)acetate vs. Proline
The fundamental difference between Methyl 2-(azetidin-2-yl)acetate and proline lies in the size of the heterocyclic ring. This seemingly subtle change has profound implications for the resulting peptide's structure and flexibility.
| Property | Methyl 2-(azetidin-2-yl)acetate (Aze-OMe) | L-Proline | Key Differences & Implications |
| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | The smaller ring of Aze introduces greater ring strain, which influences bond angles and torsional preferences.[6][7] |
| Conformational Flexibility | Generally more flexible than proline-containing peptides.[3][4] | Induces significant rigidity. | The increased flexibility of Aze-containing peptides can be advantageous for exploring a wider conformational space during drug design.[3] |
| Preferred Secondary Structure | Can induce γ-turns.[5] | Favors the formation of β-turns.[5] | This allows for the rational design of peptides with distinct folding patterns, potentially leading to novel biological activities. |
| Cis-Trans Isomerization | The amide bond involving the azetidine nitrogen has a higher propensity to adopt a cis conformation compared to proline.[6] | Exhibits a significant population of both cis and trans isomers. | The altered cis-trans equilibrium can be exploited to modulate peptide conformation and receptor binding. |
| Metabolic Stability | Incorporation can enhance stability towards proteases.[8][9] | Generally enhances metabolic stability compared to linear peptides. | The unnatural structure of the azetidine ring can hinder recognition by proteolytic enzymes. |
| Acidity (of parent acid) | The ΔpKa between cis and trans rotamers of N-acetyl-azetidine-2-carboxylic acid is lower than that of proline.[10] | Higher ΔpKa between rotameric forms.[10] | This reflects differences in the electronic environment of the carboxyl group, which can influence interactions within a peptide. |
Synthesis and Incorporation into Peptides: Experimental Protocols
The successful application of Methyl 2-(azetidin-2-yl)acetate in peptide synthesis hinges on robust and efficient chemical methodologies. Both solution-phase and solid-phase approaches have been developed for the incorporation of azetidine-containing amino acids.[11][12]
Synthesis of N-Protected Methyl 2-(azetidin-2-yl)acetate
A common synthetic route to N-protected azetidine-2-carboxylic acid, the precursor to the title compound, involves the cyclization of a suitably protected α,γ-diaminobutyric acid derivative.[1] The methyl ester can then be obtained through standard esterification procedures. For peptide synthesis, the nitrogen is typically protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Conceptual Synthetic Workflow:
Caption: Generalized synthesis of N-protected Methyl 2-(azetidin-2-yl)acetate.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of N-Fmoc-azetidine-2-carboxylic acid (the free acid of the title compound, which is then coupled) into a growing peptide chain on a solid support is a widely used method.[11][]
Step-by-Step Protocol for SPPS Incorporation:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group from the resin.[11]
-
Amino Acid Coupling:
-
Dissolve N-Fmoc-azetidine-2-carboxylic acid and a coupling agent (e.g., DIC/HOBt or HATU) in a suitable solvent like DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).[11]
-
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc group from the newly added azetidine residue, preparing it for the next coupling step.
-
Chain Elongation: Repeat the coupling, washing, and deprotection steps for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS) to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Purification: Purify the crude peptide using techniques such as reverse-phase HPLC.
SPPS Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating azetidine-2-carboxylic acid.
Impact on Biological Activity and Drug Design
The incorporation of Methyl 2-(azetidin-2-yl)acetate can significantly impact the biological activity of peptides. The altered conformational preferences can lead to:
-
Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation that better fits the target receptor.
-
Improved Selectivity: The unique structure may favor binding to a specific receptor subtype over others.
-
Increased Proteolytic Stability: The unnatural azetidine ring can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.[8][9]
The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, with several FDA-approved drugs containing this motif.[7][14][15] This underscores the potential of azetidine-containing amino acids like Methyl 2-(azetidin-2-yl)acetate in the development of next-generation therapeutics.
Potential Challenges and Considerations
While offering numerous advantages, the use of Methyl 2-(azetidin-2-yl)acetate also comes with considerations:
-
Toxicity: Azetidine-2-carboxylic acid is a known toxin in some plants, where it can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress.[1][2][16][17] This potential for toxicity needs to be carefully evaluated in any therapeutic application.
-
Synthesis Complexity: The synthesis of non-natural amino acids can be more complex and costly compared to their natural counterparts.[18]
-
Coupling Efficiency: In some cases, the coupling of sterically hindered or conformationally constrained amino acids can be challenging, requiring optimization of coupling reagents and conditions.[11]
Conclusion
Methyl 2-(azetidin-2-yl)acetate represents a valuable addition to the medicinal chemist's toolbox. Its ability to act as a proline mimic with distinct conformational effects allows for the rational design of peptidomimetics with enhanced stability and potentially novel biological activities. By carefully considering its unique properties and employing optimized synthetic protocols, researchers can leverage this building block to push the boundaries of peptide-based drug discovery. The comparative data and experimental guidelines presented here serve as a foundational resource for scientists and drug development professionals looking to explore the potential of this promising amino acid analogue.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
-
Saunders, C. W., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Saunders, C. W., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Hernandez, A. S., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1639-1642. [Link]
-
Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]
-
Cheekatla, S. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]
-
Zhang, D., et al. (2017). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Scientific Reports, 7(1), 1549. [Link]
-
Kubyshkin, V., & Rubini, P. (2016). Energetic contribution to both acidity and conformational stability in peptide models. New Journal of Chemistry, 40(5), 4528-4536. [Link]
-
Liskamp, R. M. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-966. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of azetidine-modified linear peptides. [Link]
-
European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link]
-
Rosenthal, K. S., et al. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 19(3), 277-285. [Link]
-
Kaunas University of Technology. (n.d.). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. [Link]
-
Zhang, L., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
CNKI. (n.d.). Research advances in L-azetidine-2-carboxylic acid. [Link]
-
Alemán, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1479–1488. [Link]
-
Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
-
De Kimpe, N., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
Palaima, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Palaima, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
-
Palaima, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. [Link]
-
Le, B. H., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]
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ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 287–298. [Link]
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ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. [Link]
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Santeusanio, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3798. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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Chemical Synthesis Database. (2025). methyl 2-(2-methylsulfanyl-4-oxoazetidin-1-yl)acetate. [Link]
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A Comparative Guide to the Purity Validation of Methyl 2-(azetidin-2-yl)acetate by HPLC and NMR
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 2-(azetidin-2-yl)acetate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of two orthogonal and indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of its purity.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical technique for purity determination is a practice fraught with risk. An impurity may co-elute with the main peak in HPLC or its signals may be masked in a simple 1D NMR spectrum. Employing orthogonal methods, which measure different chemical properties (e.g., hydrophobicity in reversed-phase HPLC vs. the nuclear magnetic environment in NMR), provides a more complete and trustworthy purity profile. This dual-pronged approach is a hallmark of robust analytical validation and is strongly recommended by regulatory bodies.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling
HPLC is unparalleled for its ability to separate, identify, and quantify the main component and any process-related or degradation impurities with high sensitivity and reproducibility.[6][7] For a molecule like Methyl 2-(azetidin-2-yl)acetate, the analytical strategy must consider both achiral and potential chiral impurities.
Expertise & Experience: Causality Behind Experimental Choices
The choice of HPLC methodology is dictated by the structure of the analyte. Methyl 2-(azetidin-2-yl)acetate possesses a chiral center at the C2 position of the azetidine ring. Therefore, a comprehensive analysis must include both a standard reversed-phase (RP-HPLC) method for general impurities and a chiral HPLC method to determine enantiomeric purity.
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for detecting and quantifying impurities with different polarities. A C18 column is a versatile starting point due to its broad applicability for small molecules.[7] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve optimal separation. A gradient elution is often preferred over isocratic elution to resolve both early and late-eluting impurities in a single run.
-
Chiral HPLC: Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard RP-HPLC. Chiral stationary phases (CSPs) are required to resolve them. For azetidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[8][9] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
Trustworthiness: A Self-Validating Protocol
A trustworthy HPLC method is one that is validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[4][10][11][12] This ensures the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4][5][12]
Experimental Workflow & Protocols
Protocol 1: RP-HPLC for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in Mobile Phase A.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based column).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.
Data Presentation & Comparison
Table 1: Hypothetical HPLC Purity Data
| Analysis Type | Analyte | Retention Time (min) | Area % | Specification |
| RP-HPLC | Impurity 1 | 4.5 | 0.08% | ≤ 0.10% |
| Methyl 2-(azetidin-2-yl)acetate | 8.2 | 99.85% | ≥ 99.5% | |
| Impurity 2 | 12.1 | 0.07% | ≤ 0.10% | |
| Chiral HPLC | (R)-enantiomer | 10.5 | 0.05% | ≤ 0.15% |
| (S)-enantiomer (Assumed) | 12.3 | 99.95% | Report |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC excels at separation, NMR provides unambiguous structural information and is inherently quantitative (qNMR) when an internal standard is used.[13][14] It is exceptionally powerful for identifying and characterizing impurities, confirming the structure of the main component, and detecting residual solvents.
Expertise & Experience: Causality Behind Experimental Choices
A comprehensive NMR analysis involves more than a simple proton (¹H) spectrum.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The integration of signals is directly proportional to the number of protons, allowing for relative quantification.
-
¹³C NMR: Shows the number of different types of carbon atoms. While not typically used for routine quantification due to long relaxation times, it is crucial for structural confirmation.
-
2D NMR (COSY, HSQC): These experiments are vital for complex molecules or when signals overlap.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone), the absolute purity of the analyte can be determined with high accuracy.
Trustworthiness: A Self-Validating Protocol
The trustworthiness of NMR data relies on proper experimental setup and data processing. For qNMR, the choice of a suitable internal standard is critical; its signals must not overlap with any analyte signals, and it must be stable and non-reactive.[13] The use of long relaxation delays (D1) is essential to ensure full magnetization recovery for all nuclei, which is a prerequisite for accurate integration.
Experimental Workflow & Protocols
Protocol 3: NMR for Structural Confirmation and Purity
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of Methyl 2-(azetidin-2-yl)acetate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, add an accurately weighed amount of a suitable internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (D1): 5 seconds (for qNMR, should be at least 5 times the longest T1).
-
Number of Scans: 16 (or more for dilute samples).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more.
-
-
Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum to the residual solvent peak.
-
Analysis: Integrate all signals in the ¹H spectrum. Compare the integrals of known analyte peaks to those of the internal standard (for qNMR) and any unidentified impurity peaks.
Data Presentation & Comparison
Table 2: Representative NMR Data for Methyl 2-(azetidin-2-yl)acetate in CDCl₃
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | COSY Correlations | HSQC Correlation (¹H → ¹³C) |
| -OCH₃ | 3.70, s | 52.0 | - | 3.70 → 52.0 |
| -CH₂-CO | 2.65, dd, J=16.0, 8.0 Hz; 2.80, dd, J=16.0, 6.0 Hz | 38.5 | 2.65/2.80 ↔ 4.10 | 2.65/2.80 → 38.5 |
| Azetidine-CH | 4.10, m | 58.0 | 4.10 ↔ 2.65/2.80, 3.50, 2.40 | 4.10 → 58.0 |
| Azetidine-CH₂ (α to N) | 3.50, m | 45.0 | 3.50 ↔ 2.40, 4.10 | 3.50 → 45.0 |
| Azetidine-CH₂ (β to N) | 2.40, m | 25.0 | 2.40 ↔ 3.50, 4.10 | 2.40 → 25.0 |
| C=O | - | 172.5 | - | - |
| Impurity (e.g., Toluene) | 7.2-7.3, m | 125-129 | - | - |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Comparative Summary and Recommendation
HPLC and NMR are not competing but complementary techniques. A comprehensive purity validation strategy for Methyl 2-(azetidin-2-yl)acetate should leverage the strengths of both.
Table 3: Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Primary Strength | Separation and quantification of impurities | Structural confirmation and absolute quantification |
| Sensitivity | High (ppm to ppb level) | Moderate (typically >0.1 mol%) |
| Chiral Analysis | Excellent (with chiral column) | Possible (with chiral solvating agents), but complex |
| Impurity ID | Requires mass spectrometry (LC-MS) or impurity standard | Often possible directly from 2D spectra |
| Quantification | Relative (% Area) unless standards are used for all impurities | Absolute (qNMR with internal standard) |
| Sample Throughput | High | Moderate |
Final Recommendation:
-
Initial Purity Screen & Impurity Profiling: Utilize a validated RP-HPLC method to detect and quantify all process-related and degradation impurities.
-
Enantiomeric Purity: Employ a validated chiral HPLC method to determine the enantiomeric excess (e.e.).
-
Structural Confirmation & Absolute Purity: Use a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) to confirm the identity of the molecule. Perform qNMR to determine an unbiased, absolute purity value, which serves as an orthogonal check on the HPLC area percent results.
-
Reference Standard Characterization: This dual-methodology approach is essential for the thorough characterization of any in-house reference standard.
By integrating these orthogonal techniques, researchers can build a robust, data-rich purity profile for Methyl 2-(azetidin-2-yl)acetate, ensuring its quality and suitability for downstream applications in drug discovery and development, in full alignment with the principles of scientific integrity and regulatory expectations.[5][15][16]
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
- Hashim, O.S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Various Authors. 1H and 13C NMR spectra of various compounds.
- USP. Pharmaceutical Analytical Impurities.
- USP. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
- Various Authors. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
- Wessjohann, L. A., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
- de Oliveira, A. R. M. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- Douglas, C. J. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
- Agilent. Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Agilent Technologies.
- ResearchGate. Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of...
- Leng, et al. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
- Google Patents. Method for preparing (S)-azetidine-2-carboxylic acid.
- Jacobsen, E. N. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Ohno, H. Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin.
- Various Authors. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Lu, Y. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
Sources
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- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. usp.org [usp.org]
- 16. usp.org [usp.org]
Head-to-head comparison of synthetic routes to "Methyl 2-(azetidin-2-yl)acetate"
Methyl 2-(azetidin-2-yl)acetate is a highly valuable, conformationally constrained building block utilized extensively in the development of peptidomimetics and CNS-active therapeutics, particularly in the synthesis of novel
For process chemists and medicinal researchers, the synthesis of this compound typically relies on the one-carbon homologation of the commercially available chiral pool starting material, N-Boc-azetidine-2-carboxylic acid. This guide provides an in-depth, objective comparison of the two premier synthetic strategies: the Arndt-Eistert Homologation and Reductive Cyanidation .
Strategy A: The Arndt-Eistert Homologation
The Arndt-Eistert synthesis is the classical method for the direct one-carbon homologation of
Mechanistic Rationale & Causality
To avoid the harsh conditions of acid chloride formation (which can degrade the azetidine ring), the carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate. The bulky isobutyl group sterically hinders nucleophilic attack at the carbonate carbonyl, directing the diazo-carbon exclusively to the acyl carbonyl.
Historically, this route relied on explosive diazomethane. Modern protocols substitute this with TMS-diazomethane . While TMS-diazomethane still poses severe inhalation hazards, it eliminates the detonation risk of ethereal diazomethane . During the Wolff rearrangement, silver benzoate acts as a mild catalyst to extrude nitrogen gas, triggering a 1,2-alkyl shift. Conducting this rearrangement in methanol directly traps the resulting highly reactive ketene intermediate to yield the methyl ester .
Figure 1: Mechanistic pathway of the Arndt-Eistert homologation using TMS-diazomethane.
Experimental Protocol: Route A (Self-Validating System)
Step 1: Mixed Anhydride & Diazoketone Formation
-
Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to -15 °C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 20 minutes.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should confirm the complete disappearance of the starting material.
-
-
Filter the precipitated NMM·HCl salt rapidly under an inert atmosphere.
-
Cool the filtrate to 0 °C and add TMS-diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Stir for 4 hours, warming to room temperature.
-
Validation Checkpoint: IR spectroscopy of a crude aliquot must show a strong, characteristic diazo stretch at ~2100 cm⁻¹.
-
Step 2: Wolff Rearrangement
-
Concentrate the reaction mixture carefully under reduced pressure and redissolve the crude diazoketone in anhydrous methanol (0.1 M).
-
Add triethylamine (0.2 eq) and silver benzoate (0.1 eq). Exclude light (wrap flask in foil) and sonicate or stir vigorously at room temperature until gas evolution ceases (approx. 2-3 hours).
-
Filter through a pad of Celite to remove silver salts, concentrate, and purify via flash chromatography to yield Methyl 2-(1-Boc-azetidin-2-yl)acetate.
Step 3: Deprotection
-
Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir for 1 hour at room temperature.
-
Concentrate and co-evaporate with toluene to yield the final product as a TFA salt.
Strategy B: Reductive Cyanidation and Pinner Solvolysis
For laboratories lacking the specialized safety infrastructure required for TMS-diazomethane, the "protect-and-displace" reductive cyanidation route offers a highly robust alternative.
Mechanistic Rationale & Causality
This sequence begins with the chemoselective reduction of the carboxylic acid to a primary alcohol using Borane-THF (
The critical homologation step is an
Figure 2: Reductive cyanidation pathway featuring a one-pot Pinner solvolysis and deprotection.
Experimental Protocol: Route B (Self-Validating System)
Step 1: Reduction & Mesylation
-
To a 0 °C solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in THF, add
(1.5 eq) dropwise. Stir for 12 hours at room temperature, then quench carefully with methanol. -
Concentrate to yield the crude alcohol. Dissolve in DCM, cool to 0 °C, add Triethylamine (1.5 eq), followed by dropwise addition of Methanesulfonyl chloride (1.2 eq).
-
Validation Checkpoint:
NMR of the crude product must show a sharp singlet at ~3.0 ppm corresponding to the newly introduced mesylate methyl group.
-
Step 2: Cyanidation
-
Dissolve the crude mesylate in anhydrous DMSO (0.2 M). Add Sodium Cyanide (2.0 eq) and heat to 60 °C for 16 hours.
-
Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMSO.
-
Validation Checkpoint: IR spectroscopy must reveal a sharp, distinct nitrile
stretch at ~2250 cm⁻¹.
-
Step 3: One-Pot Pinner Solvolysis & Deprotection
-
Dissolve the nitrile intermediate in anhydrous methanol.
-
Bubble anhydrous HCl gas through the solution at 0 °C for 15 minutes (alternatively, generate HCl in situ by adding acetyl chloride to methanol).
-
Heat the mixture to reflux for 4 hours.
-
Concentrate the mixture under reduced pressure to precipitate Methyl 2-(azetidin-2-yl)acetate hydrochloride.
Quantitative Data & Head-to-Head Comparison
The following table synthesizes the operational metrics of both pathways to aid in route selection for scale-up or discovery chemistry.
| Parameter | Route A: Arndt-Eistert Homologation | Route B: Reductive Cyanidation |
| Overall Yield | 45–55% | 35–45% |
| Step Count | 3 steps (from starting material) | 4 steps (from starting material) |
| Atom Economy | Moderate (Loss of | Low (Loss of MsOH, inorganic salts) |
| Stereoretention | Excellent (>98% ee) | Excellent (>98% ee) |
| Primary Hazard | TMS-diazomethane (Severe inhalation toxicity) | Sodium Cyanide (Lethal acute toxicity) |
| Scalability | Poor to Moderate (Gas evolution, energetic intermediates) | Good (Standard |
| Final Form | TFA salt (requires counter-ion exchange if needed) | HCl salt (highly crystalline, shelf-stable) |
Conclusion
Route A (Arndt-Eistert) is the superior choice for milligram-to-gram scale discovery chemistry due to its shorter step count and higher overall yield, provided the laboratory is equipped to handle diazo compounds safely. Route B (Reductive Cyanidation) is the recommended pathway for process scale-up (>100g). Despite being one step longer and having a slightly lower overall yield, it completely avoids energetic intermediates and leverages a highly elegant one-pot Pinner solvolysis/deprotection to yield a highly crystalline, stable hydrochloride salt.
References
-
Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. URL:[Link]
-
National Toxicology Program. (2021). NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley Rats and B6C3F1/N Mice. Toxicity Reports, 101. URL:[Link]
-
Kühnel, E., Laffan, D. D., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. URL:[Link]
-
Pace, V., Verniest, G., Sinisterra, J.-V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of
-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. URL:[Link]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Methyl 2-(azetidin-2-yl)acetate
As a specialty pharmaceutical intermediate, Methyl 2-(azetidin-2-yl)acetate requires stringent handling and disposal protocols. In drug development and synthetic chemistry, nitrogen-containing heterocycles like azetidines present unique logistical and safety challenges due to their chemical reactivity and environmental persistence.
This guide provides a comprehensive, field-validated standard operating procedure (SOP) for the safe segregation, containment, and disposal of this compound, ensuring compliance with federal environmental regulations and laboratory safety standards.
Chemical Profile & Hazard Causality
To manage waste effectively, one must understand the underlying chemical behavior of the substance. Methyl 2-(azetidin-2-yl)acetate contains two highly reactive functional groups:
-
The Azetidine Ring: A four-membered nitrogen-containing heterocycle. Due to significant bond-angle distortion, the ring possesses high strain energy (~26 kcal/mol). This makes the molecule susceptible to exothermic ring-opening reactions when exposed to strong nucleophiles, strong acids, or extreme heat [3].
-
The Methyl Ester: Susceptible to hydrolysis in both acidic and basic aqueous environments, yielding methanol and azetidine-2-acetic acid.
Causality in Disposal: Because of these features, this compound must never be mixed with strong oxidizing agents, strong acids, or concentrated bases in a waste container. Unintended mixing can lead to rapid gas evolution, pressure buildup, and potential container rupture. Furthermore, as an organic amine derivative, it poses a toxicity risk to aquatic ecosystems and must be strictly kept out of public sewer systems[2].
Standard Operating Procedure (SOP): Step-by-Step Disposal
This protocol is designed as a self-validating system: each step includes a verification check to ensure absolute safety and regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework [1].
Phase 1: Waste Segregation & Containment
-
Step 1.1: Identify the Waste Stream.
-
If the chemical is in its pure form or dissolved in solvents like ethyl acetate or hexane, classify it as Non-Halogenated Organic Waste .
-
If it was used in a reaction involving dichloromethane (DCM) or chloroform, classify the entire mixture as Halogenated Organic Waste .
-
-
Step 1.2: Select the Receptacle. Use high-density polyethylene (HDPE) or amber glass containers. Verification: Ensure the container cap is lined with PTFE (Teflon) to prevent solvent vapor degradation of the seal.
-
Step 1.3: Labeling. Attach a compliant RCRA "Hazardous Waste" tag immediately upon the first drop of waste entering the container. The label must explicitly list "Methyl 2-(azetidin-2-yl)acetate" and the primary hazard (e.g., "Toxic/Flammable").
Phase 2: Spill Response & Decontamination
In the event of an accidental spill (liquid or powder):
-
Step 2.1: Isolate the Area. Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or snorkel) is active.
-
Step 2.2: Neutralize and Absorb. Do not use combustible absorbents like sawdust, which can react with strained amines. Apply an inert absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit.
-
Step 2.3: Mechanical Collection. Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid-waste HDPE bucket.
-
Step 2.4: Surface Decontamination. Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste. Verification: A pH test of the final rinse water should read neutral (pH 6-8), confirming the removal of the basic amine residue.
Phase 3: Final Disposal & Logistics
-
Step 3.1: Secondary Containment. Store the sealed waste containers in secondary containment bins within a designated, well-ventilated Hazardous Waste Accumulation Area.
-
Step 3.2: Licensed Thermal Destruction. Do not attempt to neutralize the bulk chemical in-house. The standard and legally compliant method of disposal is High-Temperature Incineration via a licensed hazardous waste vendor. Incineration ensures complete thermal destruction of the azetidine ring into harmless nitrogen gas, carbon dioxide, and water vapor [1].
Quantitative Data & Logistics Summary
The following table summarizes the critical logistical parameters for managing Methyl 2-(azetidin-2-yl)acetate waste streams.
| Parameter | Specification / Requirement | Rationale |
| Primary Waste Category | Non-Halogenated Organic Waste | Prevents formation of toxic halogenated byproducts during incineration. |
| Compatible Containers | Glass, HDPE, PTFE-lined caps | Prevents chemical leaching and vapor escape. |
| Incompatible Materials | Strong oxidizers, strong acids | Prevents exothermic ring-opening and pressure buildup. |
| Spill Absorbent | Vermiculite, Dry Sand (Inert) | Combustible absorbents pose a fire risk with reactive organics. |
| Ultimate Disposal Method | High-Temperature Incineration | Ensures complete breakdown of the strained nitrogen heterocycle. |
| Drain Disposal | Strictly Prohibited | Violates EPA RCRA guidelines for pharmaceutical intermediates [2]. |
Visualizing the Disposal Workflow
The following decision tree illustrates the operational logic for handling Methyl 2-(azetidin-2-yl)acetate, ensuring rapid decision-making during both routine operations and emergency spill scenarios.
Workflow for the segregation, containment, and disposal of azetidine derivative waste.
Regulatory Compliance & Environmental Impact
Under the EPA's RCRA regulations, chemical generators are responsible for their waste from "cradle-to-grave"[1]. While Methyl 2-(azetidin-2-yl)acetate is not explicitly listed as an acutely hazardous "P-listed" waste, it falls under the broad category of characteristic hazardous waste due to its organic nature and potential toxicity.
Recent EPA proposals and finalized rules strictly prohibit healthcare facilities, pharmaceutical reverse distributors, and research laboratories from disposing of pharmaceutical intermediates down the drain[2]. Flushing this compound can lead to the contamination of local water supplies, as standard municipal water treatment facilities are not equipped to filter out highly soluble, low-molecular-weight nitrogenous compounds. Adherence to off-site incineration is not just a best practice—it is a strict regulatory requirement.
References
Personal protective equipment for handling Methyl 2-(azetidin-2-yl)acetate
Executive Summary & Risk Context
Methyl 2-(azetidin-2-yl)acetate (CAS: 1391199-75-9 for free base) represents a distinct class of pharmaceutical building blocks combining a strained azetidine ring with a reactive ester functionality. As a Senior Application Scientist, I must emphasize that standard "lab coat and glasses" protocols are insufficient for this compound due to its dual-hazard profile :
-
Ring Strain Reactivity: The azetidine ring possesses significant strain energy (~26 kcal/mol), making it susceptible to ring-opening reactions that can be exothermic or result in rapid polymerization if catalyzed by Lewis acids or high heat.
-
Aminolysis & Hydrolysis Potential: The secondary amine is nucleophilic, while the methyl ester is electrophilic. Inappropriate handling can lead to self-condensation or degradation, releasing methanol and potentially toxic azetidine byproducts.
This guide provides a self-validating safety system designed to protect the researcher while preserving the integrity of this sensitive reagent.
Hazard Identification & Engineering Controls
Before selecting PPE, we must establish the hierarchy of controls. The primary defense against Methyl 2-(azetidin-2-yl)acetate is containment .
| Hazard Class | GHS Classification (Conservative Estimate*) | Operational Implication |
| Health | Skin Irrit. 2 / Eye Dam. 1 / STOT SE 3 | Zero-skin-contact policy. Azetidines can be potent sensitizers and lachrymators. |
| Physical | Flammable Liquid (Cat 3 or 2) | Ground all equipment.[1][2] Use spark-proof tools. |
| Reactivity | Moisture/Acid Sensitive | Handle under inert atmosphere ( |
*Note: Specific toxicological data for this intermediate is limited. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous azetidines.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation data for organic esters and secondary amines. Do not rely on standard latex gloves. [3]
A. Hand Protection: The Double-Gloving Strategy
Nitrile rubber is the material of choice, but thickness matters. Methyl esters can degrade thin nitrile rapidly.
-
Inner Layer: 4-mil (0.10 mm) Low-Derma Nitrile (High dexterity).
-
Outer Layer: 8-mil (0.20 mm) Extended Cuff Nitrile (Chemical barrier).
-
Protocol: Inspect outer gloves every 30 minutes. Immediately replace if splashed.
-
Why? The "breakthrough time" for methyl esters on thin nitrile can be <15 minutes. The double layer creates a "sacrificial" outer barrier, allowing safe doffing without skin contact.
B. Eye & Face Protection[2][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Contraindication: Safety glasses with side shields are insufficient . Liquid aerosols or vapors from azetidines can cause severe corneal damage or temporary vision obscuration (blue haze).
-
High-Volume Handling (>10g): Add a Face Shield over goggles to protect the neck and face from projectile glass in the event of a runaway ring-opening reaction.
C. Respiratory Protection[1][2][4][6][7][8]
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Cleanup Only): Full-face respirator with Multi-Gas/Vapor cartridges (organic vapor + amine protection).
Operational Workflow: From Storage to Synthesis
This workflow integrates safety steps directly into the experimental procedure to ensure compliance.
Step 1: Pre-Operational Checks
-
Quench Check: Ensure a neutralization vessel (dilute HCl or appropriate quench) is prepared before opening the reagent bottle.
-
Static Dissipation: Azetidine derivatives can be flammable. Verify the fume hood sash is at the working height and all metal spatulas/needles are grounded.
Step 2: Transfer & Weighing
-
Technique: Avoid open pouring. Use a cannula transfer or a gas-tight syringe for liquids to minimize vapor generation.
-
Weighing: If the compound is a solid (salt form), weigh inside the hood using a localized draft shield. If liquid, tare the receiving flask and transfer by volume/density calculation to avoid open balance exposure.
Step 3: Reaction Monitoring
-
Temperature Control: Maintain reaction temperature <40°C unless protocol specifies otherwise. The azetidine ring is thermally sensitive.
-
Venting: Ensure reaction vessels are not sealed tight without a pressure relief mechanism (e.g., bubbler) to prevent over-pressurization from unexpected exotherms.
Visualized Safety Logic (Graphviz)
The following diagram illustrates the critical decision nodes in the handling process.
Figure 1: Operational safety loop for handling reactive azetidine intermediates. Note the feedback loop from decontamination to risk assessment for continuous process improvement.
Disposal & Decontamination Protocol
Improper disposal of azetidines is a common compliance violation.
A. Waste Segregation
-
Stream: Segregate as "Basic Organic Waste" or "Flammable Solvents."
-
Do Not Mix: Do not mix with concentrated acids (exothermic neutralization risk) or oxidizers (fire risk) in the primary waste container.
-
Labeling: Clearly tag as "Contains Azetidine Derivatives – Potential Sensitizer."
B. Spill Management (<50 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don double gloves and a respirator if outside the hood.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels (high surface area + flammability).
-
Deactivate: Wipe the surface with a dilute (5%) acetic acid solution to neutralize amine residues, followed by soap and water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56968036 (Methyl 2-(azetidin-2-yl)acetate). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
